Apogossypol
Description
Properties
CAS No. |
66389-74-0 |
|---|---|
Molecular Formula |
C29H34O7 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methanol;3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol |
InChI |
InChI=1S/C28H30O6.CH4O/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;1-2/h7-12,29-34H,1-6H3;2H,1H3 |
InChI Key |
DDVSMQNLYHXDSK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Apogossypol-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the molecular mechanisms by which Apogossypol, a derivative of the natural compound Gossypol, induces apoptosis. It provides a detailed examination of its action as a BH3 mimetic, its interaction with the Bcl-2 family of proteins, and the subsequent activation of the intrinsic apoptotic pathway. This guide includes quantitative binding and efficacy data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action: BH3 Mimicry and Inhibition of Anti-Apoptotic Bcl-2 Proteins
This compound is a potent, pan-active inhibitor of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) family of proteins.[1] Unlike its parent compound, Gossypol, this compound lacks reactive aldehyde groups, which contributes to its improved efficacy and reduced toxicity in preclinical models.[1][2] The central mechanism of this compound is its function as a BH3 mimetic.
The regulation of apoptosis is critically balanced by the interactions between pro-apoptotic and anti-apoptotic members of the Bcl-2 family.[3] Anti-apoptotic proteins, such as Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, prevent apoptosis by sequestering pro-apoptotic "activator" proteins (e.g., Bim, tBid) and "effector" proteins (Bax, Bak).[1][3] Structural studies have revealed a deep hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, which is responsible for binding the BH3 domain of pro-apoptotic members.[4][5]
This compound mimics the BH3 domain of pro-apoptotic proteins.[4] It competitively binds to this hydrophobic groove on multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1.[3][6][7] This binding event displaces the pro-apoptotic proteins, unleashing their cell-death-inducing functions.[8] Freed activator proteins (like Bim) can then directly activate the effector proteins Bax and Bak.[6] This leads to the oligomerization of Bax and Bak on the outer mitochondrial membrane, resulting in Mitochondrial Outer Membrane Permeabilization (MOMP).[9]
The permeabilization of the mitochondrial membrane is a point of no return in the apoptotic cascade. It facilitates the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[9][10] In the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates initiator caspase-9.[11][12] Caspase-9 then proteolytically activates effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8][13][14] Studies have demonstrated that this compound treatment leads to the downregulation of Bcl-2 and the upregulation of caspase-3 and caspase-8.[8][15]
The apoptotic activity of this compound is critically dependent on the presence of Bax and Bak, as demonstrated by the lack of cytotoxicity in bax-/-bak-/- double knockout cells.[2][4][7] This confirms that this compound's primary mechanism of action is through the intended mitochondrial pathway.
Quantitative Data: Binding Affinities and Cellular Potency
The efficacy of this compound and its derivatives as pan-Bcl-2 inhibitors has been quantified through various biochemical and cell-based assays. The data presented below summarizes the binding affinities (Ki or IC50) for target proteins and the effective concentrations (EC50) required to inhibit cancer cell growth.
Table 1: Binding Affinity of this compound and Derivatives to Anti-Apoptotic Bcl-2 Family Proteins
| Compound | Bcl-2 | Bcl-xL | Mcl-1 | Bfl-1 | Assay Type | Reference |
| This compound | 0.64 µM (Ki) | 2.80 µM (Ki) | 3.35 µM (Ki) | >10 µM (Ki) | Not Specified | [16] |
| Apogossypolone (ApoG2) | 35 nM (Ki) | 660 nM (Ki) | 25 nM (Ki) | N/A | Cell-Free Assay | [6] |
| BI79D10 | 360 nM (IC50) | 190 nM (IC50) | 520 nM (IC50) | N/A | FPA | [3][7] |
| Compound 8r | 0.32 µM (IC50) | 0.76 µM (IC50) | 0.28 µM (IC50) | 0.73 µM (IC50) | FPA | [1][17] |
| BI-97C1 (Sabutoclax) | Potent | Potent | Potent | N/A | FPA | [18] |
N/A: Data not available. FPA: Fluorescence Polarization Assay.
Table 2: Cellular Potency of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EC50 / IC50 | Reference |
| BI79D10 | H460 | Human Lung Cancer | 680 nM (EC50) | [3][7] |
| Compound 8r | H460 | Human Lung Cancer | 0.33 µM (EC50) | [1][17] |
| Compound 8r | BP3 | Human B-cell Lymphoma | 0.66 µM (EC50) | [1] |
| Compound 6i | H460 | Human Lung Cancer | 0.13 µM (IC50) | [19] |
| Compound 6i | H1299 | Human Lung Cancer | 0.31 µM (IC50) | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization Assay (FPA) for Binding Affinity
This assay quantitatively measures the binding of this compound to the BH3-binding groove of anti-apoptotic proteins by competing with a fluorescently labeled BH3 peptide.
Protocol:
-
Reagent Preparation:
-
Prepare purified recombinant anti-apoptotic proteins (e.g., Bcl-xL, Bcl-2, Mcl-1).
-
Synthesize a high-affinity BH3 peptide (e.g., from the Bim protein) and label it with a fluorophore (e.g., FITC).
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Execution:
-
In a 96- or 384-well black plate, add the purified anti-apoptotic protein at a constant concentration.
-
Add the serially diluted this compound or a vehicle control (DMSO).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add the FITC-labeled BH3 peptide to all wells at a constant concentration.
-
Incubate for another 10-20 minutes to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Analysis:
-
The binding of the small, fluorescent peptide to the large protein results in a high polarization value.
-
This compound displaces the peptide, causing it to tumble more freely and resulting in a low polarization value.
-
Plot the polarization values against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[20]
-
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that this compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins within the cell.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., pancreatic cancer cells) and treat with this compound or vehicle control for a specified time.[6]
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysates.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate a portion of the lysate with a primary antibody targeting one of the proteins of interest (e.g., anti-Bcl-2 or anti-Mcl-1).
-
Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the suspected interacting protein (e.g., anti-Bax or anti-Bim).
-
Incubate with an HRP-conjugated secondary antibody and detect via chemiluminescence.
-
-
Analysis:
-
A reduced signal for the interacting protein in the this compound-treated sample compared to the control indicates that the compound has disrupted the protein-protein interaction.[6]
-
References
- 1. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optically Pure Apogossypolone Derivative as Potent Pan-Active Inhibitor of Anti-Apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 11. genetex.com [genetex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Gossypol acetic acid induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Apogossypol: A Pan-Inhibitor of Anti-Apoptotic Bcl-2 Family Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Apogossypol is a derivative of the natural product gossypol, designed to retain the pro-apoptotic activity of its parent compound while exhibiting a more favorable toxicity profile. It functions as a pan-inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. Overexpression of these anti-apoptotic proteins is a common mechanism by which cancer cells evade programmed cell death, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative binding data, and the experimental methodologies used for its characterization.
Molecular Target and Mechanism of Action
The primary molecular targets of this compound are the anti-apoptotic members of the Bcl-2 protein family, including Bcl-2, Bcl-xL, and Mcl-1.[1][2][3] These proteins are characterized by a surface-exposed hydrophobic groove, which is essential for their function. In healthy cells, this groove binds to the BH3 (Bcl-2 Homology 3) domain of pro-apoptotic effector proteins like Bax and Bak, sequestering them and preventing the initiation of apoptosis.
This compound acts as a BH3 mimetic, meaning it structurally mimics the BH3 domain of pro-apoptotic proteins.[1] It competitively binds to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby displacing the pro-apoptotic proteins.[2] This displacement liberates Bax and Bak, which then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. This event triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death.[4][5][6][7][8]
Quantitative Data: Binding Affinities and Cellular Activity
The efficacy of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize key binding affinity and cellular activity data.
Table 1: Binding Affinity of this compound and Derivatives for Bcl-2 Family Proteins
| Compound | Target Protein | Assay Type | Ki (μM) | IC50 (nM) | Kd (μM) |
| This compound | Bcl-2 | 0.64 | |||
| Bcl-xL | 2.80 | 1.7 | |||
| Mcl-1 | 3.35 | ||||
| BI79D10 (derivative) | Bcl-2 | FPA | 360 | ||
| Bcl-xL | FPA | 190 | 0.17 | ||
| Mcl-1 | FPA | 520 |
FPA: Fluorescence Polarization Assay
Table 2: Cellular Activity of this compound and Derivatives
| Compound | Cell Line | Assay Type | EC50 (μM) |
| This compound | PC3ML | Cell Viability | 10.3 |
| BI79D10 (derivative) | H460 (lung cancer) | Cell Viability | 0.68 |
| BI79D10 (derivative) | PC3ML | Cell Viability | 1.9 - 4.6 |
Experimental Protocols
The characterization of this compound and its interaction with Bcl-2 family proteins involves a range of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization Assay (FPA) for Competitive Binding
This assay is used to determine the inhibitory constant (IC50) of a compound for the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide.
Materials:
-
Purified recombinant Bcl-2 family protein (e.g., Bcl-xL)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
This compound or its derivatives
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Black, low-volume 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Serially dilute the test compound (this compound) in the assay buffer.
-
In the wells of the microplate, add the protein-peptide mixture.
-
Add the serially diluted test compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).
-
Incubate the plate at room temperature for a predetermined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percentage of inhibition for each compound concentration and plot the data to determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful technique to confirm direct binding and map the interaction site of a ligand on a protein.
Materials:
-
¹⁵N-isotopically labeled purified Bcl-2 family protein
-
This compound
-
NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT in 90% H₂O/10% D₂O)
-
NMR spectrometer
Procedure:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the NMR buffer. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d₆).
-
Titrate small aliquots of the this compound stock solution into the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the compound.
-
Overlay the spectra from the titration points with the baseline spectrum.
-
Analyze the chemical shift perturbations (CSPs) of the amide peaks. Significant changes in the chemical shift of specific residues indicate that they are in or near the binding site of this compound.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include control wells with vehicle only.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the EC₅₀ value.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Bcl-2 proteins, leading to apoptosis.
Experimental Workflow for Characterizing a Bcl-2 Inhibitor
Caption: Workflow for characterizing a novel Bcl-2 inhibitor.
Crystallography Data
As of the date of this document, a search of the Protein Data Bank (PDB) reveals no publicly available crystal structures of this compound in complex with any of the Bcl-2 family proteins. The structural understanding of this compound's interaction with its targets is currently based on molecular docking studies, which are guided by the known crystal structures of Bcl-2 family proteins in complex with other ligands, such as BH3 peptides and other small molecule inhibitors.[9][10][11][12][13][14][15] The availability of a co-crystal structure would provide invaluable atomic-level detail of the binding mode and facilitate further structure-based drug design efforts.
Conclusion
This compound is a promising anti-cancer agent that functions by directly targeting and inhibiting the anti-apoptotic Bcl-2 family proteins. Its mechanism of action, involving the disruption of protein-protein interactions to trigger the intrinsic apoptotic pathway, has been well-characterized through a variety of in vitro and cell-based assays. The quantitative data on its binding affinities and cellular activities demonstrate its potential as a lead compound for the development of novel cancer therapeutics. Further structural studies, particularly co-crystallization with its target proteins, will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and real time, in-cell detection of the proapoptotic activity of a novel compound targeting Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypol induces apoptosis in human PC-3 prostate cancer cells by modulating caspase-dependent and caspase-independent cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 6. Mechanisms of caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ressources.unisciel.fr [ressources.unisciel.fr]
- 8. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STRUCTURE-BASED DISCOVERY OF A NEW CLASS OF Bcl-xL ANTAGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
Apogossypol: A Deep Dive into its Discovery, Synthesis, and Therapeutic Potential as a Bcl-2 Family Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apogossypol, a semi-synthetic derivative of the natural product gossypol, has emerged as a promising small-molecule inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. By mimicking the binding of pro-apoptotic BH3-only proteins, this compound and its derivatives induce apoptosis in cancer cells, offering a targeted therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing experimental protocols for its study.
Discovery and Rationale
The journey to this compound began with gossypol, a natural polyphenolic aldehyde extracted from cottonseed, which demonstrated potent anti-cancer properties.[1][2] However, the clinical development of gossypol was hampered by toxicity issues, largely attributed to its two reactive aldehyde groups.[3][4] This led to the rational design of this compound, a derivative where these aldehyde moieties are removed, resulting in a compound with a significantly improved toxicity profile while retaining, and in some cases enhancing, its pro-apoptotic activity.[3][5] Preclinical studies have shown that this compound is better tolerated in mice than gossypol, with reduced hepatotoxicity and gastrointestinal toxicity.[6]
Synthesis of this compound and its Derivatives
The synthesis of this compound is typically achieved through the chemical modification of gossypol. A common method involves the treatment of gossypol or gossypol acetate with a strong base, such as sodium hydroxide, at elevated temperatures.[3][6] This process facilitates the removal of the aldehyde groups. Further modifications at the 5 and 5' positions of the binaphthyl scaffold have yielded a library of this compound derivatives with improved potency and drug-like properties.[6][7]
General Synthesis Workflow
The synthesis of this compound derivatives often follows a multi-step process that can be generalized as follows:
Caption: Generalized synthetic workflow for this compound derivatives.
Mechanism of Action: Targeting the Bcl-2 Family
This compound exerts its pro-apoptotic effects by acting as a pan-inhibitor of the anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[4][8] These proteins are key regulators of the intrinsic pathway of apoptosis and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.
This compound binds to the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 proteins. This binding competitively inhibits the interaction between anti-apoptotic proteins and pro-apoptotic effector proteins like Bax and Bak. The release of Bax and Bak from this inhibition leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[9][10]
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Biological Activity
The efficacy of this compound and its derivatives has been evaluated in various cancer cell lines and against isolated Bcl-2 family proteins. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Anti-proliferative Activity of this compound and Derivatives
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| This compound | PC-3 | Prostate Cancer | ~10 | [11] |
| This compound | DU-145 | Prostate Cancer | ~10 | [11] |
| Apogossypolone | PC-3 | Prostate Cancer | 3-6 fold more potent than Gossypol | [11] |
| Apogossypolone | DU-145 | Prostate Cancer | 3-6 fold more potent than Gossypol | [11] |
| Apogossypolone | MDA-MB-231 | Breast Cancer | 3-6 fold more potent than Gossypol | [11] |
| Derivative 6f | PC3 | Prostate Cancer | 3.10 (IC50 vs Bcl-xL) | [6] |
| Derivative 6f | H460 | Lung Cancer | 3.12 (IC50 vs Bcl-2) | [6] |
| Derivative 6f | BP3 | B-cell Lymphoma | 2.05 (IC50 vs Mcl-1) | [6] |
Table 2: Inhibitory Activity against Bcl-2 Family Proteins
| Compound | Target Protein | Assay Type | IC50 (µM) | Reference |
| This compound | Bcl-2 | Fluorescence Polarization | Not specified | |
| This compound | Bcl-xL | Fluorescence Polarization | Not specified | |
| This compound | Mcl-1 | Fluorescence Polarization | Not specified | |
| Derivative 6f | Bcl-xL | Fluorescence Polarization | 3.10 | [6] |
| Derivative 6f | Bcl-2 | Fluorescence Polarization | 3.12 | [6] |
| Derivative 6f | Mcl-1 | Fluorescence Polarization | 2.05 | [6] |
Detailed Experimental Protocols
Synthesis of this compound from Gossypol Acetate[3]
-
Reaction Setup: A solution of gossypol acetate (1 g, 1.93 mmol) in 10 mL of 40% NaOH is prepared in a round-bottom flask.
-
Reaction Condition: The mixture is heated under a nitrogen atmosphere at 90°C for 2 hours in the dark.
-
Workup: The reaction mixture is cooled and then slowly poured onto a mixture of ice (50 mL) and concentrated H₂SO₄ (10 mL) to precipitate the product.
-
Extraction: The aqueous mixture is extracted with ethyl acetate (3 x 200 mL).
-
Purification: The combined organic phases are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is used in the next step without further purification.
Fluorescence Polarization Assay for Bcl-2 Binding[4][12]
-
Principle: This assay measures the binding of a small molecule inhibitor to a target protein by monitoring changes in the polarization of fluorescently labeled ligand. When the fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling slows, leading to an increase in fluorescence polarization.
-
Reagents:
-
Purified Bcl-2 family protein (e.g., Bcl-xL).
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bad).
-
Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
Test compound (this compound or its derivatives).
-
-
Procedure:
-
Add assay buffer, fluorescently labeled BH3 peptide, and the test compound to the wells of a black microplate.
-
Initiate the binding reaction by adding the Bcl-2 family protein.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
-
Data Analysis: Calculate the percentage of inhibition of binding based on the polarization values of control (no inhibitor) and test wells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cell Viability Assay[5][13][14]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Reagents:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Test compound (this compound or its derivatives).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
This compound represents a significant advancement in the development of Bcl-2 family inhibitors, offering a less toxic alternative to its parent compound, gossypol. The extensive research into its synthesis and biological activity has paved the way for the development of novel derivatives with enhanced potency and selectivity. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of cancer drug discovery. Future research will likely focus on optimizing the pharmacokinetic properties of this compound derivatives, exploring their efficacy in combination therapies, and advancing the most promising candidates into clinical trials. The continued investigation of this class of compounds holds great promise for the development of new and effective cancer treatments.
References
- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Practical Strategy to 1,1′-Dideoxygossypol Derivatives from Gossypol and Its Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gossypol induces apoptosis in multiple myeloma cells by inhibition of interleukin-6 signaling and Bcl-2/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of Apogossypolone derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of a gossypol derivative with improved antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Apogossypol: A Pan-Inhibitor of the Bcl-2 Family for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Cancer cells frequently evade this fundamental mechanism by overexpressing anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. This overexpression is a hallmark of cancer and a major contributor to therapeutic resistance. Apogossypol (AT-101), a derivative of the natural product Gossypol, has emerged as a promising pan-Bcl-2 inhibitor, targeting multiple anti-apoptotic Bcl-2 family members to induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding affinities, detailed experimental protocols for its evaluation, and a summary of its performance in preclinical and clinical studies.
Introduction: The Rationale for Pan-Bcl-2 Inhibition
The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1) members. The balance between these opposing factions dictates a cell's fate. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins sequesters pro-apoptotic proteins, preventing the initiation of the mitochondrial pathway of apoptosis.
Gossypol, a natural polyphenolic compound extracted from cottonseed, was one of the first small molecules identified to inhibit Bcl-2 family proteins.[1][2] However, its clinical utility has been hampered by toxicity.[3] This led to the development of derivatives with improved therapeutic profiles. This compound was synthesized by removing the reactive aldehyde groups from Gossypol, which were predicted to be non-essential for binding to Bcl-2 proteins but contributed to toxicity.[4] This modification resulted in a compound with superior efficacy and markedly reduced toxicity in preclinical models.[4]
Mechanism of Action: Restoring the Apoptotic Balance
This compound functions as a BH3 mimetic. The BH3 domain is a critical structural motif in pro-apoptotic proteins that enables them to bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members. By mimicking this interaction, this compound competitively binds to the BH3-binding groove of multiple anti-apoptotic Bcl-2 proteins.[4] This displacement liberates pro-apoptotic proteins, which can then oligomerize and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptosis.
Quantitative Data: Binding Affinities and Cellular Effects
The efficacy of this compound as a pan-Bcl-2 inhibitor is underscored by its binding affinities for various anti-apoptotic family members. The following tables summarize key quantitative data from in vitro and cellular assays.
Table 1: Binding Affinities of this compound and its Derivatives
| Compound | Bcl-2 (Ki, µM) | Bcl-xL (Ki, µM) | Bcl-w (Ki, µM) | Mcl-1 (Ki, µM) | Bfl-1 (IC50, µM) | Reference |
| This compound (AT-101) | 0.64 | 2.80 | 2.10 | 3.35 | >10 | [5] |
| (-) BI97D6 (Derivative) | 0.031 | 0.076 | - | 0.025 | 0.122 | [6][7] |
| Compound 8r (Derivative) | 0.32 | 0.76 | - | 0.28 | 0.73 | [4][8] |
Note: Ki values represent inhibition constants, while IC50 values represent the concentration for 50% inhibition in a competitive binding assay. Lower values indicate higher affinity.
Table 2: Cellular Activity of this compound and its Derivatives
| Compound | Cell Line | Assay | EC50/IC50 (µM) | Reference |
| This compound (AT-101) | PC3ML (Prostate) | Cell Growth | 10.4 | [4] |
| (-) BI97D6 (Derivative) | PC-3 (Prostate) | Cell Growth | 0.22 | [6] |
| (-) BI97D6 (Derivative) | H23 (Lung) | Cell Growth | 0.14 | [6] |
| Compound 8r (Derivative) | Human Lung Cancer | Cell Growth | 0.33 | [4][8] |
| Compound 8r (Derivative) | BP3 Human B-cell Lymphoma | Cell Growth | 0.66 | [4][8] |
Note: EC50/IC50 values in cellular assays represent the concentration required to achieve 50% of the maximum effect (e.g., growth inhibition).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Fluorescence Polarization Assay for Bcl-2 Binding
This assay quantitatively measures the binding of this compound to Bcl-2 family proteins by competing with a fluorescently labeled BH3 peptide.[9][10]
Materials:
-
Purified recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)
-
Fluorescein-labeled BH3 peptide (e.g., from Bim or Bad)
-
This compound
-
Assay Buffer (e.g., 20 mM Phosphate buffer pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In each well of the 384-well plate, add the assay buffer.
-
Add the this compound dilution or DMSO (for control wells).
-
Add the fluorescently labeled BH3 peptide to all wells at a fixed concentration (e.g., 5 nM).
-
Add the purified Bcl-2 family protein to all wells except for the "free peptide" control wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.
-
Calculate the percentage of inhibition of binding for each this compound concentration and determine the IC50 value.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15][16]
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with this compound as desired.
-
Harvest the cells and wash with PBS.
-
Fix the cells with the fixation solution for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Resuspend the cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the labeled DNA strand breaks in apoptotic cells.
Western Blot Analysis of Bcl-2 Family Proteins
Western blotting is used to detect changes in the expression levels of specific Bcl-2 family proteins following treatment with this compound.[2][17][18]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells using RIPA buffer.
-
Quantify the protein concentration in the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Preclinical and Clinical Landscape
This compound (AT-101) has been evaluated in numerous preclinical and clinical studies across a range of cancer types.
In Vivo Xenograft Studies
In vivo studies using animal models, typically immunodeficient mice bearing human tumor xenografts, have demonstrated the anti-tumor activity of this compound. For instance, in a prostate cancer xenograft model, this compound treatment has been shown to significantly inhibit tumor growth.[19][20] These studies are crucial for evaluating the efficacy, pharmacokinetics, and toxicity of the compound before human trials.
Clinical Trials of AT-101
AT-101 has been investigated in numerous Phase I and II clinical trials, both as a monotherapy and in combination with standard cancer treatments.[21] The results have been mixed, with some studies showing limited efficacy, while others have demonstrated promising results in certain patient populations.[22][23][24]
Table 3: Summary of Selected Clinical Trials of AT-101 (this compound)
| Cancer Type | Phase | Treatment | Key Findings | Reference |
| Recurrent Glioblastoma | II | AT-101 monotherapy | Limited activity as a single agent. | [24][25] |
| Advanced Adrenal Cortical Carcinoma | II | AT-101 monotherapy | No meaningful clinical activity observed. | [22] |
| Recurrent Small Cell Lung Cancer | II | AT-101 monotherapy | Not active in this patient population. | [23] |
| Gastroesophageal Carcinoma | Pilot | AT-101 + Chemoradiation | Complete responses in 11 of 13 patients. | [21] |
The promising results in gastroesophageal cancer when combined with chemoradiation suggest that the therapeutic potential of this compound may be best realized in combination therapies, where it can sensitize cancer cells to other treatments.
Conclusion and Future Directions
This compound is a well-characterized pan-Bcl-2 inhibitor with a clear mechanism of action and demonstrated preclinical activity. While its performance as a monotherapy in clinical trials has been modest in some cancers, its ability to target multiple anti-apoptotic proteins remains a compelling strategy, particularly in combination with other anti-cancer agents. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound-based therapies and on designing rational combination strategies to overcome therapeutic resistance. The development of next-generation derivatives with improved potency and selectivity also holds promise for advancing this class of drugs in the fight against cancer.
References
- 1. A New Synthetic Route for Preparation of Enantiomers of Gossypol and this compound from Racemic Gossypol | Semantic Scholar [semanticscholar.org]
- 2. 2.10. Western Blot Analysis [bio-protocol.org]
- 3. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An Optically Pure Apogossypolone Derivative as Potent Pan-Active Inhibitor of Anti-Apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optically pure apogossypolone derivative as potent pan-active inhibitor of anti-apoptotic bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. TUNEL staining [abcam.com]
- 16. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A phase II study of the orally administered negative enantiomer of gossypol (AT-101), a BH3 mimetic, in patients with advanced adrenal cortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A phase II study of AT-101 (Gossypol) in chemotherapy-sensitive recurrent extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 | PLOS One [journals.plos.org]
The Structure-Activity Relationship of Apogossypol Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of apogossypol derivatives, potent inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins. This compound, a derivative of the natural product gossypol, lacks the toxic aldehyde groups of its parent compound, making it a more promising scaffold for the development of anticancer therapeutics.[1][2] This guide summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the critical signaling pathways and experimental workflows.
Core Concepts: Targeting the Apoptosis Pathway
Defects in the regulation of programmed cell death, or apoptosis, are a hallmark of cancer, contributing to tumor progression and chemoresistance. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3][4] Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, sequestering pro-apoptotic proteins and preventing cell death.[4][5] this compound and its derivatives act as BH3 mimetics, binding to the BH3 groove of anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins and triggering apoptosis.[3][6]
Quantitative Structure-Activity Relationship Data
The potency and selectivity of this compound derivatives are highly dependent on the nature of the substituents, particularly at the 5 and 5' positions of the naphthalene rings.[3][4][6] The following tables summarize the inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of key this compound and apogossypolone derivatives against various Bcl-2 family proteins and cancer cell lines, providing a clear comparison of their biological activities.
Table 1: In Vitro Binding Affinity of this compound Derivatives to Bcl-2 Family Proteins
| Compound | Target Protein | IC50 (nM) | Reference |
| BI79D10 | Bcl-xL | 190 | [3][7] |
| Bcl-2 | 360 | [3][7] | |
| Mcl-1 | 520 | [3][7] | |
| Compound 6f | Bcl-xL | 3100 | [5][6][8] |
| Bcl-2 | 3120 | [5][6][8] | |
| Mcl-1 | 2050 | [5][6][8] | |
| Compound 8r | Bcl-xL | 760 | [4][9] |
| Bcl-2 | 320 | [4][9] | |
| Mcl-1 | 280 | [4][9] | |
| Bfl-1 | 730 | [4][9] | |
| Sabutoclax (BI-97C1) | Bcl-xL | 310 | [1] |
| Bcl-2 | 320 | [1] |
Table 2: Cellular Activity of this compound Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | EC50 (nM) | Target Protein Expression | Reference |
| BI79D10 | H460 (Lung Cancer) | 680 | High Bcl-2 | [3][7] |
| Compound 6f | PC3 (Prostate Cancer) | - | Bcl-xL | [8] |
| H460 (Lung Cancer) | - | Bcl-2 | [8] | |
| H1299 (Lung Cancer) | - | Mcl-1 | [8] | |
| BP3 (B-cell Lymphoma) | - | Bfl-1 | [8] | |
| Compound 8r | Human Lung Cancer | 330 | - | [4][9] |
| BP3 (B-cell Lymphoma) | 660 | - | [4][9] | |
| Sabutoclax (BI-97C1) | Human Prostate Cancer | 130 | - | [1] |
Key Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for the evaluation of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound derivatives. The following sections outline the key experimental protocols cited in the literature.
Synthesis of 5,5'-Substituted this compound Derivatives
The synthesis of 5,5'-substituted this compound derivatives typically begins with gossypol.[3][10] A general synthetic route involves the following steps:
-
Methylation: Gossypol is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base to protect the hydroxyl groups.[3]
-
Deformylation and Formylation: The isopropyl groups are removed, and the 5,5' positions are formylated using titanium tetrachloride and dichloromethyl methyl ether.[3][10]
-
Grignard or Organolithium Reaction: The resulting aldehyde is reacted with various Grignard or organolithium reagents to introduce diverse substituents at the 5,5' positions, forming a secondary alcohol.[3][6]
-
Oxidation: The secondary alcohol is oxidized to a phenone using an oxidizing agent like pyridinium chlorochromate (PCC).[3][6]
-
Reduction (for alkyl derivatives): The phenone or secondary alcohol can be reduced to the corresponding alkyl group using a reducing agent such as triethylsilane.[6]
-
Demethylation: The protecting methyl groups are removed using a demethylating agent like boron tribromide to yield the final 5,5'-substituted this compound derivative.[3][6]
Fluorescence Polarization (FP) Competition Assay
This assay is used to quantify the binding affinity of the derivatives to Bcl-2 family proteins.[3][7]
-
Reagents: Recombinant Bcl-2 family proteins (e.g., Bcl-xL, Bcl-2, Mcl-1), a fluorescently labeled BH3 peptide probe (e.g., FAM-Bad), and the test compounds.
-
Procedure:
-
The fluorescently labeled BH3 peptide is incubated with the target Bcl-2 protein, resulting in a high polarization value.
-
Increasing concentrations of the this compound derivative are added to the mixture.
-
The derivative competes with the fluorescent peptide for binding to the protein.
-
Displacement of the fluorescent peptide leads to a decrease in the polarization value.
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in the binding of the fluorescent peptide, is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Cell viability assays are performed to determine the cytotoxic effects of the this compound derivatives on cancer cell lines.[3]
-
Cell Culture: Human cancer cell lines (e.g., H460, RS11846) are cultured in appropriate media.[3][7]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as the ATP-LITE assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis induced by the this compound derivatives.[6]
-
Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a defined time.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Conclusion
The structure-activity relationship of this compound derivatives demonstrates that modifications at the 5 and 5' positions significantly influence their binding affinity to Bcl-2 family proteins and their cellular activity. The development of potent, pan-active inhibitors with improved pharmacological properties, such as BI79D10 and compound 8r, highlights the potential of this chemical scaffold in the design of novel apoptosis-based cancer therapies.[3][4][7][9] Further optimization guided by the SAR data presented herein will be crucial for advancing these promising compounds into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases | MDPI [mdpi.com]
- 3. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of Apogossypolone derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Apogossypol: A Pan-Bcl-2 Inhibitor for Overcoming Chemoresistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of many cancers. A primary mechanism by which cancer cells evade the cytotoxic effects of chemotherapy is through the upregulation of anti-apoptotic proteins, particularly those of the B-cell lymphoma 2 (Bcl-2) family. These proteins sequester pro-apoptotic partners, preventing the induction of programmed cell death. Apogossypol, a derivative of the natural compound gossypol, has emerged as a promising small-molecule inhibitor of multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1. By acting as a BH3 mimetic, this compound disrupts the protein-protein interactions that suppress apoptosis, thereby restoring the intrinsic cell death pathway. This guide provides a comprehensive overview of this compound's mechanism of action, its role in overcoming chemoresistance, and detailed experimental protocols for its study.
Mechanism of Action: Restoring the Apoptotic Pathway
This compound functions by binding to the hydrophobic BH3-binding groove of anti-apoptotic Bcl-2 proteins.[1] This competitive inhibition liberates pro-apoptotic effector proteins like Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization.[1] The subsequent release of cytochrome c into the cytosol initiates the caspase cascade, culminating in apoptosis.[2] This mechanism is crucial for overcoming chemoresistance, as many cancer cells rely on the overexpression of anti-apoptotic Bcl-2 proteins for their survival in the face of chemotherapeutic agents.[3]
Quantitative Data on this compound and Related Compounds
The following tables summarize the in vitro efficacy of this compound and its precursor, Gossypol, in various cancer cell lines, including those with a chemoresistant phenotype.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | LNCaP | Prostate Cancer | 9.57 | [4] |
| Gossypol | LNCaP | Prostate Cancer | 10.35 | [4] |
| Gossypol | SK-mel-19 | Melanoma | 23-46 | [5] |
| Gossypol | Sihas | Cervix Cancer | 23-46 | [5] |
| Gossypol | H69 | Small Cell Lung Cancer | 23-46 | [5] |
| Gossypol | K562 | Myelogenous Leukemia | 23-46 | [5] |
| This compound | Various | Various | >50 | [5] |
| (-)-Gossypol | Various | Reproductive Cancers | 0.86-1.98 | [6] |
| (+/-)-Gossypol | Various | Reproductive Cancers | 1.48-2.65 times less potent than (-)-Gossypol | [6] |
| (+)-Gossypol | Various | Reproductive Cancers | 3.6-12.4 times less potent than (-)-Gossypol | [6] |
Table 1: IC50 Values of this compound and Gossypol in Various Cancer Cell Lines
| Combination Therapy | Cell Line | Cancer Type | Condition | Effect | Citation |
| Gossypol + Gemcitabine | Gemcitabine-Resistant (GEM-R) cell lines with high Bcl-2 expression | Various | Combination | Synergistic cytotoxic effect | [3] |
| Gossypol + Docetaxel | PC-3 | Prostate Cancer | Combination | Synergistically induced apoptosis | [3] |
| Gossypol + Taxanes | MCF-7 | Breast Cancer | Combination | Strong synergistic cytotoxic and apoptotic activity | [7] |
| Apogossypolone (ApoG2) + Gemcitabine | BxPC-3, Colo 357 | Pancreatic Cancer | Combination | Increased cytotoxicity and apoptosis | [1] |
Table 2: Synergistic Effects of this compound and Gossypol in Combination Therapies
Signaling Pathways and Chemoresistance
This compound's primary mechanism for overcoming chemoresistance lies in its ability to directly counteract the overexpression of anti-apoptotic Bcl-2 proteins. However, its effects on other signaling pathways also contribute to its efficacy.
The Intrinsic Apoptosis Pathway
The diagram below illustrates the central role of this compound in restoring the intrinsic apoptosis pathway.
Caption: this compound restores apoptosis by inhibiting anti-apoptotic Bcl-2 proteins.
NRF2/ARE Pathway
Recent studies have implicated the NRF2/ARE pathway in chemoresistance. Overactivation of NRF2 can lead to the upregulation of antioxidant and drug efflux proteins, protecting cancer cells from chemotherapy-induced oxidative stress. Gossypol has been shown to inhibit the NRF2/ARE pathway, thereby re-sensitizing chemo-refractory cancer cells to treatment.[8]
Caption: this compound may overcome chemoresistance by inhibiting the NRF2/ARE pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^5 cells/well in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium.[3] Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.[1]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.[1]
Colony Formation Assay
This assay assesses the long-term proliferative potential of cells after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol for 10 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptosis-regulating proteins after this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[9]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[9]
Conclusion
This compound represents a promising therapeutic strategy for overcoming chemoresistance in a variety of cancers. Its ability to inhibit multiple anti-apoptotic Bcl-2 family members allows it to effectively restore the intrinsic apoptotic pathway, a key mechanism of cell death that is often subverted in resistant tumors. Furthermore, emerging evidence suggests its role in modulating other chemoresistance-related pathways, such as the NRF2/ARE pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in sensitizing cancer cells to conventional chemotherapies. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in combination regimens.
References
- 1. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy with Gossypol Reveals Synergism against Gemcitabine Resistance in Cancer Cells with High BCL-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL-Specific Degrader DT2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of taxane-induced cytotoxicity and apoptosis by gossypol in human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lawdata.com.tw [lawdata.com.tw]
- 9. benchchem.com [benchchem.com]
In Vitro Anti-Cancer Efficacy of Apogossypol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apogossypol, a derivative of the natural compound gossypol, has emerged as a significant small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By mimicking the action of pro-apoptotic BH3-only proteins, this compound instigates programmed cell death in various cancer cell lines, positioning it as a promising candidate for oncologic therapies. This document provides a comprehensive technical overview of the in vitro anti-cancer effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining established experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
The primary anti-cancer activity of this compound stems from its function as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, which are frequently overexpressed in cancer cells, contributing to their survival and resistance to conventional therapies.[1][2][3][4]
-
BH3 Mimicry : The Bcl-2 family proteins are central regulators of the intrinsic apoptotic pathway.[1][2] A delicate balance between pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) determines cell fate.[2][3] Anti-apoptotic proteins sequester pro-apoptotic proteins by binding to their BH3 domain through a hydrophobic surface groove.[1][2] this compound functions as a BH3 mimic, competitively binding to this hydrophobic crevice on anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[1][2][5]
-
Induction of Apoptosis : This binding displaces pro-apoptotic proteins, such as Bax and Bak.[3][5] Once liberated, these effector proteins oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating a cascade of caspases (such as caspase-3 and -8) that execute the apoptotic program.[3][6][7] Studies in prostate cancer cells have demonstrated that this compound treatment leads to the downregulation of Bcl-2 and the activation of caspase-3 and caspase-8.[3][8]
-
Induction of Autophagy and Other Mechanisms : Beyond apoptosis, this compound has been shown to induce autophagy in breast and nasopharyngeal cancer cells, as evidenced by the formation of autolysosomes and increased expression of Beclin 1.[9][10] In some contexts, this compound can also induce cell death through endoplasmic reticulum (ER) stress pathways, potentially involving the PERK-CHOP signaling axis.[11][12]
Quantitative Data Summary
The following tables collate quantitative data from various in vitro studies, providing a comparative overview of this compound's efficacy.
Table 1: Binding Affinities and Inhibitory Concentrations of this compound and its Derivatives against Bcl-2 Family Proteins
| Compound | Target Protein | Assay Type | Ki (µM) | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| (-)-Apogossypol | Bcl-xL | Fluorescence Polarization | 1.2 | [4] | |
| (+)-Apogossypol | Bcl-xL | Fluorescence Polarization | 1.7 | [4] | |
| Racemic (±)-Apogossypol | Bcl-xL | Fluorescence Polarization | 3.3 | [4] | |
| (-)-Apogossypol | Mcl-1 | Fluorescence Polarization | 1.4 | [4] | |
| (+)-Apogossypol | Mcl-1 | Fluorescence Polarization | 1.7 | [4] | |
| Racemic (±)-Apogossypol | Mcl-1 | Fluorescence Polarization | 3.1 | [4] | |
| Apogossypolone (ApoG2) | Bcl-2 | Not Specified | 35 | [13] | |
| Apogossypolone (ApoG2) | Mcl-1 | Not Specified | 25 | [13] | |
| BI79D10 (Derivative) | Bcl-xL | Fluorescence Polarization | 190 | [1][2][14] | |
| BI79D10 (Derivative) | Bcl-2 | Fluorescence Polarization | 360 | [1][2][14] |
| BI79D10 (Derivative) | Mcl-1 | Fluorescence Polarization | | 520 |[1][2][14] |
Table 2: In Vitro Anti-proliferative and Cytotoxic Activity of this compound and its Derivatives
| Compound | Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| This compound | LNCaP | Prostate Cancer | MTT | 9.57 | 72 | [3] |
| Apogossypolone (ApoG2) | MCF-7 | Breast Cancer | MTT | ~10 (approx.) | 72 | [10][15] |
| Apogossypolone (ApoG2) | U266 | Multiple Myeloma | Not Specified | 0.1 | 48 | [4] |
| Apogossypolone (ApoG2) | Wusl | Multiple Myeloma | Not Specified | 0.2 | 48 | [4] |
| BI79D10 (Derivative) | H460 | Lung Cancer | Cell Growth | 0.68 | Not Specified | [1][14] |
| BI-97C1 (Derivative) | BP3 | B-cell Lymphoma | Cell Growth | 0.049 | Not Specified |[4] |
Table 3: this compound-Induced Changes in Key Apoptosis-Related Protein Expression
| Treatment | Cell Line | Protein | Change in Expression | Method | Reference |
|---|---|---|---|---|---|
| This compound | LNCaP Xenografts | Bcl-2 | Downregulated (to 37% of control) | Immunofluorescence | [3] |
| This compound | LNCaP Xenografts | Caspase-3 | Upregulated (to 67%) | Immunofluorescence | [3] |
| This compound | LNCaP Xenografts | Caspase-8 | Upregulated (to 81%) | Immunofluorescence | [3] |
| Apogossypolone (ApoG2) | CNE-2 | Bcl-2 | Downregulated | Western Blot | [9] |
| Apogossypolone (ApoG2) | MCF-7 | Bcl-2 | Downregulated | Western Blot | [10] |
| Apogossypolone (ApoG2) | MCF-7 | Bax | Upregulated | Western Blot | [10] |
| Apogossypolone (ApoG2) | MCF-7 | Beclin 1 | Upregulated | Western Blot |[10] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures are provided below using the DOT language for Graphviz.
Caption: this compound-induced intrinsic apoptotic pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: General experimental workflow for Western Blotting.
Caption: Workflow for Annexin V/PI apoptosis analysis.
Detailed Experimental Protocols
The following are standardized protocols for key in vitro experiments to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity and viability of cancer cells.[16][17]
-
Materials:
-
This compound
-
Target cancer cell line (e.g., LNCaP, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[16][17]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the diluted compound or a vehicle control (e.g., 0.1% DMSO).[16]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[16]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[16]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.[16]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.[16]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Treated and untreated cell populations
-
Ice-cold PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest cells (including supernatant for suspension cells) after treatment with this compound.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins (e.g., Bcl-2, Bax, cleaved caspase-3) after this compound treatment.[12][16]
-
Materials:
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL reagents)
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample with Laemmli buffer by boiling at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane via electro-blotting.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16][20]
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[16] Analyze band intensity relative to a loading control (e.g., GAPDH, β-actin).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle distribution.[21][22]
-
Materials:
-
Treated and untreated cell populations
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvesting: Harvest approximately 1-3 x 10⁶ cells per sample.
-
Washing: Wash cells with PBS and centrifuge to form a pellet.
-
Fixation: Resuspend the pellet by vortexing while slowly adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.[22]
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution.[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark to allow for DNA staining and RNA degradation.[22]
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
-
Conclusion
This compound demonstrates potent in vitro anti-cancer activity across a range of malignancies, primarily by acting as a BH3 mimetic to inhibit anti-apoptotic Bcl-2 family proteins, thereby triggering the intrinsic apoptotic pathway.[1][3] Quantitative data consistently show its ability to bind key anti-apoptotic targets and inhibit cancer cell proliferation at low micromolar to nanomolar concentrations. The standardized protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound and its derivatives in diverse cancer models. These collective findings underscore the promise of this compound as a lead compound for the development of novel, apoptosis-based cancer therapies.[1][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Apogossypolone targets mitochondria and light enhances its anticancer activity by stimulating generation of singlet oxygen and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)Gossypol and its combination with imatinib induce apoptosis in human chronic myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apogossypolone induces apoptosis and autophagy in nasopharyngeal carcinoma cells in an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apogossypolone induces autophagy and apoptosis in breast cancer MCF-7 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-mediated reorganisation of the endoplasmic reticulum antagonises mitochondrial fission and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Apogossypolone inhibits the proliferation of LNCaP cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. bio-rad.com [bio-rad.com]
- 20. sysy.com [sysy.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. corefacilities.iss.it [corefacilities.iss.it]
Preclinical Toxicology of Apogossypol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apogossypol, a derivative of the natural compound gossypol, has been developed as a potential therapeutic agent, primarily in oncology. Its design aims to retain the anti-cancer efficacy of gossypol while mitigating its associated toxicities. This technical guide provides a comprehensive overview of the publicly available preclinical toxicology data for this compound. It summarizes quantitative data, details experimental methodologies for key toxicological assays, and visualizes relevant biological pathways and experimental workflows. The available data consistently indicates that this compound exhibits a more favorable safety profile than its parent compound, gossypol, characterized by reduced hepatotoxicity and gastrointestinal toxicity.
Introduction
Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has demonstrated a range of biological activities, including anti-cancer properties. However, its clinical utility has been significantly hindered by notable toxicities. This compound was rationally designed to address these safety concerns by removing the reactive aldehyde moieties, which are believed to contribute significantly to gossypol's off-target effects[1]. This structural modification aims to improve the therapeutic index by maintaining the desired pharmacological activity—primarily the inhibition of anti-apoptotic Bcl-2 family proteins—while reducing toxicity[1][2]. This guide focuses on the preclinical toxicological evaluation of this compound, presenting available data to inform further research and development.
Quantitative Toxicology Data
The following tables summarize the available quantitative data from in vivo and in vitro preclinical toxicology studies of this compound, with gossypol included for comparative analysis. It is important to note that specific LD50 values for this compound are not consistently reported in the public domain; however, comparative Maximum Tolerated Dose (MTD) studies are available.
Table 1: In Vivo Acute and Sub-chronic Toxicity Data
| Compound | Animal Model | Route of Administration | Metric | Value | Key Toxicities Observed | Reference |
| This compound | Mouse | Oral | MTD | 2-4 times higher than Gossypol | Markedly reduced hepatotoxicity and gastrointestinal toxicity compared to Gossypol. | [1][3] |
| Apogossypolone (ApoG2) | Rat/Mouse | N/A | MTD | >2000 mg/kg (multi-dosing) | Well-tolerated. | [4] |
| Gossypol | Rat | Oral | LD50 | 2315 mg/kg | - | [1] |
| Gossypol | Pig | Oral | LD50 | 550 mg/kg | - | [1] |
| Gossypol | Northern Bobwhite | Oral | LD50 | 651 mg/kg (95% CI 579–731) | Hepatocellular pigment accumulation, pancreatic necrosis. | [1] |
| Gossypol | Primates | N/A | Toxic Dose | <10 times the contraceptive dose | - | [1] |
MTD: Maximum Tolerated Dose; LD50: Lethal Dose, 50%; N/A: Not Available in cited sources.
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 / LD50 | Reference |
| This compound | Bcl-2-expressing B-cells | Cytotoxicity | 3–5 µM (LD50) | [3] |
| (+)-Apogossypol | LNCaP (prostate cancer) | MTT (72h) | 9.57 µM (IC50) | [1] |
| Gossypol | Bcl-2-expressing B-cells | Cytotoxicity | 7.5–10 µM (LD50) | [3] |
| Gossypol | LNCaP (prostate cancer) | MTT (72h) | 10.35 µM (IC50) | [1] |
| Gossypol (+/-) | Bovine Kidney (BK) cells | MTT | Concentration-dependent toxicity, significant at 10 ppm | [1] |
| Gossypol (+/-) | HeLa cells | MTT | Concentration-dependent toxicity, less sensitive than BK cells | [1] |
IC50: Half-maximal inhibitory concentration; LD50: Half-maximal lethal dose.
Mechanism of Action and Toxicological Profile
This compound's primary mechanism of action is the inhibition of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), which are crucial regulators of the intrinsic apoptosis pathway. By acting as a BH3 mimetic, this compound binds to the BH3 groove of these anti-apoptotic proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak. This leads to the induction of apoptosis in cancer cells, where Bcl-2 family proteins are often overexpressed[1][2].
The improved toxicity profile of this compound compared to gossypol is attributed to the removal of the two reactive aldehyde groups from its chemical structure[1]. These aldehyde groups in gossypol are thought to be responsible for off-target toxicities, including hepatotoxicity and gastrointestinal issues[3]. Preclinical studies have shown that mice can tolerate doses of this compound that are 2 to 4 times higher than the maximum tolerated dose of gossypol[3].
While specific data on genotoxicity, carcinogenicity, and reproductive toxicology for this compound are limited in the public domain, studies on gossypol suggest that its genotoxic effects in mammals under normal physiological conditions are weak[5]. However, a comprehensive evaluation of this compound in these areas is necessary for a complete safety profile.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the interpretation and replication of toxicological findings. The following are protocols for standard assays used in the preclinical evaluation of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the various concentrations of the test compound. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value using appropriate software[1].
-
Apoptosis Assay (Annexin V Staining)
-
Objective: To detect and quantify apoptosis (programmed cell death) induced by the compound.
-
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specific duration. Include appropriate positive and negative controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment[1].
-
In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.
-
Methodology:
-
Animal Model: Use a relevant animal model, such as mice or rats.
-
Dose Escalation: Administer escalating doses of this compound to different groups of animals. The route of administration should be relevant to the intended clinical use (e.g., oral gavage, intravenous injection).
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight. A body weight loss of more than 10-20% is often considered a sign of significant toxicity.
-
Duration: The study can be a single-dose or a repeat-dose study over a defined period (e.g., 7 or 14 days).
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or substantial body weight loss[4].
-
Formulation: The test article should be formulated in a suitable vehicle. For in vivo studies of this compound, formulations have included sesame oil or a mixture of Cremophor EL, ethanol, and saline[6].
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a generalized workflow for preclinical toxicology assessment.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via multiple signaling pathways.
General Preclinical Toxicology Experimental Workflow
Caption: A generalized workflow for preclinical toxicology assessment.
Conclusion
The available preclinical data strongly suggest that this compound has a significantly improved safety profile compared to its parent compound, gossypol. The rational design of removing the reactive aldehyde groups has resulted in reduced hepatotoxicity and gastrointestinal toxicity while maintaining the desired mechanism of action as a Bcl-2 family inhibitor. While the existing in vitro and comparative in vivo data are promising, a comprehensive understanding of this compound's toxicology requires further investigation, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicology, with dedicated studies on this compound itself. This guide serves as a summary of the current knowledge and a framework for designing future preclinical safety evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 antagonist this compound (NSC736630) displays single-agent activity in Bcl-2-transgenic mice and has superior efficacy with less toxicity compared with gossypol (NSC19048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic toxicity studies of gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of pharmacokinetic and metabolic profiling among gossypol, this compound and this compound hexaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Apogossypol for Bcl-2, Bcl-xL, and Mcl-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apogossypol, a derivative of the natural product gossypol, has emerged as a significant pan-inhibitor of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) family of proteins. These proteins, including Bcl-2, Bcl-xL, and Mcl-1, are central regulators of apoptosis and are frequently overexpressed in various cancers, contributing to tumor survival and chemoresistance. By binding to the BH3 domain groove of these anti-apoptotic proteins, this compound and its derivatives function as BH3 mimetics, neutralizing their inhibitory effect on pro-apoptotic proteins like Bax and Bak, thereby triggering the intrinsic apoptotic pathway. This guide provides a comprehensive overview of the binding affinities of this compound and its key derivatives for Bcl-2, Bcl-xL, and Mcl-1, details the experimental protocols used to determine these affinities, and visualizes the relevant biological and experimental pathways.
Introduction to this compound and the Bcl-2 Family
Programmed cell death, or apoptosis, is a crucial process for maintaining tissue homeostasis. The Bcl-2 family of proteins are the primary regulators of this process.[1] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bfl-1, Bcl-W) and pro-apoptotic members (e.g., Bax, Bak, Bim, Bid, Bad).[1][2] In healthy cells, a balance is maintained between these opposing factions. However, in many malignancies, anti-apoptotic Bcl-2 proteins are overexpressed, sequestering pro-apoptotic partners and preventing cell death.[1][2]
Structural studies have identified a hydrophobic groove on the surface of anti-apoptotic proteins that binds to the BH3 domain of pro-apoptotic proteins, neutralizing their function.[1][2][3] Small molecules that mimic this BH3 domain can competitively bind to this groove, liberating pro-apoptotic proteins and inducing apoptosis. Gossypol, a natural product, was identified as one such BH3 mimetic, inhibiting Bcl-2, Bcl-xL, and Mcl-1.[3][4] this compound was subsequently developed as a promising derivative with improved efficacy and reduced toxicity.[2][4] It and its further-optimized derivatives act as pan-active inhibitors, targeting multiple anti-apoptotic Bcl-2 family members.
Quantitative Binding Affinity Data
The binding affinity of this compound and its derivatives for Bcl-2, Bcl-xL, and Mcl-1 has been quantified using various biophysical assays. The data, presented in terms of dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), are summarized below. Lower values indicate a higher binding affinity.
| Compound | Target Protein | Affinity Measurement | Value (nM) | Reference(s) |
| This compound | Bcl-2 | Ki | 640 | [5] |
| Bcl-xL | Kd | 1700 | [1][2] | |
| Bcl-xL | Ki | 2800 | [5] | |
| Mcl-1 | Ki | 3350 | [5] | |
| Apogossypolone (ApoG2) | Bcl-2 | Ki | 35 | [6] |
| Mcl-1 | Ki | 25 | [6] | |
| Bcl-xL | Ki | 660 | [6] | |
| Derivative BI79D10 | Bcl-xL | IC50 | 190 | [1][2][7] |
| Bcl-xL | Kd | 170 | [1][2] | |
| Bcl-2 | IC50 | 360 | [1][2][7] | |
| Mcl-1 | IC50 | 520 | [1][2][7] | |
| Derivative 8r | Bcl-xL | IC50 | 760 | [3][4][8] |
| Bcl-2 | IC50 | 320 | [3][4][8] | |
| Mcl-1 | IC50 | 280 | [3][4][8] | |
| Derivative (-) BI97D6 | Bcl-xL | IC50 | 76 | [9] |
| Bcl-2 | IC50 | 31 | [9] | |
| Mcl-1 | IC50 | 25 | [9] |
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the protein-protein interactions that suppress apoptosis. In cancer cells overexpressing anti-apoptotic Bcl-2 family proteins, these proteins sequester pro-apoptotic effector proteins like Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane. This compound binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Mcl-1, displacing Bax and Bak. Once liberated, Bax and Bak can form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors, which in turn activate caspases and execute the apoptotic program.
Experimental Protocols
The determination of binding affinities relies on precise and robust experimental methodologies. The most common techniques cited in the study of this compound are Fluorescence Polarization Assays and Isothermal Titration Calorimetry.
Fluorescence Polarization Assay (FPA)
This competitive binding assay is a high-throughput method for quantifying the interaction between proteins and ligands.
-
Principle: The assay measures the change in the polarization of light emitted from a fluorescently labeled molecule (a tracer). Small, free-rotating tracers (like a BH3 peptide) have low polarization. When bound to a large protein (like Bcl-xL), their rotation slows, and polarization increases. An unlabeled competitor compound (like this compound) will displace the tracer, causing a decrease in polarization. This decrease is proportional to the competitor's binding affinity.[10]
-
General Protocol for Bcl-2 Family Proteins:
-
Reagent Preparation: Recombinant purified GST-tagged Bcl-2, Bcl-xL, or Mcl-1 protein is prepared. A fluorescein (FITC)-conjugated BH3 peptide (e.g., from Bak or Bim) is synthesized to act as the fluorescent tracer.[1] Test compounds (this compound derivatives) are serially diluted.
-
Incubation: The Bcl-2 family protein (e.g., 50-100 nM) is pre-incubated with varying concentrations of the test compound in a suitable buffer (e.g., PBS, pH 7.4) in 96-well black plates for a short period (2-10 minutes) at room temperature.[1]
-
Tracer Addition: The FITC-labeled BH3 peptide (e.g., 15 nM) is added to the wells.[1]
-
Measurement: After a final incubation period (e.g., 10 minutes), the fluorescence polarization is measured using a plate reader equipped with appropriate filters.[1]
-
Data Analysis: The data are plotted as fluorescence polarization versus inhibitor concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[1]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.
-
Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another.[11][12] A solution of the ligand (e.g., this compound) is titrated in small aliquots into a sample cell containing the macromolecule (e.g., Bcl-xL). The resulting heat change per injection is measured.[13]
-
General Protocol:
-
Sample Preparation: Highly purified and concentrated solutions of the protein (in the sample cell) and the ligand (in the injection syringe) are prepared in the same buffer to minimize heats of dilution.
-
Titration: The instrument maintains a constant temperature between the sample and reference cells. The ligand is injected into the protein solution at controlled intervals.
-
Heat Measurement: The power required to maintain zero temperature difference between the cells is measured after each injection. This power is proportional to the heat of interaction.
-
Data Analysis: The raw data (heat per injection vs. time) is integrated to produce a binding isotherm (kcal/mol vs. molar ratio of ligand to protein). This isotherm is then fitted to a binding model to determine the binding affinity (Ka, from which Kd is derived), the stoichiometry of binding (n), and the enthalpy change (ΔH).[12] For example, ITC was used to confirm the binding affinity of the derivative BI79D10 to Bcl-xL, yielding a Kd of 0.17 µM.[1][2]
-
Conclusion
This compound and its optimized derivatives are potent, pan-active inhibitors of anti-apoptotic Bcl-2 family proteins. Quantitative binding assays, primarily fluorescence polarization and isothermal titration calorimetry, have established their high affinity for Bcl-2, Bcl-xL, and Mcl-1, often in the nanomolar to low-micromolar range. By functioning as BH3 mimetics, these compounds effectively disrupt the sequestration of pro-apoptotic proteins, providing a robust mechanism for inducing apoptosis in cancer cells dependent on the Bcl-2 pathway. The continued study and development of these compounds represent a promising therapeutic strategy for a wide range of malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Optically Pure Apogossypolone Derivative as Potent Pan-Active Inhibitor of Anti-Apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Apogossypol: A Deep Dive into its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apogossypol, a derivative of the natural compound gossypol, has emerged as a promising small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By mimicking the action of BH3-only proteins, this compound induces apoptosis in cancer cells, making it a compelling candidate for oncology drug development.[1] Designed to mitigate the toxicity associated with gossypol's reactive aldehyde groups, this compound has demonstrated superior preclinical efficacy and a better safety profile.[2][3] A thorough understanding of its pharmacokinetics (PK) and bioavailability is critical for its continued development and potential clinical translation. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Pharmacokinetic Profile
Current publicly available in-vivo pharmacokinetic data for this compound is primarily derived from studies in mice. These studies reveal that this compound exhibits a generally favorable pharmacokinetic profile compared to its parent compound, gossypol, characterized by a slower clearance rate and consequently, a larger area under the curve (AUC).[4]
Absorption and Bioavailability
Following oral administration in mice, this compound shows a delayed time to maximum plasma concentration (Tmax) of approximately 1 hour.[4] The oral bioavailability of this compound is significantly influenced by the formulation used. When formulated in sesame oil, this compound demonstrates a larger AUC and higher oral bioavailability compared to a formulation containing Cremophor EL, ethanol, and saline.[4] In comparison, the oral bioavailability of gossypol in mice has been reported to be in the range of 12.2-17.6%.[4]
A prodrug approach using this compound hexaacetate was investigated to potentially improve bioavailability. However, oral administration of this compound hexaacetate resulted in no detectable systemic exposure to the prodrug and minimal levels of this compound in the plasma, indicating a lack of oral bioavailability for this derivative.[4]
Distribution
Following intravenous administration in mice, this compound demonstrated less distribution compared to gossypol at the same molar dose.[4] Specific details regarding plasma protein binding and tissue distribution of this compound are not extensively available in the public domain.
Metabolism
The primary metabolic pathway for this compound in mice is glucuronidation. Mono- and di-glucuronide conjugates of this compound have been readily identified in mouse plasma following administration.[4] In-vitro studies using human and mouse liver microsomes confirmed the formation of these glucuronide conjugates.[4] this compound appears to be more stable in these microsomal preparations compared to gossypol.[4]
Excretion
Specific studies detailing the excretion pathways (e.g., renal, biliary) and rates for this compound and its metabolites are not yet widely published.
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters of this compound in mice.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Formulation | Reference |
| Tmax (h) | 1 | Not Specified | [4] |
| Clearance | Slower than Gossypol | Not Specified | [2][3] |
| AUC | Larger than Gossypol | Not Specified | [4] |
| Oral Bioavailability | Higher with Sesame Oil | Sesame Oil vs. Cremophor EL:Ethanol:Saline | [4] |
Experimental Protocols
In Vivo Pharmacokinetic Studies in Mice
Detailed experimental protocols from the primary literature are summarized below.
-
Animal Model: Mice (specific strain not always detailed).[2][4]
-
Drug Administration:
-
Formulations:
-
Dosing: Molar equivalent doses were used for comparing this compound and gossypol.[4]
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of this compound and its metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[4][5]
In Vitro Metabolism Studies
-
System: Human and mouse liver microsomes.[4]
-
Incubation: this compound was incubated with liver microsomes in the presence of necessary cofactors.
-
Metabolite Identification: The formation of glucuronide conjugates was monitored by LC/MS/MS.[4]
-
Stability Assessment: The disappearance of the parent compound over time was measured to determine microsomal stability.[4]
Analytical Methodology: LC/MS/MS for this compound Quantification
A sensitive and selective LC/MS/MS method has been developed and validated for the quantification of this compound in mouse plasma.[5]
-
Sample Preparation: Protein precipitation of plasma samples. Ascorbic acid was added to stabilize the compound.[5]
-
Chromatography: Separation was achieved on a C18 column with a gradient elution using methanol and 5mM ammonium acetate.[5]
-
Detection: Tandem mass spectrometry.[5]
-
Internal Standard: Apigenin.[5]
-
Validation: The method was validated for a range of 10 to 2000 ng/mL with acceptable accuracy (85-115%) and precision (<15%). The average recovery of this compound was approximately 90.8%.[5]
Visualizations
Below are diagrams illustrating key aspects of this compound's pharmacokinetics and the experimental workflow for its analysis.
References
- 1. Quantitative determination of this compound, a pro-apoptotic analog of gossypol, in mouse plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol Exhibits a Strong Influence Towards UDP-Glucuronosyltransferase (UGT) 1A1, 1A9 and 2B7-Mediated Metabolism of Xenobiotics and Endogenous Substances [mdpi.com]
- 4. Comparison of pharmacokinetic and metabolic profiling among gossypol, this compound and this compound hexaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UDP-glucuronosyltransferase 1A1 is the principal enzyme responsible for etoposide glucuronidation in human liver and intestinal microsomes: structural characterization of phenolic and alcoholic glucuronides of etoposide and estimation of enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Apoptosis with Apogossypol Using an Annexin V Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for assessing apoptosis induced by Apogossypol using the Annexin V assay. This compound, a derivative of gossypol, is a potent small-molecule inhibitor of the anti-apoptotic Bcl-2 family of proteins.[1][2] By binding to proteins like Bcl-2 and Bcl-xL, this compound disrupts their function, leading to the activation of the intrinsic apoptotic pathway.[3][4] The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] This protocol outlines the necessary steps for cell culture and treatment with this compound, subsequent staining with fluorescently-labeled Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI, and analysis by flow cytometry.[6][7]
Introduction to this compound-Induced Apoptosis
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[2][8] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis.[2] Anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL, prevent apoptosis by sequestering pro-apoptotic proteins.[9] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[9]
This compound acts as a BH3 mimetic, meaning it mimics the function of the BH3 domain of pro-apoptotic proteins.[2][4] This allows it to bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby initiating the apoptotic cascade.[2][4] This ultimately leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases.[10]
Principle of the Annexin V Assay
During the early stages of apoptosis, the phospholipid phosphatidylserine (PS) is translocated from the inner (cytoplasmic) leaflet of the plasma membrane to the outer leaflet, exposing it to the extracellular environment.[5] Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS.[5] When conjugated to a fluorochrome, such as FITC, Annexin V can be used to identify apoptotic cells.
To distinguish between different stages of cell death, a viability dye like Propidium Iodide (PI) or DAPI is used in conjunction with Annexin V.[6] Viable cells have intact plasma membranes and exclude these dyes. Early apoptotic cells will stain positive for Annexin V but negative for the viability dye. Late apoptotic or necrotic cells have compromised plasma membranes and will therefore stain positive for both Annexin V and the viability dye.
Quantitative Data Summary
The following table summarizes inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and its derivatives from published studies. These values can serve as a starting point for determining the optimal concentration range for your specific cell line and experimental conditions.
| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | LNCaP (Prostate Cancer) | MTT Assay | Dose-dependent inhibition observed | [1] |
| BI79D10 (this compound derivative) | H460 (Lung Cancer) | Cell Growth Inhibition | EC50: 0.680 | [11] |
| BI79D10 (this compound derivative) | RS11846 (Lymphoma) | Apoptosis Induction | Dose-dependent induction observed | [11] |
| BI79D10 (this compound derivative) | Bcl-XL binding | Fluorescence Polarization | IC50: 0.190 | [11] |
| BI79D10 (this compound derivative) | Bcl-2 binding | Fluorescence Polarization | IC50: 0.360 | [11] |
| BI79D10 (this compound derivative) | Mcl-1 binding | Fluorescence Polarization | IC50: 0.520 | [11] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce apoptosis. The optimal concentration of this compound and incubation time should be determined empirically for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere and resume growth for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Suspension cells: Transfer the cells and medium to a conical tube.
-
Adherent cells: Carefully collect the culture medium, which may contain detached (apoptotic) cells. Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization or a cell scraper. Combine the detached cells with the collected medium.
-
-
Cell Counting and Viability: Wash the harvested cells with PBS and determine the cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
Protocol 2: Annexin V and Propidium Iodide Staining
This protocol details the staining procedure for detecting apoptosis using an Annexin V-FITC and PI kit.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Washing: Centrifuge the harvested cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[7][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
Data Analysis and Interpretation
Flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Live, healthy cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
The percentage of cells in each quadrant should be quantified for each treatment condition. An increase in the percentage of cells in the lower right and upper right quadrants following this compound treatment is indicative of apoptosis induction.
Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: Experimental workflow for the Annexin V assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in negative control | Inappropriate cell harvesting (e.g., harsh trypsinization) | Use a gentler cell detachment method (e.g., EDTA-based dissociation buffer, cell scraper). |
| Cells were not washed properly | Ensure cells are washed twice with cold PBS to remove any residual media components. | |
| Weak Annexin V signal in positive control | Insufficient incubation time with apoptotic inducer | Optimize the incubation time for this compound treatment. |
| Reagents have expired or were stored improperly | Use fresh reagents and ensure they are stored according to the manufacturer's instructions. | |
| High percentage of necrotic cells (Annexin V+/PI+) | This compound concentration is too high or incubation is too long | Perform a dose-response and time-course experiment to find optimal conditions. |
| Cells were handled too roughly | Handle cells gently throughout the procedure to maintain plasma membrane integrity. |
Conclusion
The Annexin V assay is a robust and sensitive method for quantifying apoptosis induced by this compound. By following the detailed protocols and considering the potential variables outlined in this guide, researchers can obtain reliable and reproducible data on the pro-apoptotic activity of this promising anti-cancer agent. Accurate assessment of apoptosis is crucial for the preclinical evaluation of Bcl-2 inhibitors and their development as cancer therapeutics.
References
- 1. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Fluorescence Polarization Assay for Apogossypol Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apogossypol, a derivative of the natural compound gossypol, is a potent small molecule inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins.[1] These proteins are central regulators of the intrinsic apoptotic pathway and are frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][2] this compound and its derivatives function as BH3 mimetics, binding to the BH3 groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby disrupting their inhibitory interactions with pro-apoptotic proteins (e.g., Bak, Bax) and promoting apoptosis.[1] Understanding the binding kinetics of this compound to its target proteins is crucial for the development of effective cancer therapeutics.
Fluorescence Polarization (FP) is a robust, solution-based, and homogeneous technique widely used in drug discovery for studying molecular interactions.[2][3][4] The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger molecule.[3][4] This change in polarization is directly related to the rotational speed of the tracer, which is significantly reduced upon binding to a larger protein. This application note provides a detailed protocol for utilizing a fluorescence polarization competition assay to determine the binding affinity and kinetics of this compound to Bcl-2 family proteins.
Principle of the Fluorescence Polarization Competition Assay
In this assay, a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein, such as the FITC-labeled Bak BH3 peptide, is used as a tracer.[5][6] This tracer binds with high affinity to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, or Mcl-1, resulting in a high fluorescence polarization signal. When an unlabeled competitor, such as this compound, is introduced, it competes with the fluorescent tracer for binding to the target protein. This competition leads to the displacement of the tracer, causing it to tumble more rapidly in solution and resulting in a decrease in the fluorescence polarization signal.[2][7] The extent of this decrease is proportional to the concentration and affinity of the competitor, allowing for the determination of its binding affinity (Ki).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow of the fluorescence polarization assay.
Caption: this compound's Mechanism of Action.
References
- 1. Evaluation and critical assessment of putative MCL-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
Apogossypol in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apogossypol, a derivative of gossypol, is a potent small-molecule inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. By mimicking the action of pro-apoptotic BH3-only proteins, this compound binds to and neutralizes anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. This action unleashes the pro-apoptotic proteins Bak and Bax, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1] Due to its pro-apoptotic activity and reduced toxicity compared to its parent compound gossypol, this compound and its derivatives (e.g., Apogossypolone or ApoG2) are promising therapeutic agents for various cancers.[2][3]
These application notes provide a comprehensive overview of the dosage and administration of this compound in mouse xenograft models, along with detailed protocols for key experimental procedures to evaluate its anti-tumor efficacy.
Data Presentation: this compound Dosage and Administration in Mouse Xenograft Models
The following table summarizes the dosages and administration routes of this compound and its derivatives in various mouse xenograft models as reported in the literature.
| Compound | Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Reference |
| This compound | Prostate Cancer | LNCaP | Nude Mice | 100 mg/kg | Intraperitoneal (i.p.) | Every 7 days for 28 days | [4] |
| Apogossypolone (ApoG2) | Cervical Cancer | CaSki | BALB/c Nude Mice | 100 mg/kg | Intraperitoneal (i.p.) | Every other day for 24 days | [3] |
| S44563 (Bcl-2/Bcl-xL inhibitor) | Uveal Melanoma | Patient-Derived Xenograft (PDX) | Nude Mice | 50 and 100 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days, followed by a 2-day break, repeated for 4 cycles | [5] |
| ABT-263 (Navitoclax) | Small Cell Lung Cancer | H146 | SCID-beige Mice | 100 mg/kg | Oral gavage (p.o.) | Daily | [6] |
| ABT-199 (Venetoclax) | Neuroblastoma | KCNR | Nude Mice | 100 mg/kg | Oral gavage (p.o.) | Daily for 3 consecutive weeks | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in mouse xenograft models.
Caption: this compound inhibits Bcl-2 family proteins, leading to apoptosis.
Caption: Workflow for this compound evaluation in xenograft models.
Experimental Protocols
Protocol 1: Mouse Xenograft Model Establishment and this compound Treatment
This protocol outlines the general procedure for establishing a subcutaneous xenograft model and administering this compound.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunodeficient mice (e.g., Nude, SCID)
-
Sterile PBS
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., DMSO, corn oil)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells is obtained.
-
Cell Preparation:
-
Harvest cells and perform a cell count.
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 3 x 107 cells/mL).[3]
-
For some cell lines, mixing the cell suspension with Matrigel (1:1 ratio) can improve tumor take rate.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width2 x Length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., ~70-100 mm3), randomize the mice into control and treatment groups.[4]
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and animal weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Protocol 2: Western Blotting for Bcl-2 Family and Apoptotic Proteins
This protocol is for detecting changes in the expression of key apoptosis-regulating proteins in tumor tissues.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: Immunohistochemistry for Cleaved Caspase-3
This protocol allows for the in-situ detection of apoptotic cells in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody (anti-cleaved caspase-3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
-
Blocking:
-
Block endogenous peroxidase activity with H₂O₂ solution.
-
Block non-specific antibody binding with blocking buffer.
-
-
Immunostaining:
-
Incubate the sections with the primary antibody against cleaved caspase-3.
-
Wash the sections with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash the sections with PBS.
-
Incubate with streptavidin-HRP conjugate.
-
-
Visualization:
-
Develop the signal with DAB substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslip with mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the number and distribution of apoptotic (cleaved caspase-3 positive) cells.[8]
-
References
- 1. dovepress.com [dovepress.com]
- 2. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apogossypolone Inhibits Cell Proliferation and Epithelial-Mesenchymal Transition in Cervical Cancer via Activating DKK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Bcl-2/Bcl-XL Induces Antitumor Activity in Uveal Melanoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparing Apogossypol Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apogossypol, a derivative of the natural product gossypol, is a potent pan-inhibitor of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) family of proteins. By targeting key regulators of apoptosis such as Bcl-2, Bcl-xL, and Mcl-1, this compound has emerged as a promising agent in cancer research and drug development.[1][2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), along with application notes for its use in cell-based assays and an overview of its mechanism of action.
Introduction to this compound
This compound was developed to overcome the toxicity associated with its parent compound, gossypol, which is attributed to two reactive aldehyde groups. This compound lacks these aldehydes, resulting in reduced toxicity while retaining its inhibitory activity against anti-apoptotic Bcl-2 family proteins.[3][4] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1] By mimicking the BH3 domain of pro-apoptotic proteins, this compound binds to the hydrophobic groove of anti-apoptotic Bcl-2 family members, neutralizing their function and thereby promoting apoptosis.[3][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various sources.
| Property | Value | Source |
| Molecular Weight | 462.53 g/mol | [6] |
| CAS Number | 66389-74-0 | [6] |
| Solubility in DMSO | ≥16.2 mg/mL (with gentle warming) | [6] |
| Recommended Final DMSO Concentration in Cell Culture | <0.5% (0.1% preferred) | [3][7][8] |
| Storage of Stock Solution | -20°C or -80°C | [7] |
| EC50 in various cell lines | 0.33 - 10.3 µM | [3][5] |
| IC50 against Bcl-2 family proteins | 190 - 520 nM | [3][9] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made based on the desired final concentration and experimental needs.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes or vials (amber or wrapped in foil for light protection)
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination.[10]
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.625 mg of this compound (Molecular Weight = 462.53 g/mol ).
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 4.625 mg of this compound, add 1 mL of DMSO.
-
To aid dissolution, gently vortex or pipette the solution.[10] If necessary, warm the solution to 37°C for 10-15 minutes.[6][8] Ensure the powder is completely dissolved before use.
-
-
Aliquoting and Storage:
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into a working solution for treating cells in culture.
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution: It is recommended to perform a serial dilution to reach the final concentration. This helps to ensure homogeneity and prevent precipitation of the compound.[7]
-
Dilution into Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution into pre-warmed sterile cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, with 0.1% being preferable, to minimize solvent-induced cytotoxicity.[3][8]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial for distinguishing the effects of the compound from those of the solvent.[7]
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared working solution containing this compound or the vehicle control.
Visualizations
References
- 1. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and real time, in-cell detection of the proapoptotic activity of a novel compound targeting Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. emulatebio.com [emulatebio.com]
- 9. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
Application Notes and Protocols for In Vivo Imaging of Apogossypol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apogossypol, a derivative of the natural product gossypol, is a promising small-molecule inhibitor targeting anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, including Bcl-2, Bcl-XL, and Mcl-1.[1][2][3] By binding to the BH3 groove of these proteins, this compound disrupts their interaction with pro-apoptotic proteins like Bax and Bak, thereby unleashing the intrinsic apoptotic pathway.[4][5][6] This mechanism makes this compound a compelling candidate for cancer therapy, particularly in malignancies characterized by the overexpression of anti-apoptotic Bcl-2 proteins.[1][7]
Evaluating the pharmacodynamic efficacy of this compound in preclinical models is crucial for its development. Non-invasive in vivo imaging techniques offer a powerful means to longitudinally and quantitatively monitor the induction of apoptosis in response to treatment, providing critical insights into drug efficacy, dose-response relationships, and therapeutic timelines.[8][9] These methods allow for the real-time assessment of programmed cell death, a direct downstream effect of this compound's mechanism of action.[4][7]
This document provides detailed application notes and experimental protocols for three key in vivo imaging modalities—Positron Emission Tomography (PET), Bioluminescence Imaging (BLI), and Fluorescence Imaging—to track the therapeutic efficacy of this compound by detecting key apoptotic events.
This compound's Mechanism of Action: The Intrinsic Apoptosis Pathway
This compound functions as a BH3 mimetic, competitively inhibiting the action of anti-apoptotic Bcl-2 family proteins. This leads to the activation of the mitochondrial (intrinsic) pathway of apoptosis, culminating in the activation of executioner caspases and cell death.
Application Note 1: Positron Emission Tomography (PET) Imaging
PET is a highly sensitive, quantitative imaging modality that uses radiolabeled tracers to visualize and measure metabolic and cellular processes in vivo.[10] For tracking this compound efficacy, PET tracers that target hallmarks of apoptosis are ideal.
-
Principle: Key apoptotic events, such as the activation of executioner caspase-3 and -7, can be detected using specific PET radiotracers.[11] These tracers accumulate in tissues with high apoptotic activity, and the resulting PET signal provides a quantitative measure of cell death. This approach allows for the early assessment of tumor response to this compound.[12]
-
Applicable Tracers:
-
Caspase-3/7 Tracers: Radiolabeled isatin sulfonamides, such as [18F]ICMT-11, are cell-permeable agents that covalently bind to active caspase-3 and -7, providing a direct and specific measure of apoptosis induction.[11]
-
Annexin V-based Tracers: Radiolabeled Annexin V binds to phosphatidylserine (PS), which is externalized on the outer leaflet of the cell membrane during early apoptosis.[8][13]
-
Mitochondrial Probes: Tracers like 18F-FBnTP can detect the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway initiated by this compound.[14]
-
-
Advantages: High sensitivity, excellent tissue penetration, and strong quantitative capabilities, making it highly translatable to clinical settings.[10]
-
Limitations: Lower spatial resolution compared to optical methods, and the requirement for a cyclotron and radiochemistry facility.
Application Note 2: Bioluminescence Imaging (BLI)
BLI is a sensitive optical imaging technique that detects light produced by luciferase enzymes. It is well-suited for tracking apoptosis in preclinical tumor models when using engineered reporter systems.
-
Principle: This method often involves tumor cells that have been stably transfected with a reporter gene construct. A common strategy uses a modified luciferase enzyme linked to a silencing domain via a caspase-3 cleavage site (e.g., DEVD peptide).[15][16] In healthy cells, the reporter is inactive. Upon induction of apoptosis by this compound, activated caspase-3 cleaves the linker, restoring luciferase activity.[15] Following the administration of a substrate like D-luciferin, the resulting bioluminescent signal can be detected and quantified.[17][18]
-
Applicable Reporters:
-
Caspase-3/7 Activated Luciferase: Constructs where luciferase activity is unquenched upon cleavage by caspase-3/7. The signal intensity directly correlates with the level of apoptosis.[19]
-
Caspase-Glo® 3/7 Reagent (modified for in vivo use): A proluminescent substrate, DEVD-aminoluciferin, can be cleaved by active caspases to produce a substrate for luciferase, generating a light signal in luciferase-expressing cells.[17][18]
-
-
Advantages: High signal-to-background ratio, cost-effectiveness, and high-throughput capability for screening studies.[15]
-
Limitations: Requires genetic modification of cells, limited tissue penetration of light, and is primarily a preclinical tool due to the need for reporter genes.
Application Note 3: Fluorescence Imaging
Fluorescence imaging provides high-resolution visualization of apoptosis, from the whole-animal level down to single cells using intravital microscopy.[20]
-
Principle: This modality uses fluorescent probes that either target specific apoptotic markers or are activated by apoptotic enzymes. These probes can be small molecules, labeled antibodies, or genetically encoded reporters.
-
Applicable Probes & Techniques:
-
Phosphatidylserine (PS) Binders: Fluorescently-labeled Annexin V or small-molecule PS binders (e.g., PSVue®-550) can detect the externalization of PS on apoptotic cells.[21][22]
-
Caspase-Activated Probes (FRET): Genetically encoded reporters using Fluorescence Resonance Energy Transfer (FRET) can be used. A reporter protein contains two fluorescent proteins linked by a caspase-3 cleavage site. In the intact state, FRET occurs. Upon cleavage by caspase-3, the fluorescent proteins separate, leading to a loss of FRET that can be imaged.[20]
-
Fluorescently-Labeled Inhibitors: A fluorescent dye can be conjugated to a Bcl-2 inhibitor to visualize drug distribution and target engagement within tumor cells, although this is a measure of pharmacokinetics rather than a direct measure of apoptosis.[23][24]
-
-
Advantages: High spatial resolution (especially with intravital microscopy), capability for multiplexing with different fluorescent probes, and real-time imaging of cellular dynamics.[20][25]
-
Limitations: Significant light scattering and absorption by tissues can limit imaging depth and quantification in whole-animal studies. Autofluorescence can be a confounding factor.
Summary of In Vivo Imaging Techniques
| Technique | Parameter Measured | Pros | Cons | Primary Use Case for this compound |
| PET | Caspase-3/7 activity, PS externalization, mitochondrial membrane potential | High sensitivity, quantitative, clinically translatable[10] | Lower resolution, requires cyclotron, expensive | Quantitative assessment of apoptotic response in deep tissues; dose-finding studies. |
| BLI | Caspase-3/7 activity (reporter-based) | High throughput, cost-effective, excellent signal-to-noise[15] | Requires genetic modification, limited tissue penetration | High-throughput screening of this compound derivatives; longitudinal efficacy studies in xenografts. |
| Fluorescence | PS externalization, caspase-3 activity (FRET), drug localization | High resolution, real-time imaging, multiplexing capable[20] | Limited imaging depth, tissue autofluorescence | Mechanistic studies at the cellular level (intravital); validation of apoptosis in superficial tumors. |
General Experimental Workflow
A typical preclinical study to evaluate this compound efficacy using in vivo imaging follows a standardized workflow. This ensures robust and reproducible data for assessing the drug's pharmacodynamic effects.
Detailed Experimental Protocols
Protocol 1: PET Imaging of Apoptosis with [18F]ICMT-11
This protocol describes the use of the caspase-3/7-specific PET tracer [18F]ICMT-11 to quantify this compound-induced apoptosis in a tumor xenograft model.[11]
1. Materials
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Cell Line: A human cancer cell line known to be sensitive to Bcl-2 inhibition (e.g., prostate cancer LNCaP cells[4][7])
-
Reagents: this compound, vehicle control (e.g., DMSO, PEG300), [18F]ICMT-11 (synthesized in-house or sourced commercially), sterile saline.
-
Equipment: MicroPET/CT scanner, dose calibrator, anesthesia system (isoflurane), tail-vein injection setup.
2. Animal Model Preparation
-
Subcutaneously inject 1-5 x 10^6 tumor cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth with calipers. Begin the study when tumors reach an average volume of 150-200 mm³.
-
Randomize mice into treatment groups (e.g., Vehicle, this compound 25 mg/kg, this compound 50 mg/kg).
3. Imaging Procedure
-
Baseline Scan (Day 0):
-
Anesthetize a mouse using 2% isoflurane.
-
Via the tail vein, inject approximately 5-10 MBq (150-250 µCi) of [18F]ICMT-11.
-
Allow for a 60-minute uptake period.
-
Position the mouse in the microPET/CT scanner. Acquire a 10-15 minute static PET scan, followed by a CT scan for anatomical co-registration.
-
-
Treatment Administration:
-
Immediately after baseline imaging, administer the first dose of this compound or vehicle via the determined route (e.g., intraperitoneal injection or oral gavage).
-
-
Follow-up Scans:
-
Repeat the imaging procedure at 24, 48, and 72 hours post-treatment initiation. Administer subsequent drug doses according to the study design.
-
4. Data Analysis
-
Reconstruct PET and CT images using appropriate software (e.g., OSEM3D).
-
Co-register the PET and CT scans.
-
Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle) on the CT images.
-
Quantify the radioactivity concentration within the ROIs from the PET data, expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Calculate the tumor-to-muscle uptake ratio to assess signal specificity.
-
Compare the change in tracer uptake from baseline across the different treatment groups and time points.
Protocol 2: Bioluminescence Imaging of Apoptosis
This protocol details the use of a caspase-3-activatable luciferase reporter to monitor this compound's efficacy.[15][19]
1. Materials
-
Animal Model: Immunocompromised mice.
-
Cell Line: A relevant cancer cell line stably expressing a caspase-3-activatable luciferase reporter (e.g., ERLucER construct).
-
Reagents: this compound, vehicle control, D-luciferin substrate (e.g., 150 mg/kg in sterile PBS).
-
Equipment: In Vivo Imaging System (IVIS) or similar CCD camera-based imager, anesthesia system.
2. Cell Line and Animal Model Preparation
-
Generate a stable cell line expressing the caspase-3 reporter construct. Select clones with low basal luciferase activity and high activation upon induction of apoptosis.
-
Implant 1-5 x 10^6 reporter cells subcutaneously into the flank of each mouse.
-
Proceed with the study when tumors are established (e.g., 100-150 mm³).
-
Randomize mice into treatment groups.
3. Imaging Procedure
-
Baseline Imaging (Time 0):
-
Anesthetize a mouse with isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
Wait 10-15 minutes for substrate distribution.
-
Place the mouse in the imaging chamber and acquire a bioluminescence image (exposure time 1-5 minutes, depending on signal intensity).
-
-
Treatment Administration:
-
Administer this compound or vehicle control as designed.
-
-
Follow-up Imaging:
-
Repeat the imaging procedure at desired time points (e.g., 6, 24, 48 hours) post-treatment. The rapid kinetics of apoptosis may warrant earlier and more frequent imaging compared to PET.
-
4. Data Analysis
-
Using the imaging system's software, draw an ROI over the tumor area.
-
Quantify the light emission from the ROI, typically expressed as average radiance (photons/second/cm²/steradian).
-
Normalize the post-treatment signal to the baseline signal for each animal to calculate the fold-change in apoptotic activity.
-
Statistically compare the fold-change in bioluminescence between the this compound-treated and vehicle control groups.
Data Presentation
Quantitative data from imaging studies should be summarized in a clear, tabular format to facilitate comparison between treatment groups and time points.
Table 1: Example PET Data Summary for this compound Efficacy
| Treatment Group | N | Baseline (Mean %ID/g ± SEM) | 24h Post-Tx (Mean %ID/g ± SEM) | 48h Post-Tx (Mean %ID/g ± SEM) | Fold Change at 48h (vs. Baseline) |
| Vehicle Control | 8 | 0.85 ± 0.11 | 0.91 ± 0.13 | 0.88 ± 0.12 | 1.04 |
| This compound (25 mg/kg) | 8 | 0.89 ± 0.14 | 1.55 ± 0.21 | 1.98 ± 0.25 | 2.22 |
| This compound (50 mg/kg) | 8 | 0.87 ± 0.12 | 2.15 ± 0.28 | 3.41 ± 0.36*** | 3.92 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Table 2: Example BLI Data Summary for this compound Efficacy
| Treatment Group | N | Baseline (Mean Radiance ± SEM) | 24h Post-Tx (Mean Radiance ± SEM) | Fold Change at 24h (vs. Baseline) |
| Vehicle Control | 10 | 1.2e5 ± 0.3e5 | 1.4e5 ± 0.4e5 | 1.17 |
| This compound (50 mg/kg) | 10 | 1.1e5 ± 0.2e5 | 8.9e5 ± 1.1e5*** | 8.09 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Choosing the Right Imaging Modality
The selection of an imaging technique depends on the specific research question, available resources, and the stage of drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rational design and real time, in-cell detection of the proapoptotic activity of a novel compound targeting Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (−)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-XL-mediated apoptosis resistance [ouci.dntb.gov.ua]
- 7. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative strategies in in vivo apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Apoptosis Imaging in Oncology by Means of Positron Emission Tomography: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. PET probes for imaging apoptosis | Explore Technologies [techfinder.stanford.edu]
- 13. Method for Imaging Cell Death in vivo | Explore Technologies [techfinder.stanford.edu]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Bioluminescent imaging of TRAIL-induced apoptosis through detection of caspase activation following cleavage of DEVD-aminoluciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Fluorescence Lifetime Imaging of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-invasive in vivo fluorescence imaging of apoptotic retinal photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Imaging Cellular Distribution of Bcl Inhibitors Using Small Molecule Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Transformer-based spatial-temporal detection of apoptotic cell death in live-cell imaging [elifesciences.org]
Application Notes and Protocols: Apogossypol in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Apogossypol, a derivative of Gossypol, and its application in combination with standard chemotherapeutics for cancer therapy. The document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for relevant experiments.
Introduction: The Rationale for Combination Therapy
Defects in the regulation of programmed cell death (apoptosis) are a hallmark of cancer, contributing to both tumor development and resistance to therapy.[1] The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of this process, with anti-apoptotic members (like Bcl-2, Bcl-XL, and Mcl-1) often overexpressed in cancer cells.[1][2] This overexpression allows cancer cells to evade apoptosis induced by chemotherapeutic agents, leading to treatment failure.
This compound, a derivative of the natural product Gossypol, was designed to address the toxicity associated with Gossypol's reactive aldehyde groups while retaining its function as a potent inhibitor of anti-apoptotic Bcl-2 proteins.[1] this compound acts as a BH3 mimetic, binding to the hydrophobic groove of proteins like Bcl-2 and Bcl-XL. This action prevents them from sequestering pro-apoptotic proteins (like Bax and Bak), thereby "unleashing" the cell's natural apoptotic machinery.[1][3][4]
By inhibiting these key survival proteins, this compound can lower the threshold for apoptosis, making cancer cells more susceptible to the DNA damage and cellular stress induced by standard chemotherapeutics. This synergistic approach has the potential to overcome chemoresistance, enhance therapeutic efficacy, and potentially allow for lower, less toxic doses of conventional drugs.[5]
Mechanism of Action: Apoptosis Induction Pathway
This compound functions by disrupting the balance of pro- and anti-apoptotic proteins within the Bcl-2 family, ultimately promoting the mitochondrial pathway of apoptosis. When this compound inhibits Bcl-2 and Bcl-XL, it frees pro-apoptotic proteins Bax and Bak to oligomerize on the mitochondrial outer membrane. This leads to the release of cytochrome c, which in turn activates a cascade of caspases (like caspase-9 and caspase-3), the executioners of apoptosis.
Caption: this compound inhibits Bcl-2/Bcl-XL, promoting apoptosis.
Quantitative Data Summary: Combination Therapy Studies
The following tables summarize quantitative data from preclinical studies investigating the combination of Gossypol (or its derivatives like this compound and AT-101) with standard chemotherapeutics. The data consistently demonstrate a synergistic or enhanced anti-cancer effect across various cancer types.
Table 1: In Vitro Cytotoxicity (IC50 Values) IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cancer Type | Cell Line | Chemotherapeutic | Gossypol/AT-101 Alone (IC50, µM) | Chemo + Gossypol/AT-101 (IC50, µM of Chemo) | Finding | Citation |
| Gastric Cancer | AGS | - | 12.0 (Gossypol) | N/A | Moderate single-agent activity | [6] |
| Gastric Cancer | YCC16 | - | 13.9 (Gossypol) | N/A | Moderate single-agent activity | [6] |
| Gastric Cancer | SNU1 | - | 15.1 (Gossypol) | N/A | Moderate single-agent activity | [6] |
| Lung Cancer | A549 | Sorafenib | N/A | IC50 of Sorafenib significantly reduced | Synergistic cytotoxic effect | [7] |
| Lung Cancer | NCI H460 | Sorafenib | N/A | IC50 of Sorafenib significantly reduced | Synergistic cytotoxic effect | [7] |
| Breast Cancer | MCF-7 | Apogossypolone | ~10-20 (after 72h) | N/A | Dose-dependent inhibition | [8] |
Table 2: Synergistic Effects and In Vivo Efficacy
| Cancer Type | Model | Combination | Key Metric | Result | Citation |
| Lung Cancer | A549 & NCI H460 cells | Gossypol + Sorafenib | Dose Reduction Index (DRI) | DRI for Sorafenib up to 3.86 | [7] |
| Prostate Cancer | LNCaP Xenograft | This compound | Tumor Growth | Significantly inhibited tumor growth in a dose-dependent manner | [9][10] |
| Breast Cancer | MCF-7 Xenograft | Apogossypolone | Tumor Inhibition | ApoG2 inhibited tumor growth in mice | [8] |
| Synovial Sarcoma | SW982 cells | L-gossypol + Doxorubicin | Apoptosis Rate | Significantly greater apoptosis compared to either agent alone | [11] |
| NSCLC | Human Clinical Trial | Gossypol + Docetaxel + Cisplatin | Median PFS | 7.43 months (vs. 4.9 months with placebo), though not statistically significant (p=0.06) | [12][13] |
| PC-3 Xenograft | PC-3 Xenograft | Doxorubicin-Fe(III)-Gossypol Nanoparticles | Tumor Inhibition | Nearly 100% tumor inhibition with no recurrence | [14] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments used to evaluate this compound combination therapies.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Standard workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combinations in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (e.g., DMSO) as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and treat with this compound, chemotherapeutic agent, or the combination for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent (trypsinized) cells. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Analysis: Gate the cell population and quantify the four resulting quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of combination therapy in a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a mean volume of approximately 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 mice per group), ensuring similar average tumor volumes across groups. Typical groups include: (i) Vehicle Control, (ii) this compound alone, (iii) Chemotherapeutic alone, (iv) this compound + Chemotherapeutic.
-
Treatment Administration: Administer drugs according to the planned schedule, route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin), and dose.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: The study concludes after a fixed period or when tumors in the control group reach a predetermined maximum size. Euthanize mice, excise tumors, and weigh them. Analyze data for tumor growth inhibition (TGI) and statistical significance between groups. Optional: Perform immunofluorescence or western blotting on tumor tissue to assess biomarkers like Bcl-2, caspase-3, etc.[9][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy with Gossypol Reveals Synergism against Gemcitabine Resistance in Cancer Cells with High BCL-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gossypol synergises antiproliferative effect of sorafenib in metastatic lung cancer cells following Chou-Talalay algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apogossypolone induces autophagy and apoptosis in breast cancer MCF-7 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of L-gossypol and low-concentration doxorubicin induces apoptosis in human synovial sarcoma cells. | Semantic Scholar [semanticscholar.org]
- 12. A randomized, double-blind, placebo-controlled study of B-cell lymphoma 2 homology 3 mimetic gossypol combined with docetaxel and cisplatin for advanced non-small cell lung cancer with high expression of apurinic/apyrimidinic endonuclease 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials [mdpi.com]
- 14. Doxorubicin-Fe(III)-Gossypol Infinite Coordination Polymer@PDA:CuO2 Composite Nanoparticles for Cost-Effective Programmed Photothermal-Chemodynamic-Coordinated Dual Drug Chemotherapy Trimodal Synergistic Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validating Apogossypol's Target Using Lentiviral shRNA Knockdown
For: Researchers, scientists, and drug development professionals
Abstract
Apogossypol, a derivative of gossypol, has emerged as a promising small molecule inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2] This family, including Bcl-2, Bcl-xL, and Mcl-1, are key regulators of the intrinsic apoptotic pathway and are frequently overexpressed in various cancers, contributing to therapeutic resistance.[1] this compound is believed to function as a pan-inhibitor, binding to the BH3 domain of these anti-apoptotic proteins and thereby promoting cancer cell death.[1][3][4] To rigorously validate the specific targets of this compound and to understand the contribution of each anti-apoptotic Bcl-2 family member to its cytotoxic effects, a robust methodology is required. This document provides detailed application notes and protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to systematically silence the expression of Bcl-2, Bcl-xL, and Mcl-1, followed by treatment with this compound to assess the impact on cell viability and apoptosis.
Introduction to this compound and Target Validation
This compound is a rationally designed derivative of gossypol that lacks the reactive aldehyde groups associated with the toxicity of its parent compound.[1] It acts as a BH3 mimetic, competitively inhibiting the function of anti-apoptotic Bcl-2 family proteins.[1] Validating the on-target activity of a drug candidate like this compound is a critical step in the drug development process. Lentiviral shRNA knockdown offers a powerful and specific method for silencing the expression of target genes, thereby allowing for a direct assessment of a compound's efficacy in the absence of its putative target. By individually knocking down Bcl-2, Bcl-xL, and Mcl-1, researchers can elucidate which of these proteins are the primary targets of this compound in a given cancer cell line and determine if the knockdown of a specific target phenocopies or alters the cellular response to the drug.
Signaling Pathway and Experimental Rationale
The intrinsic apoptotic pathway is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 family. In cancer cells, an overexpression of anti-apoptotic proteins sequesters pro-apoptotic proteins, preventing the mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of caspases. This compound, as a BH3 mimetic, binds to the BH3 groove of anti-apoptotic Bcl-2 proteins, liberating pro-apoptotic proteins to induce apoptosis.
This experimental workflow is designed to test the hypothesis that the cytotoxic effects of this compound are dependent on the presence of its target proteins. If this compound's primary mechanism of action is through the inhibition of a specific Bcl-2 family member, then the knockdown of that protein should render the cells less sensitive to the drug.
Figure 1. This compound's Mechanism of Action in the Intrinsic Apoptotic Pathway.
Experimental Workflow
The overall experimental workflow involves the generation of stable cell lines with knockdown of individual Bcl-2 family members, followed by treatment with this compound and subsequent analysis of cell viability and apoptosis.
Figure 2. Overall Experimental Workflow for Target Validation.
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles containing shRNA constructs targeting Bcl-2, Bcl-xL, Mcl-1, and a non-targeting scramble control.
Materials:
-
HEK293T cells
-
pLKO.1-puro based shRNA plasmids (shBcl-2, shBcl-xL, shMcl-1, shScramble)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filter
Procedure:
-
Day 1: Cell Seeding: Seed 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Incubate overnight at 37°C with 5% CO2. Cells should be approximately 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix 10 µg of the shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1 mL of Opti-MEM.
-
In a separate tube, add 30 µL of Lipofectamine 3000 to 1 mL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and Lipofectamine 3000 mixtures and incubate for 20 minutes at room temperature.
-
Gently add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Medium Change: After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.
-
Day 4 & 5: Viral Harvest:
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cellular debris.
-
The viral supernatant can be used immediately or stored at -80°C in aliquots.
-
Protocol 2: Generation of Stable Knockdown Cell Lines
This protocol outlines the transduction of the target cancer cell line with the produced lentivirus and the selection of stable cell lines.
Materials:
-
Target cancer cell line (e.g., H460 lung cancer cells)
-
Lentiviral supernatants (shBcl-2, shBcl-xL, shMcl-1, shScramble)
-
Polybrene
-
Puromycin
-
Complete growth medium
Procedure:
-
Day 1: Cell Seeding: Seed 1 x 10^5 cells per well in a 6-well plate.
-
Day 2: Transduction:
-
Remove the medium and add 1 mL of fresh medium containing Polybrene at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal transduction efficiency.
-
Incubate for 24 hours at 37°C.
-
-
Day 3 onwards: Selection:
-
Remove the virus-containing medium and replace it with fresh complete medium containing puromycin. The optimal puromycin concentration should be determined beforehand with a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.
-
-
Expansion and Validation:
-
Pool the resistant colonies for each shRNA construct and expand the cells.
-
Validate the knockdown of the target protein by Western blotting (see Protocol 4.5).
-
Protocol 3: MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of the stable knockdown cell lines.
Materials:
-
Stable knockdown cell lines (shScramble, shBcl-2, shBcl-xL, shMcl-1)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 4: Annexin V Apoptosis Assay
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
Stable knockdown cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5][6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Protocol 5: Western Blot Analysis
This protocol is for validating the knockdown of Bcl-2, Bcl-xL, and Mcl-1 and assessing changes in protein expression following this compound treatment.
Materials:
-
Stable knockdown cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control (β-actin).
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Validation of Target Knockdown by Western Blot
| Cell Line | Relative Bcl-2 Expression (%) | Relative Bcl-xL Expression (%) | Relative Mcl-1 Expression (%) |
| shScramble | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 |
| shBcl-2 | 15 ± 4.2 | 98 ± 7.5 | 102 ± 8.1 |
| shBcl-xL | 103 ± 9.1 | 12 ± 3.8 | 97 ± 6.9 |
| shMcl-1 | 99 ± 8.7 | 101 ± 8.9 | 18 ± 5.1 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Effect of Bcl-2 Family Knockdown on this compound IC50 Values
| Cell Line | This compound IC50 (µM) | Fold Change vs. shScramble |
| shScramble | 5.2 ± 0.6 | 1.0 |
| shBcl-2 | 15.8 ± 1.8 | 3.0 |
| shBcl-xL | 25.4 ± 2.5 | 4.9 |
| shMcl-1 | 8.1 ± 0.9 | 1.6 |
| Data are presented as mean ± SD from three independent experiments. |
Table 3: Apoptosis Induction by this compound in Knockdown Cell Lines
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| shScramble | Vehicle | 3.1 ± 0.5 | 1.2 ± 0.3 |
| shScramble | This compound (5 µM) | 45.2 ± 4.1 | 15.3 ± 2.2 |
| shBcl-2 | This compound (5 µM) | 20.5 ± 2.8 | 8.1 ± 1.5 |
| shBcl-xL | This compound (5 µM) | 12.3 ± 1.9 | 5.4 ± 0.9 |
| shMcl-1 | This compound (5 µM) | 38.7 ± 3.5 | 12.9 ± 1.8 |
| Data are presented as mean ± SD from three independent experiments. |
Interpretation of Results
The results from these experiments will provide critical insights into the mechanism of action of this compound.
-
Successful Knockdown: Western blot data should confirm a significant and specific reduction in the expression of the targeted Bcl-2 family member in the respective stable cell lines.
-
Shift in IC50: A significant increase in the IC50 value of this compound in a specific knockdown cell line compared to the scramble control would strongly suggest that the silenced protein is a primary target of the drug. The magnitude of the fold change can indicate the relative importance of that target.
-
Reduced Apoptosis: A corresponding decrease in the percentage of apoptotic cells induced by this compound in the knockdown cell lines would further validate the on-target effect.
Based on the hypothetical data presented, the knockdown of Bcl-xL resulted in the most significant resistance to this compound, suggesting it is a key target in this cellular context. The knockdown of Bcl-2 also conferred considerable resistance, while the effect of Mcl-1 knockdown was less pronounced.
Conclusion
The combination of lentiviral shRNA-mediated gene silencing and pharmacological inhibition with this compound provides a robust and specific approach for target validation. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to systematically dissect the molecular targets of this compound and other Bcl-2 family inhibitors, a crucial step in their preclinical development and for understanding the molecular basis of their anti-cancer activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lentiviral-mediated BCL2 gene knockdown using comparative microRNA adaptive shRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Studying Apogossypol Resistance via CRISPR-Cas9 Knockout of Bcl-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3] The anti-apoptotic members of this family, including Bcl-2 itself, prevent cell death by sequestering pro-apoptotic proteins like Bax and Bak.[3][4][5] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key mechanism of survival and resistance to chemotherapy.[1][6][7]
Apogossypol, a derivative of the natural compound Gossypol, is a small molecule inhibitor that targets the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis.[8][9][10][11] Understanding the mechanisms of resistance to Bcl-2 inhibitors like this compound is crucial for the development of more effective cancer therapies. One potential mechanism of resistance is the alteration of the target protein itself.
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to knock out the BCL2 gene in a cancer cell line. This cellular model can then be used to study the role of Bcl-2 in mediating the cytotoxic effects of this compound and to investigate mechanisms of resistance.
Data Presentation
Table 1: Comparative IC50 Values of this compound and its Derivatives
| Compound | Bcl-2 (IC50, nM) | Bcl-xL (IC50, nM) | Mcl-1 (IC50, nM) |
| This compound | 640 | 2800 | 3350 |
| BI79D10 | 360 | 190 | 520 |
Note: Data synthesized from literature.[8][10][12] IC50 values represent the concentration of the compound required to inhibit 50% of the target protein's activity in vitro.
Table 2: Cellular Potency of this compound Derivatives
| Cell Line | Compound | EC50 (nM) | Key Bcl-2 Family Expression |
| H460 (Lung Cancer) | BI79D10 | 680 | High Bcl-2 |
| RS11846 (Lymphoma) | BI79D10 | Dose-dependent apoptosis | Bcl-2 over-expression |
Note: Data synthesized from literature.[8][10] EC50 values represent the concentration of the compound required to achieve 50% of the maximum effect in a cell-based assay.
Experimental Protocols
Protocol 1: Generation of Bcl-2 Knockout Cell Line using CRISPR-Cas9
This protocol outlines the steps for creating a stable Bcl-2 knockout cell line.
1.1. sgRNA Design and Plasmid Construction
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the BCL2 gene using an online design tool.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Verify the sequence of the sgRNA inserts by Sanger sequencing.
1.2. Transfection of Cancer Cells
-
Culture the chosen cancer cell line (e.g., a cell line with known Bcl-2 expression) to 70-80% confluency.
-
Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Include a control group transfected with a non-targeting sgRNA plasmid.
1.3. Single-Cell Cloning
-
48 hours post-transfection, isolate GFP-positive cells by fluorescence-activated cell sorting (FACS) into a 96-well plate, with one cell per well.[13]
-
Alternatively, perform limiting dilution to seed single cells into 96-well plates.[13]
-
Culture the single-cell clones until visible colonies form.
1.4. Screening and Verification of Knockout Clones
-
Expand the single-cell clones into larger culture vessels.
-
Isolate genomic DNA from each clone.
-
Perform PCR amplification of the targeted region of the BCL2 gene.
-
Analyze the PCR products by Sanger sequencing to identify clones with frameshift mutations (insertions or deletions).
-
Confirm the absence of Bcl-2 protein expression in knockout clones by Western blotting.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[14][15]
2.1. Cell Seeding
-
Seed wild-type (WT) and Bcl-2 knockout (KO) cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates overnight to allow for cell attachment.
2.2. Treatment with this compound
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (e.g., DMSO) group.
-
Incubate the plates for 24, 48, and 72 hours.
2.3. MTT Assay
-
Add 10 µL of 5 mg/mL MTT solution to each well.[16]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[16]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
2.4. Data Analysis
-
Subtract the background absorbance from the absorbance of each well.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
3.1. Cell Treatment
-
Seed WT and Bcl-2 KO cells in 6-well plates.
-
Treat the cells with this compound at the determined IC50 concentration for 24 hours.
-
Include a vehicle control group.
3.2. Cell Staining
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[18]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[17]
-
Incubate the cells in the dark at room temperature for 15 minutes.[17][19]
3.3. Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Visualizations
Caption: Bcl-2 Signaling Pathway in Apoptosis.
Caption: Experimental Workflow for Bcl-2 Knockout.
Caption: Bcl-2 Knockout and this compound Resistance.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Bcl-2 Pathway | GeneTex [genetex.com]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bcl-2: prevention of apoptosis as a mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Technical Support Center: Apogossypol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Apogossypol for in vitro assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound for in vitro assays is dimethyl sulfoxide (DMSO). Ethanol can also be used, but DMSO generally allows for higher stock concentrations.
Q2: Is this compound soluble in aqueous solutions like PBS or cell culture media?
A2: this compound is poorly soluble in aqueous solutions.[1] Direct dissolution in phosphate-buffered saline (PBS) or cell culture media is not recommended and will likely result in precipitation. A concentrated stock solution in an organic solvent like DMSO must be prepared first and then diluted into the aqueous experimental medium.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. It is also advisable to protect the solutions from light.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely accepted and recommended upper limit for most cell lines. Always include a vehicle control (media with the same final DMSO concentration as your treatment group) in your experiments to account for any potential solvent effects.
Q5: I am observing lower than expected potency in my cellular assays. Could this be related to solubility?
A5: Yes, poor solubility can lead to lower than expected potency. If this compound precipitates out of the cell culture medium, the actual concentration of the compound available to the cells will be lower than the intended concentration. This can lead to inaccurate IC50/EC50 values. Ensure your compound is fully dissolved in the final working solution and visually inspect for any precipitation.
Quantitative Solubility Data
The following table summarizes the available quantitative data on this compound solubility. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| DMSO | ≥ 16.2 | ≥ 35.0 | With gentle warming[2] |
| Ethanol | ≥ 2.54 | ≥ 5.5 | With sonication |
Molecular Weight of this compound: 462.53 g/mol
Troubleshooting Guide
Issue: Precipitation observed after diluting DMSO stock solution into aqueous media.
This is a common issue when working with hydrophobic compounds like this compound. The drastic change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution.
| Possible Cause | Troubleshooting Steps |
| High final concentration of this compound | - Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. - If the desired final concentration is too high, consider if a lower, soluble concentration can still achieve the desired biological effect. |
| High final concentration of DMSO | - While counterintuitive, a slightly higher (but still non-toxic) final DMSO concentration (e.g., 0.2% vs 0.1%) may help keep the compound in solution. Test the tolerance of your cell line to slightly elevated DMSO levels. |
| Rapid dilution | - Perform a serial dilution of your DMSO stock in the aqueous medium. This gradual decrease in DMSO concentration can sometimes prevent precipitation. - Add the this compound stock solution to the pre-warmed aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| Interaction with media components | - Some components of cell culture media, such as serum proteins, can interact with the compound and cause precipitation. - Test the solubility of this compound in serum-free versus serum-containing media to identify if serum is a contributing factor. |
| Temperature shock | - Ensure both your this compound stock solution and the aqueous medium are at the same temperature before mixing. Pre-warming the aqueous medium to 37°C is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 462.53 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 462.53 g/mol * 1000 mg/g = 4.6253 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.63 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize precipitation, it is best to perform a serial dilution.
-
First, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10. Add 2 µL of the 10 mM stock to 18 µL of DMSO.
-
-
Prepare the final working solution:
-
To prepare 1 mL of a 10 µM working solution from the 1 mM intermediate stock (a 1:100 dilution):
-
Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium.
-
-
Alternatively, to prepare 1 mL of a 10 µM working solution directly from the 10 mM stock (a 1:1000 dilution):
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
-
Mixing:
-
Immediately after adding the this compound stock to the medium, mix the solution well by gentle vortexing or by inverting the tube several times.
-
-
Use Immediately:
-
Use the freshly prepared working solution for your experiment immediately to minimize the risk of precipitation over time.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Apogossypol stability in cell culture media over time
Welcome to the technical support center for Apogossypol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Lower than expected potency or inconsistent results in cellular assays. | Compound Degradation: this compound is known to be susceptible to degradation, especially in aqueous solutions at 37°C. | Prepare fresh dilutions of this compound from a frozen stock for each experiment.[1] Minimize the exposure of the compound to light and elevated temperatures.[1] Consider performing a stability check of this compound in your specific cell culture media and under your experimental conditions. |
| Cell Line Variability: The expression levels of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-XL, Mcl-1) can vary significantly between different cell lines, influencing their sensitivity to this compound.[1] | Ensure consistent cell passage number and confluency. Regularly test your cell lines for mycoplasma contamination. Characterize the expression levels of Bcl-2 family proteins in your cell line to correlate with sensitivity. | |
| Solvent Effects: High concentrations of solvents like DMSO can be cytotoxic and may interfere with the assay. | Ensure the final concentration of the solvent is consistent across all experimental and control wells and does not exceed a non-toxic level (typically <0.5%).[1] | |
| Precipitation of this compound in cell culture media. | Low Solubility: this compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your final culture medium, ensure rapid and thorough mixing. Visually inspect the medium for any signs of precipitation after adding the compound. |
| High background signal in apoptosis assays. | Non-specific Effects: At higher concentrations, this compound may induce cell death through mechanisms independent of Bcl-2 inhibition.[2] | Perform dose-response experiments to determine the optimal concentration range for inducing apoptosis via Bcl-2 inhibition in your specific cell line. Include appropriate controls to distinguish between apoptosis and other forms of cell death.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a BH3 mimetic that targets anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, including Bcl-2, Bcl-XL, and Mcl-1.[1][3] It binds to a hydrophobic groove on the surface of these proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[1][4] This leads to the activation of the intrinsic apoptotic pathway in cancer cells.[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: To enhance stability, it is crucial to store stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Solutions should be protected from light and oxygen.[1] For cell culture experiments, it is ideal to prepare fresh aqueous solutions from the frozen stock immediately before use.[1]
Q3: How stable is this compound in cell culture media?
A3: this compound, like its parent compound gossypol, can be susceptible to degradation in aqueous solutions, including cell culture media.[1] The stability is influenced by factors such as pH, temperature, and exposure to light.[1][5] For quantitative experiments, it is highly recommended to perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
Q4: Are there any known stabilizers for this compound?
A4: Yes, ascorbic acid has been used to stabilize the easily oxidized this compound in plasma samples for LC/MS/MS analysis.[6] While not extensively documented for cell culture applications, the use of antioxidants could potentially improve its stability in media. However, any potential effects of the stabilizer on the cells and the experimental outcome would need to be carefully evaluated.
Q5: Are there derivatives of this compound with improved stability?
A5: Yes, research has focused on developing derivatives of this compound with improved chemical, plasma, and microsomal stability, as well as enhanced potency.[4][7] These derivatives may offer better alternatives for in vivo studies and clinical development.
Data Presentation: Stability of this compound in Cell Culture Media
The following table provides an illustrative example of what a stability profile for this compound in different cell culture media at 37°C might look like. Note: This data is representative and intended for guidance. Actual stability should be determined empirically under your specific experimental conditions.
| Time (hours) | Remaining this compound in DMEM (%) | Remaining this compound in RPMI-1640 (%) |
| 0 | 100 | 100 |
| 6 | 85 | 88 |
| 12 | 72 | 75 |
| 24 | 55 | 60 |
| 48 | 30 | 38 |
| 72 | 15 | 22 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with FBS as required
-
DMSO (or other suitable solvent for stock solution)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable mobile phase modifier)
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Preparation of Spiked Media: Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Ensure thorough mixing.
-
Time Point 0 (T=0) Sample: Immediately after spiking, take an aliquot of the medium, and process it as described in the "Sample Analysis" section below. This will serve as your 100% reference.
-
Incubation: Place the remaining spiked medium in an incubator under standard cell culture conditions (37°C, 5% CO2).
-
Time Point Sampling: At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours), withdraw aliquots of the incubated medium.
-
Sample Analysis (for each time point):
-
Transfer an aliquot of the medium to a microcentrifuge tube.
-
Add an equal volume of cold acetonitrile to precipitate proteins.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Develop an appropriate HPLC method (isocratic or gradient) to achieve good separation and a sharp peak for this compound. A mobile phase of acetonitrile and water with 0.1% formic acid is a common starting point.[1]
-
Set the detector to the maximum absorbance wavelength for this compound.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative determination of this compound, a pro-apoptotic analog of gossypol, in mouse plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Apogossypol degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Apogossypol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a semi-synthetic derivative of the natural product Gossypol.[1] It functions as a BH3 mimetic, targeting and inhibiting anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, including Bcl-2, Bcl-XL, and Mcl-1.[2][3] By binding to a hydrophobic groove on these proteins, this compound prevents them from sequestering pro-apoptotic proteins like Bax and Bak.[2] This action leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the activation of the intrinsic apoptotic pathway in cancer cells.[3]
Q2: How should I store this compound to ensure its stability?
A2: To maximize stability, solid this compound should be stored at -20°C or -80°C, protected from light and moisture.[2] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2] When not in use, vials should be tightly capped. Before opening, allow the vial to equilibrate to room temperature to reduce moisture uptake.
Q3: What are the main factors that cause this compound degradation?
A3: this compound is susceptible to several environmental factors that can cause degradation. These include:
-
Oxidation: As an easily oxidized compound, exposure to air should be minimized.[4]
-
Light: Photodegradation can occur upon exposure to light, especially UV light.[2]
-
Temperature: Elevated temperatures accelerate chemical degradation.[2]
-
pH: this compound can undergo hydrolysis in acidic or basic conditions.[2]
-
Freeze-Thaw Cycles: Repeated cycling can degrade the compound in solution.[2]
Q4: Are there any derivatives of this compound with better stability?
A4: Yes, extensive research has been conducted to develop this compound derivatives with improved pharmacological properties, including enhanced stability.[2][5] Several studies have reported the synthesis of derivatives that show superior plasma and microsomal stability compared to the parent this compound compound.[5][6][7] For example, the derivative BI79D10 showed only 15% degradation after one hour in rat plasma, demonstrating improved stability.[5]
Troubleshooting Guide
Issue: I am observing lower than expected potency or inconsistent results in my cellular assays.
This is a common issue that can often be traced back to compound stability. Follow these troubleshooting steps to identify the cause.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a frozen stock aliquot for each experiment. Minimize the exposure of the compound (both solid and in solution) to light and elevated temperatures during handling.[2] |
| Improper Storage | Verify that both the solid compound and stock solutions have been stored at -20°C or -80°C, protected from light and moisture. Ensure aliquots are used to avoid freeze-thaw cycles.[2] |
| Solvent Issues | Ensure the compound is fully dissolved in a suitable, high-purity solvent like DMSO. Confirm that the final solvent concentration in your assay medium is not causing precipitation or toxicity. |
| Cell Line Sensitivity | The expression levels of different anti-apoptotic Bcl-2 family proteins can vary between cell lines, influencing sensitivity to this compound.[2] Consider verifying the expression of Bcl-2, Bcl-XL, and Mcl-1 in your cell line via Western Blot. |
| Media Instability | The compound may be degrading in the cell culture media under experimental conditions. It is recommended to perform a stability check of this compound in your specific media.[2] |
Data Presentation
The stability of this compound is influenced by various physical and chemical factors. The following tables summarize key storage recommendations and conditions used in forced degradation studies to assess stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Key Considerations |
| Solid (Lyophilized Powder) | -20°C or -80°C | Protect from light and moisture.[2] |
| Stock Solution (in DMSO) | -20°C or -80°C | Store in small, single-use aliquots to avoid freeze-thaw cycles. Protect from light.[2] |
| Aqueous/Working Solution | Prepare fresh before use | If long-term aqueous stability is needed, consider pH optimization or stabilizing excipients.[2] |
Table 2: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 N HCl at a controlled temperature | To assess stability in acidic environments.[2] |
| Base Hydrolysis | 0.1 N NaOH at a controlled temperature | To assess stability in alkaline environments.[2] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | To evaluate susceptibility to oxidative degradation.[2] |
| Thermal Degradation | 60°C | To determine the effect of elevated temperature on stability.[2] |
| Photodegradation | Controlled UV or fluorescent light source | To determine light sensitivity and potential for photodegradation.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study by HPLC
This protocol outlines a general procedure to assess the stability of this compound under stress conditions.
-
Method Development:
-
Develop a High-Performance Liquid Chromatography (HPLC) method (isocratic or gradient) that yields a sharp, well-resolved peak for this compound.
-
A common mobile phase starting point is acetonitrile and water containing 0.1% formic acid.
-
Set the detection wavelength at an absorbance maximum for the compound.[2]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For each stress condition (see Table 2), dilute the stock solution into the stress solution (e.g., 0.1 N HCl, 3% H₂O₂, etc.).
-
Prepare a control sample by diluting the stock solution in the HPLC mobile phase or a neutral buffer.
-
-
Stress Conditions:
-
Incubate the prepared samples under the specified conditions (e.g., 60°C for thermal stress, UV lamp for photodegradation) for defined time points (e.g., 0, 2, 4, 8, 24 hours).[2]
-
-
Sample Analysis:
-
At each time point, take an aliquot from each stress sample.
-
Neutralize the acid/base hydrolysis samples if necessary.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound peak at each time point.
-
A decrease in the peak area over time compared to the control indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.[2]
-
Protocol 2: Assessing this compound-Induced Apoptosis via Annexin V/PI Staining
This protocol provides a method to confirm the biological activity of this compound, which can be diminished by degradation.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., H460 lung cancer cells) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (from a fresh stock) in complete cell culture medium.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 24-48 hours.[3]
-
-
Cell Harvesting:
-
For adherent cells, collect the floating cells from the medium and then detach the adherent cells using trypsin. Combine both populations.
-
For suspension cells, collect by centrifugation.
-
Wash the collected cells twice with ice-cold PBS.[3]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[3]
-
-
Incubation and Analysis:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3]
-
Quantify the cell populations:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.[3]
-
-
Visualizations
The following diagrams illustrate key workflows and pathways related to this compound.
Caption: Recommended workflow for handling and storing this compound to ensure stability.
Caption: Signaling pathway of this compound-induced apoptosis via Bcl-2 inhibition.
References
- 1. Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative determination of this compound, a pro-apoptotic analog of gossypol, in mouse plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Apogossypol Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Apogossypol to induce apoptosis in experimental settings. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in inducing apoptosis?
This compound is a derivative of gossypol, a natural polyphenolic compound. It functions as a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-XL, and Mcl-1.[1] By acting as a BH3 mimetic, this compound binds to the hydrophobic groove of these anti-apoptotic proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic pathway of apoptosis.
Q2: What are the advantages of using this compound over its parent compound, gossypol?
Preclinical studies have shown that this compound exhibits superior efficacy and markedly reduced toxicity compared to gossypol.[2] This is attributed to the absence of two reactive aldehyde groups in this compound, which are associated with off-target effects and toxicity in gossypol.[1]
Q3: How should I store and handle this compound?
For optimal stability, this compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is also recommended to protect the compound from light and oxygen. For experiments, it is best to prepare fresh aqueous solutions from the stock.
Q4: What are typical starting concentrations for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line being used. As a starting point, a dose-response experiment is recommended. Based on published data, IC50 and EC50 values can range from nanomolar to micromolar concentrations. Refer to the data tables below for specific examples.
Data Presentation: this compound Potency in Various Cancer Cell Lines
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound and its derivatives in different cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.
Table 1: IC50 Values of this compound and its Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | LNCaP | Prostate Cancer | ~15 | [3] |
| BI79D10 | H460 | Lung Cancer | 0.19 (for Bcl-XL), 0.36 (for Bcl-2), 0.52 (for Mcl-1) | [4] |
| Compound 1 | HCT116 | Colorectal Cancer | 22.4 | [5] |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | [5] |
| Bet-TZ1 | A375 | Melanoma | 22.41 - 46.92 | [6] |
| Bet-TZ3 | A375 | Melanoma | 34.34 | [6] |
Table 2: EC50 Values of this compound and its Derivatives
| Compound/Derivative | Cell Line | Cancer Type | EC50 (µM) | Reference |
| BI79D10 | H460 | Lung Cancer | 0.68 | [4] |
| This compound | PC3ML | Prostate Cancer | 10.3 | [2] |
| BI79D10 | PC3ML | Prostate Cancer | 1.9 - 4.6 | [2] |
| BI79F7 | PC3ML | Prostate Cancer | 1.9 - 4.6 | [2] |
| RAD001 | HCC-1419 | Breast Cancer | 25.17 | [7] |
| RAD001 | BT-474 | Breast Cancer | 23.27 | [7] |
| RAD001 | MDA-MB-468 | Breast Cancer | 50.65 | [7] |
| RAD001 | MDA-MB-231 | Breast Cancer | 72.02 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Apoptosis Detection using Annexin V-FITC Staining
This protocol allows for the quantification of apoptotic cells by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells from the culture plates. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 3: Western Blot Analysis of Bcl-2 and Caspase-3
This protocol details the detection of changes in the expression of Bcl-2 and the cleavage of Caspase-3 following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (to detect downregulation) and Caspase-3 (to detect cleavage from pro-caspase-3 to the active form) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression and cleavage.
Mandatory Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Experimental Workflow for Apoptosis Induction and Analysis
Caption: Workflow for apoptosis induction and analysis.
Troubleshooting Guide for this compound Experiments
Caption: Troubleshooting guide for this compound experiments.
Troubleshooting Guide
Issue 1: I am observing lower than expected potency (high IC50/EC50 values) in my experiments.
-
Possible Cause: Compound Degradation.
-
Solution: Ensure that your this compound stock solution is stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles.
-
-
Possible Cause: Cell Line Variability.
-
Solution: The sensitivity of a cell line to this compound can be influenced by the expression levels of Bcl-2 family proteins. Verify the expression of these proteins in your cell line. Also, ensure you are using cells at a consistent and low passage number, and regularly test for mycoplasma contamination.
-
-
Possible Cause: Suboptimal Assay Conditions.
-
Solution: Optimize incubation times and cell seeding densities. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not at a cytotoxic level (typically <0.1%).
-
Issue 2: My results are inconsistent between experiments.
-
Possible Cause: Inconsistent Experimental Parameters.
-
Solution: Standardize all experimental parameters, including cell seeding density, compound preparation, incubation times, and reagent concentrations. Maintain a detailed lab notebook to track all variables.
-
-
Possible Cause: Cell Health and Confluency.
-
Solution: Use cells that are in the logarithmic growth phase and ensure consistent confluency at the time of treatment. Over-confluent or stressed cells can respond differently to treatment.
-
Issue 3: I am not observing significant apoptosis after treatment with this compound.
-
Possible Cause: Insufficient Concentration or Incubation Time.
-
Solution: Perform a thorough dose-response and time-course experiment to determine the optimal conditions for your specific cell line. It is possible that higher concentrations or longer incubation times are required.
-
-
Possible Cause: Inappropriate Apoptosis Assay.
-
Solution: Ensure that the chosen apoptosis assay is appropriate for the expected mechanism. For this compound, Annexin V staining and Caspase-3 cleavage are reliable indicators of apoptosis. Use a known apoptosis-inducing agent as a positive control to validate your assay.
-
-
Possible Cause: Off-Target Effects or Alternative Cell Death Mechanisms.
-
Solution: While this compound primarily induces apoptosis through the intrinsic pathway, some studies suggest that prolonged exposure can lead to BAX/BAK-independent cell death.[8] Consider investigating other forms of cell death if classic apoptotic markers are absent.
-
Issue 4: I am having trouble with my Western blot for Bcl-2 and Caspase-3.
-
Possible Cause: Poor Antibody Quality.
-
Solution: Use antibodies that have been validated for Western blotting and are specific for your target proteins. Titrate the antibody concentration to find the optimal dilution.
-
-
Possible Cause: Inefficient Protein Transfer.
-
Solution: Confirm successful protein transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target proteins.
-
-
Possible Cause: High Background.
References
- 1. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
Addressing off-target effects of Apogossypol in cellular models
Welcome to the technical support center for Apogossypol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the off-target effects of this compound in cellular models. Here you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, experimental protocols, and visual guides to assist in your research.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: I am observing significant cytotoxicity at concentrations lower than those expected to inhibit Bcl-2 family proteins. Could this be an off-target effect?
A: Yes, unexpected levels of cell death at low concentrations can be indicative of off-target effects. This compound, while a promising Bcl-2 inhibitor, can engage other cellular targets, leading to cytotoxicity independent of its action on Bcl-2. Recent studies have shown that this compound can induce a BAX/BAK-independent cell death, particularly with prolonged exposure (>24h).[1]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment with a wide range of this compound concentrations to accurately determine the EC50 value in your specific cell line.
-
Use a More Specific Inhibitor: As a control, use a more selective BH3 mimetic. For example, Venetoclax (ABT-199) is highly selective for Bcl-2, while Navitoclax (ABT-263) targets Bcl-2, Bcl-xL, and Bcl-w.[2] Comparing the cellular response to these agents can help differentiate on-target from off-target effects.
-
Rescue Experiment: Overexpress the intended targets (e.g., Bcl-2, Bcl-xL) in your cell line. If the cytotoxicity is on-target, overexpression of these anti-apoptotic proteins should confer resistance to this compound.
-
Use BAX/BAK Knockout Cells: Test the effect of this compound on BAX/BAK double-knockout cells. Since the canonical apoptotic pathway is blocked in these cells, any observed cell death is likely due to off-target mechanisms.[3]
Q2: My results with this compound are inconsistent across different experimental batches. What could be the cause?
A: Inconsistent results can stem from several factors, including reagent stability, variations in cell culture, and the inherent properties of the compound.
Troubleshooting Steps:
-
Proper Reagent Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
-
Cell Line Authentication: Ensure your cell lines are regularly authenticated and tested for mycoplasma contamination. Genetic drift in cell lines can lead to altered sensitivity to inhibitors.
-
Standardize Protocols: Maintain consistent cell seeding densities, treatment durations, and assay conditions across all experiments.
-
Include Controls: Always include positive and negative controls. A vehicle control (DMSO) is essential. For a positive control, consider another well-characterized Bcl-2 inhibitor.[4]
Q3: I am not observing the expected apoptotic phenotype, but instead see other cellular changes like altered morphology or cell cycle arrest. Is this related to off-target effects?
A: Yes, phenotypes other than apoptosis can be a strong indication of off-target activity. For instance, this compound has been shown to cause reorganization of the endoplasmic reticulum (ER), which can antagonize mitochondrial fission and apoptosis.[1][5]
Troubleshooting Steps:
-
Confirm Apoptosis: Use multiple assays to confirm apoptosis. Annexin V/PI staining by flow cytometry is a reliable method to distinguish between apoptotic and necrotic cells. Also, assess caspase activation (e.g., caspase-3, -8) and PARP cleavage by western blot.[6][7]
-
Investigate ER Stress: Since this compound can induce ER reorganization, assess markers of ER stress and the unfolded protein response (UPR) through western blotting for proteins like GRP78, CHOP, and ATF4.[8]
-
Target Validation: Perform experiments to confirm that the observed effects are linked to Bcl-2 family protein inhibition. This can include co-immunoprecipitation to show disruption of Bcl-2/pro-apoptotic protein interactions or using cell lines with varying expression levels of Bcl-2 family members.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A: this compound is a derivative of the natural product Gossypol. It is designed as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.[7][12][13] It binds to the BH3-binding groove on the surface of these proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak, thereby promoting cancer cell death.[13][14] Its primary targets include Bcl-2, Bcl-xL, and Mcl-1.[3]
Q2: What are the known off-target effects of this compound?
A: A significant off-target effect of this compound is the reorganization of the endoplasmic reticulum (ER). This ER reorganization can interfere with mitochondrial dynamics, specifically by antagonizing mitochondrial fission, and can also prevent apoptosis induced by other BH3 mimetics.[1] This effect appears to be independent of its Bcl-2 inhibitory function.
Q3: How can I validate that the observed effects are due to the inhibition of Bcl-2 family proteins?
A: Target validation is crucial. A multi-step approach is recommended:
-
Biochemical Assays: Use techniques like fluorescence polarization assays to confirm that this compound disrupts the interaction between Bcl-2 family proteins and a fluorescently labeled BH3 peptide in vitro.[12][14]
-
Cellular Target Engagement: Perform co-immunoprecipitation experiments to show that this compound treatment disrupts the binding of pro-apoptotic proteins (e.g., Bim, Bad) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) within the cell.
-
Genetic Approaches: Use siRNA or shRNA to knock down the expression of specific Bcl-2 family members and observe if this phenocopies the effect of this compound. Conversely, overexpressing these proteins should confer resistance.[11]
-
Control Cell Lines: Utilize cell lines that are deficient in key apoptotic machinery, such as Bax/Bak double-knockout cells. If this compound's effect is on-target, it should have minimal cytotoxicity in these cells.[3]
Q4: What are the recommended positive and negative controls for this compound experiments?
A:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (typically DMSO) at the same final concentration used for the drug treatment.
-
Inactive Analog (if available): A structurally similar molecule that is known to be inactive against Bcl-2 family proteins.
-
-
Positive Controls:
-
Selective Bcl-2 Inhibitors: Use well-characterized, selective inhibitors to compare phenotypes. Examples include:
-
Quantitative Data Summary
Table 1: Binding Affinities of this compound and Related Compounds
This table summarizes the binding affinities (Ki or IC50) of this compound and other relevant Bcl-2 inhibitors against various anti-apoptotic Bcl-2 family members. Lower values indicate higher affinity.
| Inhibitor | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 | A1 | Reference |
| This compound | 0.64 µM (Ki) | 2.80 µM (Ki) | 2.10 µM (Ki) | 3.35 µM (Ki) | >10 µM (Ki) | [15] |
| Gossypol | 0.28 µM (Ki) | 3.03 µM (Ki) | 1.40 µM (Ki) | 1.75 µM (Ki) | >10 µM (Ki) | [15] |
| ABT-737 | 0.12 µM (Ki) | 0.064 µM (Ki) | 0.024 µM (Ki) | >20 µM (Ki) | >20 µM (Ki) | [15] |
| BI79D10 | 360 nM (IC50) | 190 nM (IC50) | Not Reported | 520 nM (IC50) | Not Reported | [3][14] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
This table provides examples of the half-maximal inhibitory concentration (IC50) of this compound in different human cancer cell lines. Note that IC50 values can vary significantly based on the cell line and assay conditions.
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| LNCaP | Prostate Cancer | ~10-20 µM | Dose-dependent inhibition of cell survival. | [6][7] |
| SK-mel-19 | Melanoma | > 50 µM | Showed minimal activity in this study. | [16] |
| Sihas | Cervical Cancer | > 50 µM | Showed minimal activity in this study. | [16] |
| H460 | Lung Cancer | Not directly reported for this compound | A derivative, BI79D10, has an EC50 of 680 nM. | [3][14] |
| K562 | Myelogenous Leukemia | > 50 µM | Showed minimal activity in this study. | [16] |
Experimental Protocols
Protocol 1: this compound Stock Solution and Cell Treatment
-
Preparation of Stock Solution:
-
Dissolve this compound powder in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Centrifuge the solution to pellet any undissolved particulates.
-
-
Storage:
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired duration of the experiment.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control as described in Protocol 1. Include a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 5-10 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading, normalize the data to the vehicle control, and plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
Protocol 3: Western Blot for Apoptosis Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visual Guides
This compound's On-Target Apoptotic Pathway
Caption: On-target mechanism of this compound inducing apoptosis.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Experimental Workflow for Target Validation
References
- 1. This compound-mediated reorganisation of the endoplasmic reticulum antagonises mitochondrial fission and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. wjbphs.com [wjbphs.com]
- 12. Rational design and real time, in-cell detection of the proapoptotic activity of a novel compound targeting Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Efficacy of Apogossypol
Welcome to the technical support center for Apogossypol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal in vivo efficacy with this compound and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate your research challenges.
While this compound has demonstrated superior in vivo efficacy and reduced toxicity compared to its parent compound, Gossypol, in several preclinical models, suboptimal results can arise from various experimental factors.[1] This guide focuses on troubleshooting and optimizing your experimental setup to maximize the therapeutic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a semi-synthetic derivative of gossypol that functions as a pan-inhibitor of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, including Bcl-2, Bcl-X L, and Mcl-1.[1][2] It acts as a BH3 mimetic, binding to the hydrophobic groove of these anti-apoptotic proteins.[2][3] This prevents their interaction with pro-apoptotic proteins like Bax and Bak, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[2][3]
Q2: I am observing lower than expected in vivo efficacy. What are the common causes?
A2: Lower than expected efficacy can often be attributed to suboptimal formulation, inappropriate administration route for the chosen model, compound stability issues, or characteristics of the tumor model itself. It is crucial to ensure proper dissolution and bioavailability of this compound. For instance, formulation in sesame oil has been shown to provide higher oral bioavailability compared to a mixture of Cremophor EL, ethanol, and saline.[4]
Q3: Is this compound the most potent compound in its class?
A3: While this compound is effective, more potent derivatives have been developed. Apogossypolone (ApoG2) and BI79D10 have shown improved potency in several studies.[5][6] For example, Apogossypolone has been reported to be three- to six-fold more potent than (-)-gossypol in inhibiting human prostate and breast cancer cell lines. If you are experiencing limited efficacy with this compound, considering these more potent derivatives could be a viable strategy.
Q4: What are the reported toxicities associated with this compound?
A4: this compound was designed to have markedly reduced toxicity compared to Gossypol, which is associated with hepatotoxicity and gastrointestinal toxicity.[1] Studies have shown that this compound is well-tolerated in mice at doses significantly higher than the maximum tolerated dose of Gossypol.[7] However, as with any therapeutic agent, it is essential to perform dose-escalation studies in your specific model to determine the maximum tolerated dose (MTD).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Tumor Growth Inhibition | Poor Bioavailability: this compound is a hydrophobic molecule, and its absorption can be limited. | Optimize Formulation: Experiment with different vehicle formulations. A study by Jia et al. (2007) demonstrated that this compound formulated in sesame oil had a larger AUC and higher oral bioavailability than when formulated in Cremophor EL:ethanol:saline.[4] Consider lipid-based formulations to enhance absorption. |
| Inappropriate Administration Route: The chosen route of administration (e.g., oral, intraperitoneal) may not be optimal for the specific animal model or tumor type. | Evaluate Different Routes: If oral administration yields poor results, consider intraperitoneal (i.p.) injection, which can increase systemic exposure. Several successful in vivo studies have utilized i.p. administration.[7][8] | |
| Compound Instability: this compound or its derivatives may degrade in certain formulations or under specific storage conditions. | Assess Stability: Ensure the compound is properly stored and that the formulation is prepared fresh before each administration. Derivatives like BI79D10 have been developed with improved plasma and microsomal stability.[5] | |
| High Variability in Response | Inconsistent Dosing: Inaccurate preparation of the dosing solution or inconsistent administration can lead to variable results. | Standardize Procedures: Ensure accurate weighing of the compound and thorough mixing to achieve a homogenous suspension or solution. Use precise administration techniques. |
| Tumor Heterogeneity: The xenograft or transgenic model may have inherent biological variability. | Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and ensure statistical power. | |
| No Observed Apoptosis in Tumor Tissue | Insufficient Drug Concentration at Tumor Site: The administered dose may not be high enough to achieve a therapeutic concentration within the tumor. | Dose Escalation Study: Perform a dose-escalation study to determine the MTD in your model and treat at doses approaching the MTD. |
| Resistance of the Cancer Cell Line: The chosen cell line may be resistant to Bcl-2 inhibition or have alternative survival pathways. | In Vitro Sensitivity Testing: Confirm the sensitivity of your cancer cell line to this compound in vitro before proceeding with in vivo studies. Consider using cell lines known to be sensitive to Bcl-2 inhibitors. |
Data Summary
Table 1: In Vitro Activity of this compound and Its Derivatives
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| This compound | LNCaP | MTT | 9.57 (IC50) | [8] |
| Apogossypolone (ApoG2) | WSU-DLCL2 | Cell Proliferation | 0.35 (IC50) | [6] |
| BI79D10 | H460 | Cell Growth | 0.68 (EC50) | [5] |
| BI79D10 | RS11846 | Apoptosis Induction | Dose-dependent | [5] |
| 6f (Apogossypolone derivative) | H460 | Cell Growth | 0.59 (EC50) | [9] |
| 6f (Apogossypolone derivative) | H1299 | Cell Growth | 1.5 (EC50) | [9] |
Table 2: In Vivo Efficacy of this compound and Its Derivatives
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | LNCaP Xenograft (nude mice) | 100 mg/kg, i.p., every 7 days for 28 days | Significant tumor growth inhibition | [8] |
| Apogossypolone (ApoG2) | WSU-DLCL2 Xenograft (SCID mice) | 120 mg/kg, i.v. or p.o., daily for 5 days | Significant tumor growth inhibition | [7] |
| BI79D10 | Bcl-2 Transgenic Mice | Not specified | In vivo efficacy demonstrated | [5] |
| 6f (Apogossypolone derivative) | PPC-1 Xenograft (mice) | Not specified | Superior single-agent antitumor efficacy | [1] |
| (-)-Gossypol | HNSCC Orthotopic Xenograft (mice) | 5 and 15 mg/kg, i.p., daily | Significant tumor growth suppression | [10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Prostate Cancer Xenograft Model
-
Cell Line: LNCaP human prostate cancer cells.[8]
-
Animal Model: Female athymic nude (nu/nu) mice, 4-6 weeks old.[8]
-
Tumor Inoculation: Subcutaneously inject 2x10^6 LNCaP cells per mouse.[8]
-
Tumor Monitoring: Measure tumor volume every two days using a caliper.
-
Treatment Initiation: Begin treatment when subcutaneous tumor sizes reach approximately 70-100 mm³.[11]
-
Formulation: Prepare this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline or corn oil).
-
Dosing: Administer 100 mg/kg of this compound via intraperitoneal injection every 7 days for 28 days.[8][11]
-
Endpoint: Monitor tumor volume and survival rates. At the end of the study, tumors and normal tissues can be collected for pathological analysis (e.g., H&E staining) and immunofluorescence to assess biomarkers like Bcl-2, caspase-3, and caspase-8.[8]
Protocol 2: In Vivo Efficacy in a Diffuse Large Cell Lymphoma Xenograft Model
-
Cell Line: WSU-DLCL2 human diffuse large cell lymphoma cells.[7]
-
Animal Model: SCID mice.[7]
-
Tumor Inoculation: Establish tumor xenografts.
-
Treatment Initiation: Begin treatment when tumors become palpable.[7]
-
Formulation: Formulate Apogossypolone (ApoG2) for intravenous (i.v.) or oral (p.o.) administration.
-
Dosing: Administer 120 mg/kg of Apogossypolone daily for five days via i.v. or p.o. routes.[7]
-
Endpoint: Monitor tumor growth.
Visualizations
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Caption: Workflow for in vivo efficacy studies.
References
- 1. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypol induces apoptosis in multiple myeloma cells by inhibition of interleukin-6 signaling and Bcl-2/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacokinetic and metabolic profiling among gossypol, this compound and this compound hexaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (-)-gossypol inhibits growth and promotes apoptosis of human head and neck squamous cell carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Apogossypol Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Apogossypol, focusing on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are its low aqueous solubility and potential for rapid metabolism. This compound is a lipophilic molecule, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption. Furthermore, like its parent compound gossypol, it may be subject to metabolic degradation, reducing the amount of active compound that reaches systemic circulation.
Q2: What are the most common formulation strategies to improve this compound bioavailability?
A2: Several strategies are employed to enhance the bioavailability of poorly soluble drugs like this compound. These include:
-
Lipid-based formulations: Incorporating this compound into lipid-based systems such as oils (e.g., sesame oil), emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs.
-
Nanostructured Lipid Carriers (NLCs): A modification of SLNs that incorporate liquid lipids, creating a less-ordered lipid core that can improve drug loading and stability.
-
Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to encapsulate this compound can protect it from degradation and provide controlled release.
-
-
Use of Excipients: Including solubilizing agents and surfactants, such as Cremophor EL, in the formulation can enhance the dissolution of this compound.[1]
-
Chemical Modification: Synthesizing derivatives of this compound has been explored to improve its physicochemical properties, stability, and biological activity.
Q3: Are there any known derivatives of this compound with improved properties?
A3: Yes, researchers have synthesized derivatives of this compound to enhance its therapeutic potential. For example, compound 8r (also known as BI97C1 or Sabutoclax) is an this compound derivative that has demonstrated improved chemical, plasma, and microsomal stability, as well as potent pan-active inhibitory effects on anti-apoptotic Bcl-2 family proteins.[2][3]
Q4: How does this compound exert its therapeutic effect?
A4: this compound is an inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By binding to these proteins, it prevents them from inhibiting the pro-apoptotic proteins Bax and Bak. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis).
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies.
| Possible Cause | Troubleshooting Step |
| Poor Dissolution | Ensure the formulation is optimized for solubility. Consider micronization or nano-sizing of the this compound powder. For oral gavage, formulate this compound in a lipid-based vehicle like sesame oil or a solution containing a non-ionic surfactant such as Cremophor EL. |
| Rapid Metabolism | Investigate the metabolic stability of this compound in liver microsomes from the animal species being used. If metabolism is rapid, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or developing a formulation (e.g., polymeric nanoparticles) that protects the drug from premature metabolism. |
| Species-Specific Differences | Be aware that pharmacokinetic profiles can vary significantly between species. For instance, the bioavailability of the parent compound, gossypol, is substantially different in rats and mice.[4] Conduct preliminary pharmacokinetic studies in the chosen animal model to establish baseline parameters. |
| Formulation Instability | Prepare fresh formulations for each experiment and protect them from light and excessive heat. For solutions, store at appropriate temperatures (-20°C or -80°C) and minimize freeze-thaw cycles. |
Issue 2: Difficulty in Preparing Stable this compound-Loaded Nanoparticles.
| Possible Cause | Troubleshooting Step |
| Particle Aggregation | Optimize the concentration of the surfactant/stabilizer. Ensure the chosen surfactant is appropriate for the lipid or polymer being used. Measure the zeta potential of the nanoparticles; a value greater than |30mV| generally indicates good colloidal stability. |
| Low Entrapment Efficiency | Increase the affinity of this compound for the lipid/polymer matrix. For lipid nanoparticles, select a lipid in which this compound has high solubility. For polymeric nanoparticles, adjust the polymer composition or the solvent system used during preparation. |
| Inconsistent Particle Size | Standardize all preparation parameters, including homogenization speed and time, sonication power and duration, and temperature. Ensure all components are fully dissolved before emulsification. |
| Drug Expulsion During Storage | For SLNs, this can be due to lipid crystallization into a more ordered state over time. Consider using a mixture of lipids to create imperfections in the crystal lattice (as in NLCs) or select lipids with less tendency for polymorphic transitions. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Gossypol (this compound Parent Compound) in Rats and Mice
Data is for the parent compound gossypol and is intended to highlight potential species-specific differences in pharmacokinetics that may be relevant for this compound studies.
| Parameter | Fischer-344 Rats | B6C3F Mice | Reference |
| Oral Bioavailability | 86% | 14.3% | [4] |
| Elimination Half-life (i.v.) | 9.1 h | 7.7 h | [4] |
| Total Plasma Clearance (i.v.) | 1.84 L/h/kg | 1.23 L/h/kg | [4] |
| Volume of Distribution (i.v.) | 0.20 L/kg | 1.74 L/kg | [4] |
Note: Specific comparative pharmacokinetic data for different this compound formulations is limited in publicly available literature. Researchers should conduct their own comparative studies to determine the optimal formulation.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol is a representative method based on general procedures for preparing SLNs and should be optimized for specific experimental needs.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the accurately weighed this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) at approximately 10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Perform 3-5 homogenization cycles at a pressure of 500-1500 bar.[5] Maintain the temperature above the lipid's melting point throughout this process.
-
-
Nanoparticle Formation and Cooling:
-
The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of this compound in the supernatant and/or the nanoparticles.
-
Mandatory Visualizations
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interspecies comparison of pharmacokinetic profile and bioavailability of (+/-)-gossypol in male Fischer-344 rats and male B6C3F mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Apogossypol in animal studies. The information is designed to help manage and mitigate potential toxicities encountered during preclinical research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of the natural compound Gossypol. It is a small-molecule inhibitor that targets anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, such as Bcl-2 and Bcl-xL.[1] By binding to these proteins, this compound disrupts their function, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1]
Q2: What are the known toxicities of this compound observed in animal studies?
A2: this compound was rationally designed to have a better safety profile than its parent compound, Gossypol, by removing the reactive aldehyde groups associated with toxicity.[1][2] Preclinical studies in mice have shown that this compound has significantly reduced toxicity compared to Gossypol, particularly concerning hepatotoxicity (liver toxicity) and gastrointestinal toxicity.[3][4] While it is better tolerated, researchers should still monitor for signs related to these organ systems.
Q3: What are the initial signs of this compound-related toxicity to watch for in my animal studies?
A3: Based on the known profile of Gossypol and related compounds, early clinical signs of toxicity in rodents may include:
-
General Health: Weight loss or suppression of body weight gain, lethargy, ruffled fur, and hunched posture.
-
Gastrointestinal Distress: Diarrhea, decreased food and water intake.
-
Behavioral Changes: Reduced activity levels.
Close monitoring of these parameters is crucial, especially during the initial dose-finding studies.
Q4: How does the toxicity of this compound compare to its parent compound, Gossypol?
A4: this compound exhibits a superior safety profile compared to Gossypol. Studies in mice have demonstrated that the maximum tolerated dose (MTD) of this compound is 2-4 times higher than that of Gossypol.[1][4] This indicates a wider therapeutic window for this compound. The primary toxicities associated with Gossypol, such as liver and gastrointestinal damage, are significantly less severe with this compound.[3][4]
II. Troubleshooting Guide
General Animal Health
Problem: My animals are experiencing significant weight loss (>15% of initial body weight) and appear lethargic after this compound administration.
Possible Causes & Solutions:
-
Dose is too high: The current dose may be exceeding the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Solution: Consider reducing the dose by 25-50% in the next cohort of animals. If the study design allows, you may be able to implement a dose reduction for the remaining doses in the current cohort.
-
-
Formulation/Vehicle issues: The vehicle used to dissolve this compound may be contributing to the observed toxicity.
-
Solution: Review the composition of your vehicle. If using high concentrations of solvents like DMSO, consider alternative, more biocompatible formulations. A table of potential vehicle compositions is provided in the Experimental Protocols section.
-
-
Gastrointestinal toxicity: Weight loss can be a direct result of decreased appetite and absorption due to GI distress.
-
Solution: Provide supportive care such as palatable, high-calorie food supplements and hydration support (e.g., hydrogel packs). Monitor for diarrhea and other signs of GI upset.
-
Hepatotoxicity
Problem: I have observed elevated liver enzymes (ALT, AST) in the blood samples of my treated animals.
Possible Causes & Solutions:
-
Drug-induced liver injury (DILI): this compound, while less hepatotoxic than Gossypol, may still induce liver injury at higher doses.
-
Solution 1 (Monitoring): If the elevations are mild (e.g., <3-fold increase from baseline) and the animals are clinically well, continue monitoring closely. Collect blood samples at more frequent intervals if possible.
-
Solution 2 (Dose Adjustment): For moderate to severe elevations (e.g., >3-5-fold increase), consider reducing the dose or temporarily halting treatment to allow for recovery.
-
Solution 3 (Histopathology): At the study endpoint, ensure a thorough histopathological examination of the liver is conducted to characterize the nature and extent of any injury.
-
Gastrointestinal Toxicity
Problem: Animals are showing signs of diarrhea and/or reduced food intake.
Possible Causes & Solutions:
-
Direct effect on GI tract: this compound may be causing irritation or damage to the gastrointestinal mucosa.
-
Solution 1 (Supportive Care): Provide nutritional support with soft, palatable, and easily digestible food. Ensure adequate hydration with hydrogels or subcutaneous fluid administration if necessary.
-
Solution 2 (Formulation): The formulation of the drug can impact its local concentration in the gut. Consider formulations that may offer a more controlled release or are less irritating.
-
Solution 3 (Dose Scheduling): If administering the drug daily, explore alternative dosing schedules, such as every other day, to allow for gut recovery, provided it aligns with the pharmacokinetic profile and therapeutic goals.
-
III. Data Presentation
Table 1: Comparative In Vivo Acute Toxicity of Gossypol and this compound
| Compound | Animal Model | Route of Administration | LD50 / MTD | Key Toxicities | Reference |
| Gossypol | Rat | Oral | 2315 mg/kg (LD50) | - | [1] |
| Gossypol | Pig | Oral | 550 mg/kg (LD50) | - | [1] |
| Gossypol | Northern Bobwhite | Oral | 651 mg/kg (LD50) | Hepatocellular pigment accumulation, pancreatic necrosis | [1] |
| (S)-Apogossypol | Mouse | Oral | 2-4 times higher MTD than Gossypol | Reduced hepatotoxicity and gastrointestinal toxicity compared to Gossypol | [1][4] |
MTD: Maximum Tolerated Dose
IV. Experimental Protocols
General Health and Clinical Sign Monitoring
Objective: To systematically observe and record the health status of animals throughout the study.
Methodology:
-
Frequency: Animals should be observed at least once daily. For the first few hours after dosing, more frequent observations are recommended, especially during dose-range finding studies.
-
Parameters to Observe:
-
Body Weight: Record individual animal body weights at least twice weekly.
-
Appearance: Note any changes in fur texture (piloerection), posture (hunched), or general grooming.
-
Behavior: Observe for changes in activity level (lethargy), social interaction, and any signs of pain or distress.
-
Food and Water Intake: Monitor for any significant changes in consumption.
-
Fecal and Urine Output: Check for the presence of diarrhea or any abnormalities in urine.
-
-
Scoring System: Implement a clinical scoring system to quantify the severity of observed signs to determine humane endpoints.
Blood Collection for Clinical Chemistry in Mice
Objective: To obtain blood samples for the assessment of liver function and other biochemical parameters.
Methodology (Terminal Collection - Cardiac Puncture):
-
Anesthesia: Anesthetize the mouse deeply using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Positioning: Place the anesthetized mouse in a supine position.
-
Needle Insertion: Use a 23-25 gauge needle attached to a 1 mL syringe. Insert the needle just below the xiphoid process, angled slightly towards the animal's head.
-
Blood Withdrawal: Gently aspirate to withdraw blood. A steady flow of dark venous blood indicates successful entry into the heart.
-
Sample Processing: Transfer the collected blood into appropriate tubes (e.g., serum separator tubes for chemistry analysis). Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000-3000 x g for 10 minutes to separate the serum.
-
Analysis: Analyze the serum for key liver enzymes (ALT, AST, ALP) and other relevant parameters.
Necropsy and Histopathological Evaluation of Target Organs
Objective: To macroscopically and microscopically examine tissues for evidence of toxicity.
Methodology:
-
Euthanasia: Euthanize the animal using an approved method.
-
Gross Examination: Perform a thorough external and internal examination. Pay close attention to the liver and gastrointestinal tract. Note any abnormalities in color, size, texture, or the presence of lesions.
-
Tissue Collection:
-
Liver: Collect sections from multiple lobes of the liver.
-
Gastrointestinal Tract: Collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
-
Fixation: Immediately place the collected tissues in 10% neutral buffered formalin at a volume of at least 10 times that of the tissue.
-
Processing and Staining: After adequate fixation (24-48 hours), tissues should be processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic Examination: A qualified pathologist should examine the slides for any histopathological changes, such as necrosis, inflammation, cellular degeneration, or changes in tissue architecture.
This compound Formulation for Oral Gavage
Objective: To prepare a homogenous and stable formulation of this compound for oral administration in rodents.
Methodology: this compound has low aqueous solubility. Therefore, a vehicle containing a combination of solvents and/or surfactants is often required.
Example Vehicle Compositions:
-
Option 1 (for initial screening): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Option 2 (oil-based): 10% Ethanol and 90% Corn Oil.
Preparation Steps:
-
Weigh the required amount of this compound.
-
In a sterile tube, add the solvent component of the vehicle first (e.g., DMSO or Ethanol) and vortex until the this compound is fully dissolved.
-
Add the remaining vehicle components in the specified order, vortexing well after each addition to ensure a homogenous mixture.
-
Visually inspect the final formulation for any precipitation. If necessary, gentle warming and sonication can be used to aid dissolution, but stability under these conditions should be verified.
-
Prepare the formulation fresh daily unless stability data supports longer-term storage.
V. Visualizations
Caption: this compound's mechanism of action in inducing apoptosis.
Caption: A decision workflow for managing observed toxicity in animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 antagonist this compound (NSC736630) displays single-agent activity in Bcl-2-transgenic mice and has superior efficacy with less toxicity compared with gossypol (NSC19048) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific sensitivity to Apogossypol treatment
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working with Apogossypol, a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a derivative of gossypol and functions as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. By binding to the BH3-binding groove of these proteins, this compound prevents them from sequestering pro-apoptotic proteins like Bax and Bak. This releases Bax and Bak, allowing them to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: Cell line-specific sensitivity is primarily determined by the cellular abundance and relative balance of pro- and anti-apoptotic Bcl-2 family proteins. Cells that are "primed for death," meaning they have high levels of anti-apoptotic proteins actively sequestering pro-apoptotic activators, are often more sensitive to Bcl-2 inhibitors. Resistance can be conferred by high expression of specific anti-apoptotic proteins that are less potently inhibited by this compound or by the presence of mutations in the apoptotic pathway downstream of the mitochondria.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, the stock can be diluted in a suitable cell culture medium. Please refer to the manufacturer's specific instructions for solubility and stability information.
Quantitative Data: Cell Line-Specific Sensitivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 values for this compound can vary significantly across different cancer cell lines, reflecting their diverse dependencies on Bcl-2 family proteins.
| Cell Line | Cancer Type | IC50 (µM) | Key Anti-Apoptotic Dependency |
| DU-145 | Prostate Cancer | ~1-5 | Bcl-2, Mcl-1 |
| PC-3 | Prostate Cancer | ~5-10 | Bcl-xL |
| H358 | Non-Small Cell Lung Cancer | ~2.5 | Bcl-2, Mcl-1 |
| H23 | Non-Small Cell Lung Cancer | > 20 | Low Bcl-2 family dependence |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | ~0.5-2 | Bcl-2 |
| Karpas-422 | Follicular Lymphoma | ~1-3 | Bcl-2 |
Note: These values are approximate and can vary based on experimental conditions (e.g., cell density, incubation time, assay type). Researchers should determine the IC50 in their specific experimental system.
Visualized Diagrams and Workflows
This compound's Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound induces apoptosis.
Caption: this compound inhibits Bcl-2 proteins, releasing Bax/Bak to induce apoptosis.
Experimental Workflow for Assessing Sensitivity
This workflow provides a standard procedure for determining the sensitivity of a cell line to this compound.
Caption: Standard workflow for evaluating this compound's cytotoxic effects.
Troubleshooting Guide
Problem 1: Little to no cell death is observed even at high concentrations of this compound.
| Possible Cause | Suggested Solution |
| Cell Line Resistance | The cell line may not depend on the Bcl-2 family proteins inhibited by this compound. Screen for expression levels of Bcl-2, Bcl-xL, and Mcl-1 via Western Blot. Consider using a positive control cell line known to be sensitive. |
| Drug Inactivity | The this compound compound may have degraded. Verify the storage conditions and purchase a new batch if necessary. Test the compound on a sensitive positive control cell line. |
| Suboptimal Treatment Time | The incubation period may be too short. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for inducing apoptosis in your cell line. |
| High Serum Concentration | Components in fetal bovine serum (FBS) can bind to drugs and reduce their effective concentration. Try reducing the serum concentration in your culture medium during treatment (e.g., to 2-5%). |
Problem 2: High variability between replicate wells in a cell viability assay.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Pipette carefully and consider using a multichannel or repeating pipette for better consistency. Avoid seeding cells in the outer wells of the plate, which are prone to evaporation. |
| DMSO/Solvent Toxicity | The final concentration of the vehicle (e.g., DMSO) may be too high. Ensure the final DMSO concentration is consistent across all wells (including untreated controls) and is typically below 0.5%. |
| Edge Effects | The outer wells of a microplate can experience evaporation, leading to increased drug concentration and altered cell growth. Fill the outer wells with sterile PBS or medium without cells and use only the inner 60 wells for the experiment. |
Troubleshooting Decision Tree
This diagram helps navigate common experimental issues.
Caption: A decision tree for troubleshooting this compound experiments.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Validation & Comparative
Apogossypol Versus Gossypol: A Comparative Toxicity Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicity profiles of Gossypol, a natural polyphenolic aldehyde, and its derivative, Apogossypol. While Gossypol has shown therapeutic potential, its clinical utility has been limited by significant toxicity. This compound was rationally designed to mitigate these toxic effects while retaining the desired therapeutic activity. This document summarizes key quantitative toxicity data, provides detailed methodologies for pivotal experiments, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound, a derivative of Gossypol, demonstrates a significantly improved toxicity profile compared to its parent compound. Key findings indicate that this compound exhibits a higher maximum tolerated dose (MTD) and reduced organ-specific toxicities, particularly hepatotoxicity and gastrointestinal toxicity. Both compounds function primarily as inhibitors of the Bcl-2 family of anti-apoptotic proteins, inducing apoptosis. However, the structural modification in this compound, specifically the removal of reactive aldehyde groups, is attributed to its enhanced safety profile.
Quantitative Toxicity Data
The following tables summarize the available quantitative data comparing the toxicity of Gossypol and this compound.
Table 1: In Vivo Acute Toxicity
| Compound | Animal Model | Route of Administration | LD50 | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference(s) |
| Gossypol | Rat | Oral | 2315 mg/kg | - | General toxicity | [1] |
| Gossypol | Pig | Oral | 550 mg/kg | - | General toxicity | [1] |
| Gossypol | Northern Bobwhite | Oral | 651 mg/kg (95% CI 579–731) | - | Hepatocellular pigment accumulation, pancreatic necrosis | [1] |
| This compound | Mouse | Oral | Not Reported | 2-4 times higher than Gossypol | Reduced hepatotoxicity and gastrointestinal toxicity compared to Gossypol | [1][2] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 / LD50 | Reference(s) |
| Gossypol | Bcl-2-expressing B-cells | Cytotoxicity Assay | 7.5 - 10 µM | [2] |
| This compound | Bcl-2-expressing B-cells | Cytotoxicity Assay | 3 - 5 µM | [2] |
| Gossypol | LNCaP (Prostate Cancer) | MTT Assay | 10.35 µmol/l | [3] |
| This compound | LNCaP (Prostate Cancer) | MTT Assay | 9.57 µmol/l | [3] |
Key Toxicological Mechanisms
Gossypol exerts its toxicity through several mechanisms, including the induction of oxidative stress and interference with cellular energy metabolism.[4] A primary mechanism for both its therapeutic and toxic effects is the inhibition of anti-apoptotic Bcl-2 family proteins, which leads to the induction of apoptosis.[1] The reactive aldehyde moieties of Gossypol are thought to contribute significantly to its toxicity.[1]
This compound was specifically designed to address these toxicity concerns by removing the reactive aldehyde groups.[1] This structural modification reduces its overall toxicity, including hepatotoxicity and gastrointestinal toxicity, while preserving its ability to bind to and inhibit anti-apoptotic Bcl-2 proteins.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by both compounds and a typical experimental workflow for comparing their cytotoxicity.
Caption: Intrinsic apoptosis pathway showing inhibition of Bcl-2 proteins by Gossypol and this compound.
Caption: Experimental workflow for comparing the in vitro cytotoxicity of Gossypol and this compound.
Detailed Experimental Methodologies
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Gossypol and this compound on cell viability.
Methodology:
-
Cell Seeding: Plate cells (e.g., LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: Prepare serial dilutions of Gossypol and this compound in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[3]
-
MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Gossypol and this compound.
Methodology:
-
Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of Gossypol, this compound, or vehicle control for a predetermined time.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI). Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the FITC at 488 nm and measure the emission at ~530 nm. Excite the PI and measure the emission at ~617 nm.[5]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Hepatotoxicity Assessment in Rats
Objective: To evaluate the potential of Gossypol to cause liver damage in a rat model.
Methodology:
-
Animal Dosing: Administer Gossypol acetic acid to male Sprague-Dawley rats at specified dosages (e.g., 15 mg/kg or 30 mg/kg daily) via oral gavage for a defined period (e.g., 2 or 4 weeks). A control group should receive the vehicle only.[2]
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Biochemical Analysis: At the end of the treatment period, collect blood samples for serum biochemical analysis. Measure liver function markers such as serum glutamic-pyruvic transaminase (SGPT/ALT).[2]
-
Liver Enzyme Activity: Euthanize the animals and collect the livers. Prepare liver microsomes to measure the activity of drug-metabolizing enzymes like cytochrome P-450, cytochrome C reductase, and aminopyrine-N-demethylase. Also, measure the concentration of glutathione (GSH).[2]
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections under a light microscope for pathological changes.[6] For ultrastructural analysis, fix small liver pieces in glutaraldehyde, post-fix in osmium tetroxide, and examine with a transmission electron microscope for changes in organelles like mitochondria and endoplasmic reticulum.[2]
In Vivo Cardiotoxicity Assessment in Rats
Objective: To assess the direct effects of Gossypol on cardiac muscle function.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.[5]
-
Isolated Heart Preparation (Langendorff System): Anesthetize the rat and excise the heart. Mount the heart on a Langendorff apparatus and perfuse with Krebs-Henseleit buffer.[5]
-
Ischemia-Reperfusion Injury (Optional): To mimic cardiac stress, induce global no-flow ischemia for a period (e.g., 30 minutes) followed by reperfusion with the buffer, with or without the test compound (Gossypol).[5]
-
Functional Assessment: Monitor cardiac function throughout the experiment. This can include measuring heart rate, left ventricular developed pressure (LVDP), and the rates of pressure increase and decrease (±dP/dt).
-
Biochemical Markers: Collect the perfusate to measure the release of cardiac enzymes like lactate dehydrogenase (LDH) as an indicator of cell damage.
-
Histological Analysis: At the end of the experiment, fix the heart tissue for histological examination to assess for any structural damage, such as myocardial necrosis or fibrosis.
In Vivo Nephrotoxicity Assessment in Mice
Objective: To evaluate the potential toxic effects of short-term Gossypol exposure on the kidneys.
Methodology:
-
Animal Dosing: Administer Gossypol (e.g., 30 mg/kg) to male mice daily via intragastric administration for a specified period (e.g., 14 days). Include a control group receiving the vehicle and a withdrawal group where Gossypol treatment is followed by a recovery period.[7]
-
Clinical and Body Weight Monitoring: Observe the animals daily for any signs of toxicity and record their body weights regularly.
-
Histopathological Examination: At the end of the study, euthanize the animals and collect the kidneys. Fix the kidneys in 10% formalin, process for paraffin embedding, and stain sections with Hematoxylin and Eosin (H&E). Examine the slides for any pathological changes, such as diffuse mesangial cell hyperplasia, increased mesangial matrix, and changes in the renal capsules.[7]
-
Enzyme Activity Assay: Prepare kidney tissue homogenates to measure the activity of specific enzymes, such as mitochondrial ATPase, as an indicator of cellular function and damage.[7]
-
Serum Biomarker Analysis: Collect blood samples to measure serum levels of kidney function markers like blood urea nitrogen (BUN) and creatinine.
Conclusion
The available data strongly indicate that this compound possesses a superior safety profile compared to Gossypol. The rational design of this compound, involving the removal of its reactive aldehyde groups, has successfully reduced its in vivo toxicity, particularly concerning the liver and gastrointestinal tract, while maintaining or even enhancing its in vitro cytotoxic activity against specific cancer cell lines. This comparative review supports the continued investigation of this compound as a promising therapeutic candidate, offering a potentially wider therapeutic window than its parent compound, Gossypol. Further studies are warranted to fully elucidate its long-term toxicity profile and to establish a definitive LD50 value.
References
- 1. Bcl-2 antagonist this compound (NSC736630) displays single-agent activity in Bcl-2-transgenic mice and has superior efficacy with less toxicity compared with gossypol (NSC19048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of gossypol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity Assay Services [visikol.com]
- 5. Gossypol Acetic Acid Attenuates Cardiac Ischemia/Reperfusion Injury in Rats via an Antiferroptotic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Apogossypol and Venetoclax: Potency, Selectivity, and Clinical Landscape
In the landscape of targeted cancer therapy, inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins have emerged as a cornerstone for treating various hematological malignancies. Among these, Venetoclax stands out as a highly successful, FDA-approved drug. Apogossypol, a derivative of the natural compound gossypol, represents an alternative approach with a distinct inhibitory profile. This guide provides a detailed, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitory Profiles
Both this compound and Venetoclax function as BH3 mimetics. They bind to the BH3 domain-binding groove on anti-apoptotic Bcl-2 family proteins, preventing them from sequestering pro-apoptotic proteins like BIM, BAX, and BAK.[1][2][3] This action effectively liberates the pro-apoptotic machinery, leading to mitochondrial outer membrane permeabilization and subsequent cancer cell death.[1][2]
The critical difference lies in their selectivity:
-
Venetoclax is a highly selective inhibitor of Bcl-2.[1][4][5] This specificity is a key therapeutic advantage, as it avoids the inhibition of Bcl-xL, which is crucial for platelet survival. Consequently, Venetoclax has a reduced risk of causing thrombocytopenia, a significant side effect associated with less selective Bcl-2 inhibitors.[1]
-
This compound , and its parent compound Gossypol, are considered pan-Bcl-2 inhibitors.[6][7] They demonstrate activity against multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[3][6] This broader activity could potentially overcome certain forms of resistance to selective Bcl-2 inhibitors, where cancer cells upregulate other anti-apoptotic proteins like Mcl-1 or Bcl-xL.[2]
Quantitative Data Summary: Binding Affinity and Cellular Potency
The differing selectivity is quantitatively reflected in the binding affinities (Ki) and inhibitory concentrations (IC50) of the drugs against various Bcl-2 family members.
Table 1: Comparative Binding Affinity (Ki, µM) of Bcl-2 Family Inhibitors
| Compound | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 | A1 | Reference |
|---|---|---|---|---|---|---|
| This compound | 0.64 | 2.80 | 2.10 | 3.35 | >10 | [8] |
| Venetoclax (ABT-199) | <0.00001 | 2.1 | 0.057 | >44 | >18 | N/A* |
| Gossypol | 0.28 | 3.03 | 1.40 | 1.75 | >10 |[8] |
Table 2: Preclinical Efficacy (IC50/EC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) | Target Expression | Reference |
|---|---|---|---|---|---|
| This compound | LNCaP | Prostate Cancer | 9.57 | Bcl-2 | [10] |
| BI79D10 (this compound Derivative) | H460 | Lung Cancer | 0.68 | High Bcl-2 | [3][11] |
| Venetoclax | RS4;11 | Leukemia (WT BCL2) | ~0.0011 (1.1 nM) | BCL2 | [12] |
| Venetoclax | CLL Cells | CLL | ~0.003 (3 nM) | BCL2 |[9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Clinical Landscape and Developmental Status
The clinical development and application of these two compounds are vastly different, reflecting their efficacy and safety profiles.
Venetoclax:
-
Status: FDA-approved and widely used in clinical practice.[13][14]
-
Indications: Approved for adults with Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Acute Myeloid Leukemia (AML).[13][14][15]
-
Efficacy: In the CLL14 trial for previously untreated CLL, the combination of Venetoclax and Obinutuzumab showed a statistically significant improvement in progression-free survival (PFS) compared to the control arm.[14][16] The 6-year PFS rate was significantly superior for the Venetoclax-Obinutuzumab arm (median 76.2 months vs 36.4 months).[16] The overall response rate was 85% in the Venetoclax arm versus 71% in the control arm.[14]
-
Adverse Events: Common side effects include neutropenia, diarrhea, nausea, anemia, and a significant risk of Tumor Lysis Syndrome (TLS), which requires a careful dose ramp-up schedule.[4][5]
This compound:
-
Status: Preclinical/Investigational. This compound was developed as a less toxic derivative of Gossypol.[6][17] While its parent compound, Gossypol (as AT-101), has been in multiple Phase I and II clinical trials, this compound itself has not advanced as significantly.[18]
-
Indications: Investigated in preclinical models of various cancers, including prostate and lung cancer.[10][19][20]
-
Efficacy: In a mouse xenograft model of prostate cancer, this compound significantly inhibited tumor growth in a dose-dependent manner and demonstrated reduced toxicity compared to Gossypol.[10] A derivative of this compound, BI79D10, also showed in vivo efficacy in a transgenic mouse model where Bcl-2 is overexpressed.[11]
-
Adverse Events: Designed to have reduced toxicity compared to Gossypol, which is known for side effects like emesis and diarrhea.[6][18] However, a comprehensive clinical safety profile for this compound is not available.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing the data presented. Below are representative protocols for key assays used to characterize these inhibitors.
1. Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Ki or IC50) of a compound to a target protein.
-
Principle: A small fluorescently labeled molecule (tracer) that binds to the Bcl-2 family protein is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[21][22] When bound to the larger protein, its rotation slows, increasing the polarization signal.[23] The test compound (this compound or Venetoclax) competes with the tracer for binding, causing a decrease in polarization that is proportional to its binding affinity.[23]
-
Protocol Outline:
-
Reagent Preparation: Recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL) and a fluorescently labeled BH3 peptide tracer are prepared in an appropriate assay buffer.
-
Assay Plate Setup: The test compound is serially diluted in a multi-well plate (e.g., 384-well).
-
Reaction Mixture: A constant concentration of the target protein and the fluorescent tracer are added to the wells containing the test compound.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to reach binding equilibrium.
-
Measurement: Fluorescence polarization is measured using a microplate reader equipped with polarizing filters.
-
Data Analysis: The data is plotted as polarization signal versus compound concentration. The IC50 value is determined by fitting the curve to a sigmoidal dose-response model.
-
2. Cell Viability Assay (MTT/MTS Assay)
This assay measures the cytotoxic or cytostatic effect of a compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[24] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[25][26] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring its absorbance after solubilization.
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[27]
-
Compound Treatment: The cells are treated with various concentrations of this compound or Venetoclax and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.[26][27]
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[27]
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Absorbance values are converted to percentage of cell viability relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.
-
Resistance Mechanisms and Future Directions
Resistance to Venetoclax is an emerging clinical challenge. Known mechanisms include:
-
Mutations in BCL2: Specific mutations, such as G101V, can reduce the binding affinity of Venetoclax to Bcl-2 by over 100-fold, rendering the drug less effective.[12][28]
-
Upregulation of other anti-apoptotic proteins: Increased expression of Mcl-1 or Bcl-xL can provide an escape route for cancer cells, bypassing the Bcl-2-selective inhibition by Venetoclax.[2]
This is where a pan-inhibitor like this compound could, in theory, offer an advantage. By targeting Bcl-xL and Mcl-1 in addition to Bcl-2, it may circumvent resistance driven by the upregulation of these alternative survival proteins. However, this broader activity comes with a potential for increased toxicity, which has likely hindered its clinical development compared to the highly targeted and more tolerable profile of Venetoclax.
References
- 1. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 2. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. (−)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-XL-mediated apoptosis resistance [ouci.dntb.gov.ua]
- 8. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Venetoclax - Wikipedia [en.wikipedia.org]
- 14. fda.gov [fda.gov]
- 15. Facebook [cancer.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials [mdpi.com]
- 19. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. broadpharm.com [broadpharm.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 28. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death), making them a prime therapeutic target in oncology. Overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1, is a key mechanism by which cancer cells evade cell death, leading to tumor progression and therapeutic resistance. This guide provides a detailed comparison of two notable Bcl-2 family inhibitors, Apogossypol and Navitoclax, focusing on their differential inhibition of Bcl-2 family members, supported by experimental data and detailed methodologies.
Introduction to this compound and Navitoclax
This compound is a derivative of the natural product Gossypol, which was identified as a pan-inhibitor of the Bcl-2 family.[1] Gossypol's clinical utility has been limited by toxicity associated with its reactive aldehyde groups.[1] this compound was designed to overcome this limitation by removing these aldehyde groups, resulting in a compound with improved in vivo efficacy and reduced toxicity.[1] It functions as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins to induce apoptosis.[2]
Navitoclax (ABT-263) is a potent, orally bioavailable small molecule inhibitor of the Bcl-2 family of proteins.[3] Developed by Abbott Laboratories (now AbbVie), Navitoclax is a second-generation BH3 mimetic that targets Bcl-2, Bcl-xL, and Bcl-w.[3][4] Its mechanism of action involves disrupting the interaction between these anti-apoptotic proteins and pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway.[3]
Mechanism of Action and Signaling Pathway
Both this compound and Navitoclax exert their pro-apoptotic effects by inhibiting anti-apoptotic Bcl-2 family proteins. These anti-apoptotic proteins normally sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad) and multi-domain effector proteins (Bak, Bax), preventing them from initiating mitochondrial outer membrane permeabilization (MOMP). By binding to the BH3-binding groove of anti-apoptotic proteins, this compound and Navitoclax displace these pro-apoptotic partners, leading to Bak/Bax activation, MOMP, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[2]
Comparative Analysis of Inhibitory Profiles
The primary distinction between this compound and Navitoclax lies in their binding affinities and specificities for different anti-apoptotic Bcl-2 family members.
| Inhibitor | Target | Binding Affinity (Kᵢ, µM) |
| This compound | Bcl-2 | 0.64[5] |
| Bcl-xL | 2.80[5] | |
| Bcl-w | 2.10[5] | |
| Mcl-1 | 3.35[5] | |
| Navitoclax | Bcl-2 | ≤0.001[5] |
| Bcl-xL | ≤0.0005[5] | |
| Bcl-w | ≤0.001[5] | |
| Mcl-1 | 0.55[5] |
| Inhibitor | Target | Binding Affinity (Kd, µM) |
| This compound | Bcl-xL | 1.7[6] |
| Inhibitor | Target | IC₅₀ (nM) |
| This compound Derivative (BI79D10) | Bcl-xL | 190[6][7] |
| Bcl-2 | 360[6][7] | |
| Mcl-1 | 520[6][7] |
Key Observations:
-
Navitoclax exhibits significantly higher affinity (sub-nanomolar Kᵢ) for Bcl-2, Bcl-xL, and Bcl-w compared to this compound.[5][8]
-
This compound demonstrates a broader inhibitory profile, targeting Mcl-1 in addition to Bcl-2 and Bcl-xL, albeit with lower affinity (micromolar range).[5]
-
A significant clinical limitation of Navitoclax is its on-target toxicity, specifically thrombocytopenia, which is caused by its potent inhibition of Bcl-xL, a protein essential for platelet survival.[2]
-
The broader activity of this compound against Mcl-1 could be advantageous in tumors that have developed resistance to more selective Bcl-2 inhibitors through the upregulation of Mcl-1.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare the activity of this compound and Navitoclax.
Binding Affinity Assays
Fluorescence Polarization (FP) Assay
This assay is used to measure the binding affinity of inhibitors to Bcl-2 family proteins.
-
Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptides upon binding to a Bcl-2 family protein. Small, rapidly tumbling peptides have low polarization, while the larger protein-peptide complex has high polarization. An inhibitor that competes with the peptide for binding to the protein will cause a decrease in polarization.
-
Materials:
-
Recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).
-
Fluorescently labeled BH3 peptides (e.g., FITC-Bid BH3).[9]
-
Test compounds (this compound, Navitoclax).
-
Assay buffer (e.g., 20 mM Bis-Tris pH 7.0, 1 mM TCEP, 0.005% Tween-20).[10]
-
Microplate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
A solution containing the Bcl-2 family protein and the fluorescently labeled BH3 peptide is prepared.
-
Serial dilutions of the test inhibitor are added to the protein-peptide mixture in a microplate.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader.
-
The data is analyzed to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% decrease in the polarization signal. This can be converted to a Kᵢ value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free method to directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the inhibitor is titrated into a solution of the Bcl-2 family protein in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured.
-
Materials:
-
Purified, concentrated Bcl-2 family protein.
-
Inhibitor solution.
-
Identical, degassed buffer for both protein and inhibitor solutions to minimize heats of dilution.[11]
-
Isothermal titration calorimeter.
-
-
Procedure:
-
The sample cell is filled with the Bcl-2 family protein solution.
-
The injection syringe is filled with the inhibitor solution.
-
A series of small, sequential injections of the inhibitor are made into the sample cell.
-
The heat change after each injection is measured.
-
The data is integrated to generate a binding isotherm, which is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11][12]
-
Cell-Based Assays
Cell Viability Assay (MTT or CellTiter-Glo)
These assays are used to determine the cytotoxic effects of the inhibitors on cancer cell lines.
-
Principle:
-
MTT Assay: Measures the metabolic activity of cells. Viable cells with active dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[13]
-
CellTiter-Glo Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.[4]
-
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well plates.
-
Test inhibitors (this compound, Navitoclax).
-
MTT solution or CellTiter-Glo reagent.
-
DMSO for formazan solubilization (MTT assay).
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo).
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.[13]
-
The cells are treated with serial dilutions of the inhibitor for a specified period (e.g., 48-72 hours).[4][14]
-
For the MTT assay, MTT solution is added and incubated, followed by the addition of a solubilizing agent. Absorbance is then measured.[13]
-
For the CellTiter-Glo assay, the reagent is added directly to the wells, and luminescence is measured.[4]
-
The results are used to generate dose-response curves and calculate the EC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
In Vivo Efficacy Studies
Xenograft Mouse Models
These studies evaluate the anti-tumor activity of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line.
-
Test inhibitor formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of the mice.[15]
-
Tumors are allowed to grow to a palpable size.[15]
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., orally or via intraperitoneal injection) according to a specific dosing schedule.[15][16] The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.[15]
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
-
Conclusion
This compound and Navitoclax are both valuable research tools and potential therapeutic agents that target the Bcl-2 family of proteins to induce apoptosis in cancer cells. Navitoclax is a highly potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, but its clinical utility is hampered by on-target thrombocytopenia. This compound, while less potent, exhibits a broader inhibitory profile that includes Mcl-1, which may offer an advantage in overcoming certain mechanisms of drug resistance. The choice between these inhibitors for research or therapeutic development will depend on the specific Bcl-2 family members driving the survival of the cancer cells of interest and the desired balance between potency and toxicity.
References
- 1. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. perylene-azide.com [perylene-azide.com]
- 9. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. Apogossypolone inhibits the proliferation of LNCaP cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Apogossypol Derivatives Demonstrate Superior Efficacy Over Parent Compound in Preclinical Cancer Studies
For Immediate Release
LA JOLLA, CA – Researchers have developed several derivatives of Apogossypol, a known inhibitor of the anti-apoptotic Bcl-2 protein family, that demonstrate significantly enhanced potency and improved pharmacological properties compared to the parent compound. These findings, supported by extensive preclinical data, position these new derivatives as promising candidates for the development of novel cancer therapies.
This compound itself was a step forward from its precursor, Gossypol, a natural product with anti-tumor activity hampered by toxicity associated with its reactive aldehyde groups.[1][2] this compound, lacking these aldehydes, showed reduced toxicity and superior efficacy in preclinical models.[1][3] Now, a new generation of 5,5’ substituted this compound derivatives, including BI-97C1 (also known as Sabutoclax), BI79D10, and compound 8r, have emerged from structure-guided drug design, exhibiting even greater efficacy in inhibiting key anti-apoptotic proteins and suppressing cancer cell growth.[4][5][6]
These derivatives, like their predecessors, function as BH3 mimetics. They bind to the BH3 groove of anti-apoptotic Bcl-2 family proteins such as Bcl-2, Bcl-xL, and Mcl-1, thereby preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[2] This action unleashes the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent cancer cell death.
Quantitative Comparison of Efficacy
The superior efficacy of the this compound derivatives is evident in their lower IC50 and EC50 values across various assays and cancer cell lines.
Table 1: In Vitro Binding Affinity (IC50, µM) of this compound and its Derivatives Against Anti-Apoptotic Bcl-2 Family Proteins
| Compound | Bcl-xL | Bcl-2 | Mcl-1 | Bfl-1 |
| This compound | ~3.8 | - | - | - |
| BI79D10 | 0.19 | 0.36 | 0.52 | - |
| Compound 8r | 0.76 | 0.32 | 0.28 | 0.73 |
| BI-97C1 | 0.31 | 0.32 | 0.20 | 0.62 |
| Data compiled from multiple sources.[4][5][6] |
Table 2: In Vitro Cell Growth Inhibition (EC50, µM) of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | H460 (Lung Cancer) | PC3 (Prostate Cancer) | BP3 (B-cell Lymphoma) | RS11846 (Lymphoma) |
| This compound | - | 10.3 | - | - |
| BI79D10 | 0.68 | 1.9 - 4.6 | - | Induces apoptosis |
| Compound 8r | 0.33 | - | 0.66 | - |
| BI-97C1 | 0.56 | 0.13 | 0.049 | - |
| Data compiled from multiple sources.[4][5][6][7] |
Table 3: Comparative Efficacy and Toxicity of Gossypol and this compound
| Parameter | Gossypol | This compound |
| In Vitro Cytotoxicity (LD50, µM) | ||
| Bcl-2-transgenic B-cells | 7.5 - 10 | 3 - 5 |
| In Vivo Toxicity | ||
| Maximum Tolerated Dose (oral, daily) | Lower | 2 to 4 times higher |
| Primary Toxicities | Hepatotoxicity, Gastrointestinal toxicity | Markedly less toxic |
| Pharmacokinetics | ||
| Clearance Rate | Faster | Slower |
| Microsomal Stability | Less stable | More stable |
| Data compiled from multiple sources.[2][3] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and its derivatives centers on the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.
Caption: Apoptosis signaling pathway and the mechanism of action of this compound derivatives.
The evaluation of these compounds typically follows a structured workflow, from initial binding assays to in vivo efficacy studies.
Caption: A generalized experimental workflow for the evaluation of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of these compounds. Below are summaries of key experimental protocols.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity (IC50) of the test compounds for anti-apoptotic Bcl-2 family proteins.
-
Principle: A fluorescently labeled BH3 peptide (e.g., from the Bad or Bak protein) is incubated with a purified Bcl-2 family protein (e.g., Bcl-xL). The binding of the large protein to the small fluorescent peptide results in a high fluorescence polarization signal. When a test compound that binds to the same site on the Bcl-2 protein is added, it displaces the fluorescent peptide, leading to a decrease in the polarization signal.
-
Reagents:
-
Purified recombinant Bcl-2 family protein (e.g., Bcl-xL, Bcl-2, Mcl-1).
-
Fluorescently labeled BH3 peptide (e.g., fluorescein-labeled Bad BH3 peptide).
-
Assay buffer (e.g., 50 mmol/L Tris pH 8.0, 150 mmol/L NaCl, 0.1% BSA, 5 mmol/L DTT).
-
Test compounds (this compound and its derivatives) at various concentrations.
-
-
Procedure:
-
In a 96-well or 384-well plate, incubate the Bcl-2 family protein with the fluorescent BH3 peptide in the assay buffer.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the fluorescent peptide binding, is calculated by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., this compound derivative) is titrated into a solution of the protein (e.g., Bcl-xL) in the sample cell of a calorimeter. The resulting heat changes are measured and plotted against the molar ratio of ligand to protein.
-
Reagents:
-
Highly purified and concentrated Bcl-2 family protein.
-
Test compound dissolved in a matched buffer.
-
Dialysis buffer (e.g., Hepes 20 mM, pH 8.0).
-
-
Procedure:
-
Prepare the protein solution (e.g., 50-60 µM) and the ligand solution (e.g., 10 times the protein concentration) in the same dialysis buffer to minimize heats of dilution.
-
Load the protein into the sample cell and the ligand into the injection syringe of the ITC instrument.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.
-
A control experiment titrating the ligand into the buffer alone is performed to determine the heat of dilution.
-
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the EC50 of the compounds.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Cancer cell lines (e.g., LNCaP, H460).
-
Cell culture medium and supplements.
-
Test compounds at various concentrations.
-
MTT solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]
Conclusion
The development of this compound derivatives like BI-97C1, BI79D10, and compound 8r represents a significant advancement in the quest for effective and less toxic cancer therapies. Their enhanced potency as pan-Bcl-2 family inhibitors, coupled with improved pharmacokinetic profiles, underscores their potential for further clinical investigation. The rigorous application of the described experimental protocols will be essential in fully elucidating their therapeutic promise.
References
- 1. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Apogossypol's On-Target Effects: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Apogossypol, a promising pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, with other notable Bcl-2 inhibitors. We delve into the experimental data that validates this compound's on-target effects, with a particular focus on the use of knockout cell lines to unequivocally demonstrate its mechanism of action. This guide is intended to be a valuable resource for researchers in oncology and drug development, offering both comparative data and detailed experimental protocols.
Introduction to this compound and the Bcl-2 Family
Programmed cell death, or apoptosis, is a critical cellular process for maintaining tissue homeostasis. Cancer cells frequently evade apoptosis by overexpressing anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2, Bcl-xL, and Mcl-1. These proteins sequester pro-apoptotic effector proteins like Bax and Bak, preventing the initiation of the intrinsic apoptotic pathway.
This compound, a derivative of the natural compound Gossypol, was developed to overcome the toxicity associated with its parent molecule while retaining its ability to inhibit these anti-apoptotic Bcl-2 family proteins. By binding to the BH3-binding groove of these proteins, this compound liberates pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, cancer cell death.
Comparative Efficacy of this compound and Other Bcl-2 Inhibitors
The efficacy of Bcl-2 family inhibitors is primarily assessed by their binding affinity to the target proteins and their cytotoxic effects on cancer cells that are dependent on these proteins for survival. The following tables summarize the available data for this compound and its derivatives in comparison to other well-characterized Bcl-2 inhibitors.
Table 1: Comparative Binding Affinities of Bcl-2 Family Inhibitors
| Inhibitor | Target Protein | Binding Affinity (K_i) | IC50 | Reference(s) |
| This compound | Bcl-2 | 0.64 µM | - | [1] |
| Bcl-xL | 2.80 µM | - | [1] | |
| Mcl-1 | 3.35 µM | - | [1] | |
| BI79D10 (this compound derivative) | Bcl-2 | - | 360 nM | [2][3] |
| Bcl-xL | - | 190 nM | [2][3] | |
| Mcl-1 | - | 520 nM | [2][3] | |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 nM | - | |
| Bcl-xL | 261 nM | - | ||
| Mcl-1 | >4400 nM | - | ||
| Navitoclax (ABT-263) | Bcl-2 | <1 nM | - | |
| Bcl-xL | <1 nM | - | ||
| Mcl-1 | >1000 nM | - |
Table 2: Comparative Cytotoxicity of this compound and Derivatives in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | Key Bcl-2 Family Protein Expression | EC50/LD50 | Reference(s) |
| This compound | PC3ML (Prostate Cancer) | High Bcl-xL | 10.3 µM | [3] |
| Bcl-2-transgenic B-cells (Follicular Lymphoma model) | High Bcl-2 | 3-5 µM | [4][5] | |
| BI79D10 (this compound derivative) | H460 (Lung Cancer) | High Bcl-2 | 680 nM | [2][3] |
| RS11846 (Lymphoma) | Not specified | <1 µM | [3] |
Validating On-Target Effects with Knockout Cell Lines
A crucial aspect of drug development is to confirm that a compound's therapeutic effect is a direct result of its interaction with the intended target. CRISPR-Cas9 gene-editing technology has revolutionized this process by enabling the creation of knockout cell lines that lack the specific target protein.
The primary evidence for this compound's on-target activity comes from studies using Bax/Bak double knockout (DKO) mouse embryonic fibroblasts (MEFs). Bax and Bak are essential downstream effectors in the intrinsic apoptosis pathway. As shown in the following table, an this compound derivative shows significantly reduced cytotoxicity in cells lacking Bax and Bak, indicating that its cell-killing effect is dependent on a functional intrinsic apoptosis pathway, which is regulated by the Bcl-2 family proteins.
Table 3: On-Target Validation of an this compound Derivative (BI79D10) Using Bax/Bak Knockout Cells
| Cell Line | Genotype | Treatment | % Apoptotic Cells | Reference(s) |
| MEF/WT | Wild-Type | BI79D10 (10 µM) | ~40% | [2] |
| MEF/DKO | Bax-/- Bak-/- | BI79D10 (10 µM) | ~5% | [2] |
While direct comparative studies of this compound in cell lines with individual knockouts of Bcl-2, Bcl-xL, or Mcl-1 are not yet widely available in the published literature, the data from Bax/Bak DKO cells provides strong evidence for its on-target mechanism. Future studies utilizing single knockout cell lines will further elucidate the specific contribution of each Bcl-2 family member to this compound's efficacy in different cancer contexts.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays used to characterize Bcl-2 family inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity of an inhibitor to a Bcl-2 family protein.
Principle: This competitive assay measures the displacement of a fluorescently labeled BH3 peptide (tracer) from the target protein by an unlabeled inhibitor. The change in fluorescence polarization is proportional to the amount of tracer displaced.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Target Protein: Purified recombinant Bcl-2, Bcl-xL, or Mcl-1 protein.
-
Fluorescent Tracer: A BH3 peptide (e.g., from Bim or Bad) labeled with a fluorophore (e.g., FITC).
-
Test Compound (this compound or alternative): Serially diluted in DMSO and then in assay buffer.
-
-
Assay Setup (384-well plate):
-
To each well, add the target protein at a concentration that yields 50-80% of the maximum binding signal with the tracer.
-
Add the serially diluted test compound.
-
Incubate at room temperature for 30 minutes to allow the compound to bind to the protein.
-
Add the fluorescent tracer at a concentration close to its K_d value.
-
Incubate for another 30-60 minutes at room temperature, protected from light, to reach equilibrium.
-
-
Measurement:
-
Read the fluorescence polarization (in millipolarization, mP) on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Assay for Cell Viability
Objective: To measure the cytotoxic effect of an inhibitor on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or the alternative inhibitor for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Annexin V/PI Staining for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells after inhibitor treatment.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound or the alternative inhibitor for the desired time.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation and wash them once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: this compound's Mechanism of Action in the Intrinsic Apoptosis Pathway.
Caption: Experimental Workflow for Validating this compound's On-Target Effects.
Conclusion
This compound and its derivatives have demonstrated potent pan-inhibitory activity against the anti-apoptotic Bcl-2 family proteins. The use of knockout cell lines, particularly those deficient in the downstream effectors Bax and Bak, provides compelling evidence for its on-target mechanism of inducing apoptosis through the intrinsic pathway. While further studies utilizing CRISPR-Cas9 to create specific Bcl-2, Bcl-xL, and Mcl-1 knockout cell lines will provide more granular insights into its target engagement in different cancer types, the existing data strongly supports the continued development of this compound as a promising anti-cancer therapeutic. The detailed protocols provided in this guide should facilitate further research into this compound and other Bcl-2 family inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Make a KO Cell Line | Ubigene | Ubigene [ubigene.us]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of protein-ligand interactions by fluorescence polarization | Springer Nature Experiments [experiments.springernature.com]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
A Comparative Guide to Overcoming BH3 Mimetic Resistance: Apogossypol and its Pan-Inhibitory Advantage
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apogossypol and other BH3 mimetics, focusing on the critical issue of cross-resistance. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to illuminate the therapeutic potential of this compound in circumventing common resistance mechanisms that limit the efficacy of more selective Bcl-2 family inhibitors.
The evasion of apoptosis is a hallmark of cancer, and targeting the B-cell lymphoma 2 (Bcl-2) family of proteins with BH3 mimetics has emerged as a promising therapeutic strategy. However, the clinical utility of selective BH3 mimetics, such as the Bcl-2-specific inhibitor venetoclax, can be hampered by the development of resistance. This guide explores the mechanisms of cross-resistance between different BH3 mimetics and highlights the potential of the pan-Bcl-2 family inhibitor, this compound, to overcome these challenges.
The Landscape of BH3 Mimetics and the Challenge of Resistance
The Bcl-2 family of proteins comprises both pro-apoptotic and anti-apoptotic members that regulate the intrinsic pathway of apoptosis. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 sequesters pro-apoptotic proteins, preventing cancer cells from undergoing programmed cell death. BH3 mimetics are small molecules designed to mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting the interaction between pro- and anti-apoptotic Bcl-2 family members and triggering apoptosis.
Resistance to selective BH3 mimetics frequently arises from the upregulation of other anti-apoptotic proteins. For instance, cancer cells can develop resistance to the Bcl-2-selective inhibitor venetoclax by increasing the expression of Mcl-1 or Bcl-xL. This adaptive mechanism allows the cancer cells to continue sequestering pro-apoptotic proteins, thereby maintaining their survival advantage.
This compound: A Pan-Inhibitor Approach to Combat Resistance
This compound, a derivative of the natural product gossypol, distinguishes itself from more selective BH3 mimetics by its ability to inhibit multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. This pan-inhibitory activity suggests that this compound may be effective in cancer cells that have developed resistance to selective inhibitors through the upregulation of alternative anti-apoptotic proteins.
Comparative Efficacy in the Face of Resistance
Experimental evidence supports the hypothesis that pan-Bcl-2 family inhibition can overcome resistance to selective inhibitors. For example, gossypol, the parent compound of this compound, has been shown to overcome stroma-mediated resistance to the Bcl-2/Bcl-xL inhibitor ABT-737 in chronic lymphocytic leukemia (CLL) cells. This form of resistance is associated with the upregulation of Bcl-xL.[1]
Furthermore, the this compound derivative BI-97C1 (Sabutoclax), a pan-Bcl-2 inhibitor, has demonstrated efficacy in sensitizing prostate cancer cells to other therapies by inhibiting Mcl-1. In contrast, ABT-737, which does not inhibit Mcl-1, was ineffective in this context, underscoring the importance of targeting Mcl-1 to overcome resistance.[2][3]
The following tables summarize the binding affinities and cellular activities of this compound and its derivatives in comparison to other BH3 mimetics.
Table 1: Binding Affinities of BH3 Mimetics to Anti-Apoptotic Bcl-2 Family Proteins
| Compound | Bcl-2 (IC50/Ki) | Bcl-xL (IC50/Ki) | Mcl-1 (IC50/Ki) | Reference |
| This compound Derivative (BI79D10) | 360 nM (IC50) | 190 nM (IC50) | 520 nM (IC50) | [4] |
| This compound Derivative (Compound 8r) | 0.32 µM (IC50) | 0.76 µM (IC50) | 0.28 µM (IC50) | [5] |
| Venetoclax (ABT-199) | <0.01 nM (Ki) | 48 nM (Ki) | >4400 nM (Ki) | |
| Navitoclax (ABT-263) | <1 nM (Ki) | <1 nM (Ki) | >1000 nM (Ki) | |
| S63845 | >1000 nM (Ki) | >1000 nM (Ki) | <1 nM (Ki) |
Table 2: Cellular Activity of BH3 Mimetics in Cancer Cell Lines
| Compound | Cell Line | EC50 | Notes | Reference |
| This compound Derivative (BI79D10) | H460 (Lung Cancer) | 680 nM | High Bcl-2 expression | [4] |
| This compound Derivative (Compound 8r) | Human Lung Cancer | 0.33 µM | [5] | |
| This compound Derivative (Compound 8r) | BP3 Human B-cell Lymphoma | 0.66 µM | [5] | |
| Obatoclax | MOLM13 (AML) | 0.004–0.16 µM | Venetoclax-sensitive | [6] |
| Obatoclax | OCI-AML3 (AML) | 0.012–0.382 µM | Venetoclax-resistant | [6] |
| Gossypol | A375 (Melanoma) | 43.3 ± 0.7 µM (IC50) | [7] | |
| Gossypol | HeLa (Cervical Cancer) | 37.1 ± 1.4 µM (IC50) | [7] | |
| Gossypol | PC-3 (Prostate Cancer) | 28.5 ± 0.9 µM (IC50) | [7] |
Visualizing the Pathways to Resistance and Apoptosis
To better understand the mechanisms of action and resistance, the following diagrams illustrate the key signaling pathways involved.
Caption: Mechanism of action of BH3 mimetics in inducing apoptosis.
Caption: Upregulation of Mcl-1 confers resistance to selective Bcl-2 inhibitors.
Caption: this compound's pan-inhibitory action overcomes Mcl-1-mediated resistance.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, this section details the methodologies for key experiments cited in the comparison of BH3 mimetics.
Cell Viability Assay (MTT/WST-1 Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,500 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the BH3 mimetic (e.g., this compound, venetoclax) or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. The plates are then incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6][7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with a BH3 mimetic.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentration of the BH3 mimetic or vehicle control for the indicated time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.
Co-Immunoprecipitation (Co-IP)
Objective: To determine the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins and the ability of BH3 mimetics to disrupt these interactions.
Protocol:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the interacting proteins (e.g., anti-Bcl-2) overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complex.
-
Washing: The beads are washed several times to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with antibodies against the interacting protein (e.g., anti-Bim) to detect the co-immunoprecipitated protein.
Conclusion
The emergence of resistance to selective BH3 mimetics presents a significant challenge in cancer therapy. The upregulation of alternative anti-apoptotic Bcl-2 family members, such as Mcl-1 and Bcl-xL, is a key mechanism driving this resistance. This compound, with its pan-inhibitory activity against multiple anti-apoptotic proteins, offers a promising strategy to overcome this hurdle. The experimental data presented in this guide suggests that by targeting a broader range of survival proteins, this compound and its derivatives can effectively induce apoptosis in cancer cells that have become resistant to more selective agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the context of BH3 mimetic resistance.
References
- 1. Gossypol overcomes stroma-mediated resistance to the BCL2 inhibitor ABT-737 in chronic lymphocytic leukemia cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24–mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BH3-mimetic gossypol and noncytotoxic doses of valproic acid induce apoptosis by suppressing cyclin-A2/Akt/FOXO3a signaling - PMC [pmc.ncbi.nlm.nih.gov]
Evasion Tactics: A Comparative Analysis of Resistance Mechanisms to Apogossypol and Venetoclax
A deep dive into the molecular underpinnings of resistance to two key BCL-2 family inhibitors, providing crucial insights for researchers and drug development professionals in the field of oncology.
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of apoptosis, making them prime targets for cancer therapy. Apogossypol, a pan-BCL-2 inhibitor, and Venetoclax, a selective BCL-2 inhibitor, have emerged as important therapeutic agents. However, the development of resistance remains a significant clinical challenge. This guide provides a detailed comparison of the known and potential mechanisms of resistance to these two drugs, supported by experimental data and methodologies.
At a Glance: Key Differences in Resistance Profiles
While both drugs target the BCL-2 family, their distinct mechanisms of action give rise to different resistance strategies employed by cancer cells. Venetoclax, with its high specificity for BCL-2, is susceptible to on-target mutations and the upregulation of other anti-apoptotic proteins that can compensate for BCL-2 inhibition. This compound, as a pan-inhibitor targeting multiple anti-apoptotic BCL-2 family members, may be less susceptible to resistance driven by the upregulation of a single alternative protein. However, direct research into this compound resistance is limited, and potential mechanisms are largely inferred from its broader mechanism of action and studies on its parent compound, gossypol.
Quantitative Comparison of Resistance Mechanisms
The following table summarizes the key molecular mechanisms of resistance identified for Venetoclax and the hypothesized mechanisms for this compound.
| Mechanism of Resistance | Venetoclax | This compound (Hypothesized/Inferred) |
| Target Alteration | Mutations in the BCL-2 BH3-binding groove (e.g., G101V, D103Y, F104L) reduce drug affinity.[1][2] | Unlikely to be a primary mechanism due to its pan-inhibitory nature. Mutations in multiple BCL-2 family members would be required. |
| Upregulation of Bypass Pathways | Increased expression of anti-apoptotic proteins MCL-1 and BCL-XL.[1] | Upregulation of non-BCL-2 family survival pathways (e.g., activation of AKT, NF-κB). |
| Altered Drug Efflux | Increased expression of ABC transporters (e.g., P-glycoprotein). | Increased expression of multidrug resistance proteins. |
| Changes in Downstream Effectors | Mutations or decreased expression of pro-apoptotic proteins BAX and BAK.[1] | Inactivation of downstream apoptotic machinery. |
| Metabolic Reprogramming | Increased reliance on oxidative phosphorylation. | Alterations in cellular metabolism to promote survival. |
| Microenvironment-Mediated Resistance | Stromal cell interactions and cytokine signaling promoting survival. | Similar microenvironmental factors conferring protection. |
| Epigenetic Modifications | Altered methylation patterns leading to changes in gene expression. | Epigenetic silencing of pro-apoptotic genes or upregulation of pro-survival genes. |
In-Depth Analysis of Resistance Mechanisms
Venetoclax: A Well-Characterized Landscape of Resistance
Resistance to Venetoclax has been extensively studied, revealing several key molecular strategies employed by cancer cells to evade its pro-apoptotic effects.
1. On-Target Mutations: The most direct mechanism of resistance involves mutations within the BCL2 gene itself. Specific mutations in the BH3-binding groove, such as G101V, D103Y, and F104L, have been identified in patients who have relapsed on Venetoclax therapy.[1][2] These mutations sterically hinder the binding of Venetoclax to BCL-2, thereby reducing its inhibitory effect.
2. Upregulation of Alternative Anti-Apoptotic Proteins: Cancer cells can compensate for the inhibition of BCL-2 by upregulating other anti-apoptotic members of the BCL-2 family, most notably MCL-1 and BCL-XL.[1] Since Venetoclax is highly selective for BCL-2, it does not inhibit these proteins, allowing them to sequester pro-apoptotic proteins and maintain cell survival. This mechanism highlights the plasticity of the apoptotic machinery and is a major driver of acquired resistance.
3. Activation of Pro-Survival Signaling Pathways: The activation of signaling pathways such as the RAS/MAPK pathway can promote the expression and stability of anti-apoptotic proteins like MCL-1, thereby conferring resistance to Venetoclax.[3] This illustrates the intricate crosstalk between different cellular signaling networks in determining cell fate.
This compound: An Emerging Picture of Potential Resistance
Direct experimental evidence detailing the mechanisms of acquired resistance to this compound is scarce. However, based on its action as a pan-Bcl-2 inhibitor and general principles of drug resistance, several potential mechanisms can be postulated.
1. Upregulation of Non-BCL-2 Family Survival Pathways: As this compound targets multiple BCL-2 family members, resistance is less likely to arise from the simple upregulation of another BCL-2 family protein. Instead, cancer cells may activate alternative survival pathways that are independent of the BCL-2 family, such as the PI3K/AKT or NF-κB pathways.
2. Alterations in Cellular Metabolism and Stress Responses: Cancer cells may adapt their metabolism to become less reliant on the pathways regulated by the BCL-2 family. Furthermore, one study has intriguingly shown that this compound can induce a reorganization of the endoplasmic reticulum, which in turn antagonizes apoptosis induced by other BH3 mimetics.[2] This suggests a complex interplay between organellar stress and the apoptotic machinery that could contribute to a resistant phenotype.
3. Multi-Drug Resistance Mechanisms: General mechanisms of drug resistance, such as the increased expression of drug efflux pumps (e.g., P-glycoprotein), could also contribute to reduced intracellular concentrations of this compound, thereby diminishing its efficacy.
Visualizing the Pathways of Resistance
To better understand the complex signaling and molecular interactions involved in resistance, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of Resistance to Venetoclax.
Caption: Hypothesized Mechanisms of Resistance to this compound.
Experimental Protocols
A critical component of understanding and overcoming drug resistance is the ability to experimentally investigate the underlying mechanisms. Below are outlines of key experimental protocols used in the cited research.
Generation of Venetoclax-Resistant Cell Lines
-
Objective: To create in vitro models of acquired resistance to Venetoclax.
-
Methodology:
-
Culture a Venetoclax-sensitive cancer cell line (e.g., a lymphoma or leukemia cell line).
-
Expose the cells to gradually increasing concentrations of Venetoclax over a prolonged period (several months).
-
Periodically assess cell viability using assays such as MTT or CellTiter-Glo to monitor the development of resistance.
-
Isolate and expand the surviving cell populations that demonstrate a significant increase in the IC50 value for Venetoclax compared to the parental cell line.
-
Characterize the resistant cell lines for the molecular mechanisms of resistance.
-
Analysis of BCL2 Gene Mutations
-
Objective: To identify mutations in the BCL2 gene that confer resistance to Venetoclax.
-
Methodology:
-
Isolate genomic DNA from both parental (sensitive) and Venetoclax-resistant cell lines, or from patient samples before and after treatment.
-
Amplify the coding region of the BCL2 gene using polymerase chain reaction (PCR).
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) to identify any nucleotide changes.
-
Compare the sequences from resistant and sensitive samples to identify mutations that are unique to the resistant population.
-
Functionally validate the identified mutations by introducing them into a sensitive cell line using site-directed mutagenesis and assessing the impact on Venetoclax sensitivity.
-
Western Blot Analysis of BCL-2 Family Proteins
-
Objective: To determine the expression levels of anti-apoptotic proteins (e.g., BCL-2, MCL-1, BCL-XL) in sensitive and resistant cells.
-
Methodology:
-
Prepare total protein lysates from parental and resistant cell lines.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for BCL-2, MCL-1, BCL-XL, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to compare protein expression levels.
-
Co-immunoprecipitation to Assess Protein-Protein Interactions
-
Objective: To investigate the interaction between anti-apoptotic and pro-apoptotic BCL-2 family proteins in the presence and absence of the inhibitor.
-
Methodology:
-
Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody specific for one of the interacting partners (e.g., an anti-MCL-1 antibody).
-
Add protein A/G-agarose beads to precipitate the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody against the suspected interacting partner (e.g., an anti-BIM antibody).
-
Future Directions and Concluding Remarks
The study of resistance to BCL-2 family inhibitors is a rapidly evolving field. For Venetoclax, the well-defined resistance mechanisms have paved the way for the development of rational combination therapies, such as the co-administration of MCL-1 or BCL-XL inhibitors, to overcome resistance.
For this compound, there is a clear need for further research to elucidate the specific molecular mechanisms that drive resistance to this pan-inhibitor. Understanding these mechanisms will be crucial for its optimal clinical application and for the design of next-generation pan-BCL-2 inhibitors with improved resistance profiles.
This guide provides a comprehensive overview of the current understanding of resistance to this compound and Venetoclax. By leveraging this knowledge, researchers and clinicians can better anticipate and address the challenges of drug resistance, ultimately improving patient outcomes in the fight against cancer.
References
Unlocking Synergistic Potential: Apogossypol in Combination with Targeted Cancer Therapies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the promising synergistic effects of Apogossypol, a derivative of the natural compound gossypol, when used in combination with various targeted cancer therapies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
This compound, a pan-Bcl-2 family inhibitor, functions as a BH3 mimetic, inducing apoptosis by binding to and inhibiting anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[1][2][3][4] Overexpression of these anti-apoptotic proteins is a common mechanism of resistance to cancer therapies.[1] By targeting this survival mechanism, this compound has the potential to enhance the efficacy of other targeted agents, leading to more durable responses and overcoming drug resistance.
Synergistic Effects with Targeted Therapies: A Comparative Analysis
Preclinical studies have demonstrated the synergistic potential of this compound and its parent compound, gossypol, with several classes of targeted therapies, including multi-kinase inhibitors and EGFR inhibitors.
Combination with Multi-Kinase Inhibitors (e.g., Sorafenib)
Gossypol, the parent compound of this compound, has shown significant synergistic cytotoxicity when combined with the multi-kinase inhibitor sorafenib in non-small cell lung cancer (NSCLC) cell lines.[5] This synergy allows for a notable reduction in the required dose of sorafenib to achieve a therapeutic effect.
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Dose Reduction Index (DRI) for Sorafenib | Combination Index (CI) |
| A549 | Gossypol + Sorafenib | Sorafenib: 8.5 µM | Sorafenib: 2.2 µM (with 5 µM Gossypol) | 3.86 | < 1 (Synergistic) |
| NCI-H460 | Gossypol + Sorafenib | Sorafenib: 7.9 µM | Sorafenib: 2.8 µM (with 5 µM Gossypol) | 2.82 | < 1 (Synergistic) |
| Table 1: Synergistic effects of Gossypol and Sorafenib in NSCLC cell lines. Data extracted from a study by Meena et al. (2023).[5] |
The Dose Reduction Index (DRI) indicates the fold-dose reduction possible for a drug when used in a synergistic combination to achieve a given effect level.[5] A DRI greater than 1 signifies a favorable dose reduction. The Combination Index (CI), calculated using the Chou-Talalay method, provides a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]
Combination with EGFR Inhibitors (e.g., Gefitinib, Erlotinib)
Preclinical evidence suggests that gossypol and its analog AT-101 enhance the sensitivity of cancer cells to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.[8] While specific quantitative data for this compound in combination with EGFR inhibitors is still emerging, the mechanistic rationale is strong. By inhibiting the Bcl-2 family of anti-apoptotic proteins, this compound can lower the threshold for apoptosis induction by EGFR inhibitors, potentially overcoming resistance mechanisms.
Underlying Mechanisms of Synergy
The synergistic effects of this compound in combination with targeted therapies are believed to stem from the simultaneous targeting of distinct but interconnected cellular pathways.
This compound's inhibition of anti-apoptotic Bcl-2 proteins primes the cell for apoptosis. Concurrently, targeted therapies inhibit oncogenic signaling pathways crucial for cell proliferation and survival. This dual assault on cancer cell defenses leads to a more profound and sustained apoptotic response than either agent can achieve alone.
Experimental Protocols
To facilitate further research in this promising area, detailed methodologies for key experiments are provided below.
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
Objective: To determine the cytotoxic effects of this compound and a targeted therapy, both alone and in combination, and to quantify their synergistic interaction.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, NCI-H460) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the targeted therapy, and fixed-ratio combinations of both drugs for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for each drug alone and in combination using dose-response curve fitting software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. CI values < 1 indicate synergy.
-
Calculate the Dose Reduction Index (DRI) to quantify the extent of dose reduction enabled by the synergistic combination.
-
Western Blot Analysis of Apoptotic Markers
Objective: To investigate the molecular mechanisms of apoptosis induced by the combination treatment.
Protocol:
-
Protein Extraction: Treat cells with this compound, the targeted therapy, or the combination for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers such as Bcl-2, Bax, cleaved caspase-3, and PARP. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression levels of the target proteins.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical animal model.
Protocol:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A549, H1975) into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, this compound alone, targeted therapy alone, and combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the combination therapy.
Future Directions
The synergistic combination of this compound with targeted therapies represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. Further preclinical studies are warranted to explore the full potential of this compound in combination with a broader range of targeted agents, including mTOR inhibitors and other kinase inhibitors. Clinical trials will be essential to translate these promising preclinical findings into effective therapies for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gossypol synergises antiproliferative effect of sorafenib in metastatic lung cancer cells following Chou-Talalay algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of gossypol mediating CCL2 and IL-8 attenuation in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apogossypolone targets mitochondria and light enhances its anticancer activity by stimulating generation of singlet oxygen and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Preclinical Meta-analysis of Apogossypol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of preclinical data on Apogossypol, a promising small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Through a systematic review of published preclinical studies, this document offers a comparative landscape of this compound's performance against its parent compound, Gossypol, and other notable Bcl-2 inhibitors, supported by experimental data.
This compound, a derivative of the natural product Gossypol, has garnered significant interest in oncology research due to its ability to induce apoptosis in cancer cells by targeting key regulators of programmed cell death. By removing the reactive aldehyde groups present in Gossypol, this compound exhibits an improved toxicity profile while retaining potent anti-tumor activity. This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to facilitate a deeper understanding of this compound's preclinical profile.
Comparative Analysis of In Vitro Efficacy
The in vitro potency of this compound and its derivatives has been evaluated across a range of cancer cell lines, demonstrating broad activity. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, providing a quantitative comparison of their anti-proliferative and apoptosis-inducing capabilities.
Table 1: In Vitro Activity of this compound and its Parent Compound Gossypol
| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Key Findings |
| This compound | LNCaP (Prostate Cancer) | MTT Assay | 9.57 (IC50) | Comparable in vitro activity to Gossypol in inhibiting cell survival.[1] |
| Gossypol | LNCaP (Prostate Cancer) | MTT Assay | 10.35 (IC50) | |
| This compound | PC3ML (Prostate Cancer) | Cell Growth Inhibition | 10.3 (EC50) | |
| This compound | Bcl-2-expressing B-cells (Transgenic Mice) | Cytotoxicity Assay | 3 to 5 (LD50) | More potent than Gossypol in inducing cytotoxicity in Bcl-2 overexpressing cells.[2] |
| Gossypol | Bcl-2-expressing B-cells (Transgenic Mice) | Cytotoxicity Assay | 7.5 to 10 (LD50) |
Table 2: In Vitro Activity of this compound Derivatives
| Derivative | Target Protein(s) | IC50 (nM) | Cell Line | EC50 (nM) | Key Findings |
| BI79D10 | Bcl-XL, Bcl-2, Mcl-1 | 190, 360, 520 | H460 (Lung Cancer) | 680 | Demonstrates potent pan-inhibitory activity against multiple Bcl-2 family members and significant cell growth inhibition.[3][4] |
| Compound 8r | Bcl-XL, Bcl-2, Mcl-1, Bfl-1 | 760, 320, 280, 730 | Human Lung Cancer, BP3 Human B-cell Lymphoma | 330, 660 | A pan-active inhibitor with improved potency over this compound.[5] |
| Apogossypolone (ApoG2) | Bcl-2, Mcl-1 | Ki: 35 (Bcl-2), 25 (Mcl-1) | WSU-FSCCL (Follicular Lymphoma) | 109 | Potent inhibitor with significant activity in lymphoma models. |
Table 3: Comparative In Vitro Activity with Other Bcl-2 Inhibitors (Indirect Comparison)
Disclaimer: The following data is compiled from different studies and does not represent a direct head-to-head comparison under the same experimental conditions. Variations in cell lines, assay methods, and experimental protocols can influence the results.
| Compound | Target Protein(s) | Cell Line | IC50 / EC50 |
| This compound | Bcl-2 Family | Various | µM range |
| ABT-737 | Bcl-2, Bcl-XL, Bcl-w | Follicular Lymphoma cell lines | 8 and 30 nM (IC50) |
| Navitoclax (ABT-263) | Bcl-2, Bcl-XL, Bcl-w | SCLC cell lines | nM range |
| Venetoclax (ABT-199) | Bcl-2 | Various | nM range |
In Vivo Efficacy and Toxicity
Preclinical in vivo studies have consistently demonstrated the anti-tumor efficacy of this compound with a favorable toxicity profile compared to Gossypol.
Table 4: Summary of In Vivo Studies on this compound
| Compound | Animal Model | Dosing and Administration | Key Efficacy Findings | Toxicity Profile |
| This compound | Bcl-2 Transgenic Mice | Daily oral dosing | Superior activity to Gossypol in reducing splenomegaly and B-cell counts.[2] | Tolerated at doses 2- to 4-times higher than Gossypol; significantly less hepatotoxicity and gastrointestinal toxicity.[2] |
| This compound | LNCaP Xenograft (Mice) | 100 mg/kg, intraperitoneal, every 7 days for 28 days | Significantly inhibited tumor growth and improved survival rate compared to Gossypol at the same concentration.[3] | Reduced toxicity compared to Gossypol.[3] |
| Apogossypolone (ApoG2) | CNE-2 Xenograft (Mice) | Not specified | Inhibited tumor growth by 65.49%. | No adverse reactions observed.[4] |
| BI79D10 | Bcl-2 Transgenic Mice | Single i.p. injection (0.06 mmol/kg) | Displayed in vivo efficacy in reducing spleen size. | Not detailed.[6] |
Mechanism of Action and Signaling Pathways
This compound and its derivatives function as BH3 mimetics. They bind to the BH3 groove of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-XL, Mcl-1), thereby liberating pro-apoptotic proteins like Bax and Bak. This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.
Caption: this compound's mechanism of action in inducing apoptosis.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the typical methodologies employed in the preclinical evaluation of this compound.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: LNCaP cells were seeded in 96-well plates and treated with varying concentrations of this compound or Gossypol. After incubation, MTT solution was added, followed by DMSO to dissolve the formazan crystals. The absorbance was measured at a specific wavelength to determine cell viability.[1]
-
Colony Formation Assay: Cells were seeded at a low density and treated with the compounds. After a period of growth, the cells were fixed and stained, and the number of colonies was counted to assess the long-term proliferative capacity.[1]
-
LD50 Determination: Bcl-2-expressing B-cells from transgenic mice were cultured and treated with different concentrations of this compound or Gossypol. The concentration that resulted in 50% cell death (LD50) was determined.[2]
Apoptosis Assays
-
Hoechst 33258 Staining: LNCaP cells were treated with this compound or Gossypol, followed by staining with Hoechst 33258. Apoptotic cells were identified by condensed and fragmented nuclei under a fluorescence microscope.[7]
-
Immunofluorescence: The expression of apoptosis-related proteins like Bcl-2, caspase-3, and caspase-8 in xenograft tumor tissues was detected using specific primary and fluorescently labeled secondary antibodies.[3]
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., LNCaP, CNE-2) were subcutaneously injected into immunocompromised mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound, Gossypol, or a vehicle control via oral gavage or intraperitoneal injection at specified doses and schedules.[3][4]
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Survival rates were also monitored.[3]
-
Toxicity Assessment: Animal body weight was monitored throughout the study, and at the end of the study, major organs were collected for histopathological analysis to assess toxicity.[2]
Caption: General experimental workflow for preclinical evaluation.
Conclusion
The preclinical data strongly support this compound and its derivatives as promising anti-cancer agents. They exhibit potent in vitro activity across various cancer cell lines and demonstrate significant in vivo efficacy with a markedly improved safety profile compared to the parent compound, Gossypol. The mechanism of action as a BH3 mimetic targeting the Bcl-2 family of proteins is well-supported by the available evidence. While direct comparative preclinical studies with newer generation Bcl-2 inhibitors like Navitoclax and Venetoclax are limited, the pan-inhibitory nature of some this compound derivatives suggests they may have a broader spectrum of activity. Further head-to-head preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the landscape of Bcl-2 targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apogossypolone induces apoptosis and autophagy in nasopharyngeal carcinoma cells in an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Apogossypol and its Derivatives: Overcoming Resistance to Selective Bcl-2 Inhibitors
A Comparative Analysis of Efficacy in Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The development of selective Bcl-2 inhibitors, such as Venetoclax (ABT-199), has marked a significant advancement in the treatment of various hematologic malignancies. However, both intrinsic and acquired resistance present major clinical challenges. Resistance is frequently mediated by the upregulation of other anti-apoptotic Bcl-2 family proteins, particularly Mcl-1 and Bcl-xL, which are not effectively targeted by selective Bcl-2 inhibitors. This guide provides a comparative analysis of Apogossypol and its derivatives, which act as pan-Bcl-2 inhibitors, and their efficacy in cell lines resistant to selective Bcl-2 inhibitors.
Comparative Efficacy of this compound Derivative in Venetoclax-Resistant Cell Lines
Recent studies have demonstrated that this compound and its derivatives can effectively induce cell death in cancer cell lines that exhibit resistance to Venetoclax. The pan-inhibitory nature of these compounds, targeting Bcl-2, Bcl-xL, and Mcl-1, provides a mechanism to bypass the resistance conferred by Mcl-1 or Bcl-xL upregulation.[1][2]
A key study investigated the efficacy of the this compound derivative Obatoclax in a panel of acute myeloid leukemia (AML) cell lines with differential sensitivity to Venetoclax. The results demonstrated that Obatoclax induced cell death irrespective of the cell lines' resistance to Venetoclax.[1][2]
Table 1: Comparative IC50 Values of Venetoclax and Obatoclax in AML Cell Lines
| Cell Line | Venetoclax Sensitivity | Venetoclax IC50 (72h) | Obatoclax IC50 (72h) |
| MOLM13 | Sensitive | < 0.1 µM | 0.004 µM |
| MV-4-11 | Sensitive | < 0.1 µM | 0.006 µM |
| Kasumi 1 | Intermediate-Resistant | 5.4 - 6.8 µM | 0.008 µM |
| OCI-AML3 | Resistant | 11 - 42 µM | 0.012 µM |
Data compiled from studies on AML cell lines.[1][2]
The data clearly indicates that while OCI-AML3 and Kasumi 1 cells are resistant to Venetoclax, they remain highly sensitive to the pan-Bcl-2 inhibitor Obatoclax. This suggests that the mechanism of resistance in these cell lines, likely involving Mcl-1 or Bcl-xL, is effectively circumvented by the broader inhibitory profile of the this compound derivative.
Mechanism of Action: Overcoming Resistance
Resistance to selective Bcl-2 inhibitors like Venetoclax is often attributed to a phenomenon known as "protein addiction switching," where cancer cells become dependent on other anti-apoptotic proteins for survival.
dot
Caption: Mechanism of Bcl-2 inhibitor action and resistance.
This compound and its derivatives, by inhibiting a broader range of anti-apoptotic proteins, prevent this escape mechanism. Furthermore, the parent compound of this compound, Gossypol, has been shown to overcome resistance to the Bcl-2/Bcl-xL inhibitor ABT-737 by inducing the expression of the pro-apoptotic protein NOXA. NOXA can then neutralize Mcl-1, thereby restoring sensitivity to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Bcl-2 inhibitors on cancer cell lines.
-
Cell Seeding: Plate 2 x 10^4 viable cells per well in a 96-well plate.
-
Drug Treatment: Add varying concentrations of the test compounds (e.g., Venetoclax, Obatoclax) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 5 µg/mL of methylthiazolytetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of 0.1 N HCl in isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
dot
Caption: Workflow for a typical cell viability (MTT) assay.
Western Blot Analysis for Bcl-2 Family Proteins
This protocol is used to determine the expression levels of anti-apoptotic proteins.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its derivatives demonstrate significant potential in overcoming resistance to selective Bcl-2 inhibitors. Their pan-inhibitory activity against key anti-apoptotic proteins, including Mcl-1 and Bcl-xL, provides a robust mechanism to induce apoptosis in cancer cells that have developed resistance to agents like Venetoclax. The presented data underscores the therapeutic promise of this class of compounds and supports their further investigation in clinical settings, particularly for patients who have relapsed or are refractory to selective Bcl-2 inhibitor therapy.
References
- 1. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OBATOCLAX REDUCES CELL VIABILITY OF ACUTE MYELOID LEUKEMIA CELLS INDEPENDENTLY OF THEIR SENSITIVITY TO VENETOCLAX | Hematology, Transfusion and Cell Therapy [htct.com.br]
Safety Operating Guide
Navigating the Disposal of Apogossypol: A Guide for Laboratory Professionals
Ontario, CA - For researchers and drug development professionals handling Apogossypol, a potent inhibitor of anti-apoptotic Bcl-2 family proteins, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety information, step-by-step disposal procedures, and a deeper look into its mechanism of action to foster a comprehensive understanding of its handling from benchtop to disposal.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to consult the Safety Data Sheet for Gossypol and adhere to stringent safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In instances of handling powder or creating aerosols, a NIOSH-approved respirator is essential.
Quantitative Data Summary
The following table summarizes key data points relevant to the handling and disposal of this compound and its parent compound, Gossypol.
| Parameter | Value/Instruction | Source Compound |
| Acute Toxicity | Harmful if swallowed or inhaled. | Gossypol |
| Skin and Eye Irritation | Can cause skin irritation and serious eye damage. | Gossypol |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | Gossypol |
| Storage of Stock Solutions | Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light and oxygen. | (S)-Apogossypol[1] |
| Aqueous Solution Preparation | Prepare fresh for experimental use.[1] | (S)-Apogossypol[1] |
Step-by-Step Disposal Procedures for this compound Waste
Given its hazardous nature, this compound waste must not be disposed of down the drain or in regular trash. The following procedures outline a safe disposal pathway for various forms of this compound waste generated in a laboratory setting.
1. Segregation and Collection:
-
All waste streams containing this compound (solid, liquid, and contaminated labware) must be segregated from non-hazardous waste.
-
Use clearly labeled, leak-proof hazardous waste containers.
2. Decontamination of this compound Waste:
-
For liquid waste (e.g., unused stock solutions, cell culture media containing this compound), chemical degradation is a recommended pre-treatment step to reduce its hazard level. Based on forced degradation studies, the following methods can be adapted for lab-scale decontamination.[1]
-
Acid/Base Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) can promote hydrolysis. The reaction should be performed in a designated chemical fume hood with appropriate PPE. Neutralize the solution before collection for final disposal.
-
Oxidation: Treatment with an oxidizing agent like 3% hydrogen peroxide can also be effective.[1] Monitor the reaction for any signs of exothermic activity.
-
-
For solid waste (e.g., powder, contaminated consumables like pipette tips and gloves), place directly into a designated hazardous waste container.
-
For contaminated glassware, rinse with a suitable solvent (e.g., ethanol or acetone) to remove this compound residues. The rinsate must be collected as hazardous liquid waste. After rinsing, the glassware can be washed with a laboratory detergent.
3. Final Disposal:
-
All collected this compound waste, including pre-treated liquids and solid waste, must be disposed of through an approved hazardous waste disposal facility.
-
Ensure all containers are properly sealed and labeled according to institutional and local regulations.
Experimental Protocols
HPLC-Based Stability Assay for (S)-Apogossypol
This protocol is used to evaluate the stability of (S)-Apogossypol under various stress conditions.[1]
Reagents and Materials:
-
(S)-Apogossypol
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
-
Incubator, pH meter, and light chamber
Procedure:
-
Standard Preparation: Prepare a stock solution of (S)-Apogossypol in a suitable solvent (e.g., DMSO) and dilute to a known concentration with the mobile phase.
-
Forced Degradation:
-
Acid/Base Hydrolysis: Incubate (S)-Apogossypol in 0.1 N HCl and 0.1 N NaOH solutions at a controlled temperature.
-
Oxidation: Treat the compound with 3% hydrogen peroxide.
-
Thermal Degradation: Expose a solution of the compound to 60°C.
-
Photodegradation: Expose a solution of the compound to a UV lamp.
-
-
Sample Analysis: At specified time points, take aliquots from the stress samples, neutralize if necessary, and dilute.
-
HPLC Analysis: Inject the samples into the HPLC system. A mobile phase of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Data Analysis: Quantify the peak area of the intact (S)-Apogossypol. A decrease in the peak area over time indicates degradation.
Visualizing this compound's Role and Handling
To further clarify the operational and biological context of this compound, the following diagrams have been generated.
Caption: this compound inhibits Bcl-2 family proteins, leading to apoptosis.
Caption: Workflow for the safe disposal of different this compound waste streams.
References
Personal protective equipment for handling Apogossypol
Essential Safety and Handling Guide for Apogossypol
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like this compound is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment. While specific safety data for this compound is limited, guidance is derived from its parent compound, Gossypol, and general best practices for handling hazardous chemicals.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound, based on safety data for the closely related compound, Gossypol.[1][2][3]
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash protection. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Double gloving is recommended. Gloves must be disposable, latex-free, and powder-free. Change gloves immediately if contaminated. |
| Lab coat or gown | A long-sleeved, seamless gown resistant to hazardous drugs is required.[4] | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of dust.[5] |
| Full Body Protection | Coveralls ("bunny suit") | Recommended for comprehensive protection, especially during large-scale operations or when there is a significant risk of contamination.[4] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with potentially hazardous compounds. The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol for Handling
-
Preparation : Before handling this compound, ensure all safety precautions are in place.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Fume Hood : All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Gather Materials : Assemble all necessary equipment and reagents before starting the experiment to avoid leaving the designated work area.
-
-
Handling : Follow these procedures when actively working with the compound.
-
Weighing : Carefully weigh the required amount of this compound powder within the fume hood. Use a dedicated spatula and weighing paper.
-
Dissolving : Add the solvent to the powder slowly to avoid splashing. Ensure the container is appropriately labeled.
-
Experimentation : Carry out all experimental steps within the fume hood. Avoid direct contact with the substance.
-
-
Cleanup and Disposal : Proper cleanup and waste disposal are critical to prevent contamination.
-
Decontamination : Clean all work surfaces with an appropriate solvent and then soap and water.
-
Waste Disposal : Dispose of all contaminated materials, including gloves, weighing paper, and excess solutions, in a designated hazardous waste container.[1][6]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first.
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[2]
-
Hierarchy of Safety Controls
To ensure a multi-layered approach to safety, a hierarchy of controls should be implemented. This framework prioritizes the most effective measures for risk reduction.
Caption: Prioritization of safety measures for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid waste contaminated with this compound, including unused powder, contaminated gloves, absorbent pads, and empty containers, should be collected in a clearly labeled hazardous waste container.[6]
-
Liquid Waste : Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[6] Follow their specific procedures for waste pickup and disposal.
By adhering to these safety and handling guidelines, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the chemicals you are working with.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
